5-(2-Methoxyphenyl)-1H-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNJNYCUCJQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901559 | |
| Record name | NoName_691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-Methoxyphenyl)-1H-tetrazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole
Executive Summary
This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a critical pharmacophore, often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity in drug candidates.[1][2][3] This document, intended for researchers and professionals in drug development, delves into the core chemical principles, catalytic systems, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on the [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, which stands as the most direct and widely adopted synthetic route.[2][4] We will explore the mechanistic underpinnings of this reaction, compare various catalytic strategies that enhance its efficiency, and provide actionable, step-by-step methodologies to enable successful synthesis in a laboratory setting.
Introduction: The Significance of the Tetrazole Moiety
The 1H-tetrazole ring is a unique five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. Its structure and electronic properties confer a pKa value similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[3][5] This characteristic, combined with its resistance to many metabolic degradation pathways, makes it an excellent bioisostere for the carboxyl group in drug design.[1] The incorporation of a tetrazole ring can improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, this moiety is found in numerous clinically successful drugs, such as the angiotensin II receptor blocker, losartan.[3] The target molecule, this compound, is an exemplar of the 5-aryl-1H-tetrazole class, which serves as a crucial building block in the synthesis of various biologically active compounds.[6][7]
Core Synthesis Pathway: The [3+2] Cycloaddition of Nitriles and Azides
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition (Huisgen cycloaddition) of an organic nitrile with an azide ion.[4][8] For the synthesis of this compound, the reaction involves the combination of 2-methoxybenzonitrile and a source of the azide anion, typically sodium azide (NaN₃).
Caption: General synthesis pathway for this compound.
Unpacking the Reaction Mechanism
While often depicted as a concerted cycloaddition, density functional theory (DFT) calculations suggest that the mechanism is more complex, particularly when catalyzed.[9] The reaction barrier for the direct cycloaddition of an azide anion to a nitrile is high. Therefore, catalysis is essential for practical synthesis. The key to an efficient reaction lies in the activation of the nitrile group, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[9][10]
Catalysts, typically Lewis or Brønsted acids, coordinate to the nitrogen atom of the nitrile. This coordination withdraws electron density from the cyano group, facilitating the initial nucleophilic attack by azide. This forms an imidoyl azide intermediate, which then undergoes rapid intramolecular cyclization to yield the tetrazolate anion. Subsequent protonation during aqueous workup affords the final 1H-tetrazole product.[9][11]
Catalysis: The Key to Efficient Synthesis
A variety of catalytic systems have been developed to overcome the high activation energy of the azide-nitrile cycloaddition. The choice of catalyst influences reaction conditions, time, yield, and overall process safety and sustainability.[1]
Lewis Acid Catalysis
Lewis acids are among the most effective catalysts for this transformation. Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are particularly common and well-documented.[12][13] The zinc(II) ion coordinates to the nitrile's nitrogen atom, thereby activating the substrate for azide attack. This method is robust, tolerates a wide range of functional groups, and can often be performed in water or protic solvents, which is a significant advantage from a green chemistry perspective.[12][13][14]
Caption: Catalytic cycle of Lewis acid (Zn²⁺) in tetrazole synthesis.
Brønsted Acid and Amine Salt Catalysis
Amine salts, such as triethylammonium chloride or pyridine hydrochloride, serve as effective and inexpensive catalysts in polar aprotic solvents like DMF or DMSO.[11][15] In these systems, the ammonium ion acts as a proton donor (Brønsted acid), protonating the nitrile nitrogen and activating it in a manner analogous to Lewis acids.[11] Similarly, solid acid catalysts like silica sulfuric acid have proven highly effective, offering the benefits of high yields, simple operational procedures, and easy catalyst recovery through filtration.[1][16][17]
Comparative Data on Catalytic Systems
The following table summarizes typical conditions and outcomes for the synthesis of 5-substituted-1H-tetrazoles using various catalytic approaches, which are directly applicable to the synthesis of this compound.
| Catalyst System | Typical Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |
| ZnCl₂ | Water / Isopropanol | 80 - 100 | 12 - 24 | 85 - 95 | [12][13] |
| Pyridine·HCl | DMF | 110 - 130 | 8 - 12 | 80 - 93 | [15] |
| Silica Sulfuric Acid | DMF | 120 (reflux) | 4 - 6 | 72 - 95 | [16][17] |
| Co(II) Complex | DMSO | 110 | 12 | ~99 | [4] |
Detailed Experimental Protocols
The following protocols are generalized from established literature procedures and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Zinc Chloride Catalyzed Synthesis in Water
This protocol is adapted from the Sharpless methodology, prized for its use of water as a solvent and operational simplicity.[13]
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzonitrile (10 mmol, 1.33 g).
-
Add sodium azide (NaN₃) (12 mmol, 0.78 g). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Add zinc chloride (ZnCl₂) (5 mmol, 0.68 g).
-
Add 20 mL of deionized water.
-
-
Reaction Execution:
-
Stir the suspension vigorously and heat the mixture to reflux (approximately 100 °C) using a heating mantle.
-
Maintain reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (~3-4 mL) under vigorous stirring in a fume hood. Caution: Acidification of azide-containing solutions generates volatile and highly toxic hydrazoic acid (HN₃). This step MUST be performed in a well-ventilated fume hood.
-
A white precipitate of the product will form upon acidification.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: Amine Salt-Catalyzed Synthesis in DMF
This protocol is based on methods using amine salts in an organic solvent.[15]
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzonitrile (10 mmol, 1.33 g).
-
Add sodium azide (NaN₃) (12 mmol, 0.78 g). (See azide warning above) .
-
Add pyridine hydrochloride (Py·HCl) (10 mmol, 1.15 g).
-
Add 20 mL of N,N-Dimethylformamide (DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture to 110-120 °C with stirring.
-
Maintain this temperature for 10 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify to pH ~2 with concentrated HCl in a fume hood. (See hydrazoic acid warning above) .
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization to yield the final compound.
-
Safety Considerations
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Always use gloves and safety glasses.
-
Hydrazoic Acid (HN₃): The protonation of sodium azide (during acidic workup) generates hydrazoic acid, which is a highly toxic, volatile, and explosive compound. All acidification steps must be performed slowly, in a well-ventilated fume hood, and behind a safety shield.
-
Heavy Metals: When using metal catalysts like zinc, ensure proper disposal of waste streams according to institutional guidelines.
Conclusion
The synthesis of this compound is most reliably achieved via the [3+2] cycloaddition of 2-methoxybenzonitrile and sodium azide. The success of this transformation hinges on the use of an appropriate catalyst to activate the nitrile substrate. Lewis acids like zinc chloride offer a green and effective route, particularly in aqueous media, while inexpensive amine salts provide a robust alternative in organic solvents. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the 5-Aryl-1H-Tetrazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This compound belongs to the class of 5-substituted-1H-tetrazoles, a critical pharmacophore in modern medicinal chemistry.[1] The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is not found in nature but has become a cornerstone in drug design.[1][2] Its prominence stems from its role as a bioisostere of the carboxylic acid group.[3][4] While structurally different, the 1H-tetrazole and carboxylic acid functionalities share similar pKa values (around 4.5-5) and spatial hydrogen-bonding patterns, allowing the tetrazole to mimic the interactions of a carboxylate group with biological targets under physiological conditions.[4][5]
This bioisosteric replacement offers significant advantages in drug development. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various biological transformations.[3] Furthermore, this substitution can enhance a molecule's lipophilicity and ability to permeate tissues, improving its overall pharmacokinetic profile.[6] As a result, the tetrazole moiety is present in numerous clinically approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin, highlighting its therapeutic importance.[1][7] This guide provides a detailed technical overview of the chemical properties of this compound, a representative member of this vital class of compounds.
Synthesis and Mechanism
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[1] This reaction provides a direct and high-yielding pathway to the tetrazole core.
Causality of the Synthetic Approach
The reaction proceeds by the activation of the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. This activation is typically achieved by using a Lewis acid (e.g., zinc or tin compounds) or a Brønsted acid (e.g., ammonium chloride or silica sulfuric acid) as a catalyst.[8] The acid coordinates to the nitrogen atom of the nitrile, withdrawing electron density and enhancing the electrophilicity of the adjacent carbon. The azide ion then attacks this activated carbon, initiating a cascade that culminates in the formation of the stable, aromatic tetrazole ring. The use of heterogeneous catalysts, such as silica sulfuric acid, is particularly advantageous as it simplifies product purification and allows for catalyst recycling.[9]
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol is a representative method adapted from established procedures for the synthesis of 5-aryl-1H-tetrazoles.[9]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzonitrile (1.0 mmol), sodium azide (1.2 mmol), and a catalyst such as silica sulfuric acid (e.g., 500 mg).[9]
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) (10 mL).[9]
-
Reaction: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 12 hours.[9]
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid acid catalyst was used, it can be removed by filtration and washed with a small amount of solvent.[9]
-
The filtrate is then acidified with an aqueous acid solution (e.g., 4N HCl) and cooled in an ice bath to precipitate the product.
-
The resulting solid is collected by vacuum filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel to yield pure this compound.[9]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄O | [10] |
| Molecular Weight | 176.18 g/mol | [10] |
| Melting Point | 154-156 °C | [11][12] |
| Appearance | White to off-white solid | Inferred from analogs[9] |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | Inferred from general tetrazole properties |
| pKa | ~4.5 - 5.0 (N-H acidity) | Inferred from analogs[4][5] |
| Predicted XlogP | 1.1 | [13] |
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
The ¹H NMR spectrum is expected to show a characteristic broad singlet for the acidic N-H proton at a significantly downfield chemical shift, typically above 16 ppm, although this signal can sometimes be difficult to observe.[9] The aromatic protons of the 2-methoxyphenyl group will appear in the range of 7.0-8.0 ppm. The methoxy group will present as a sharp singlet around 3.9 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Data Source |
| ~16.9 | br s | 1H | N-H (Tetrazole) | [9] |
| ~7.8-8.0 | m | 1H | Ar-H | [9][14] |
| ~7.5-7.7 | m | 1H | Ar-H | [9][14] |
| ~7.1-7.3 | m | 2H | Ar-H | [9][14] |
| ~3.9 | s | 3H | -OCH₃ | [9][14] |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
The ¹³C NMR spectrum will be characterized by a signal for the tetrazole carbon (C5) around 155 ppm. The aromatic carbons will resonate in the typical 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group appearing furthest downfield in this region. The methoxy carbon will appear around 55-56 ppm.
| Chemical Shift (δ, ppm) | Assignment | Analog Data Source |
| ~158 | Ar C-O | [9][14] |
| ~155 | C5 (Tetrazole) | [9][14] |
| ~132 | Ar C-H | [9][14] |
| ~125 | Ar C-Tetrazole | [9][14] |
| ~121 | Ar C-H | [9][14] |
| ~115 | Ar C-H | [9][14] |
| ~112 | Ar C-H | [9][14] |
| ~56 | -OCH₃ | [9][14] |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The formation of the tetrazole from the nitrile precursor is confirmed by the disappearance of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3400-2500 (broad) | N-H stretching (hydrogen-bonded) | [15] |
| ~3050 | Aromatic C-H stretching | [16] |
| ~2950 | Aliphatic C-H stretching (-OCH₃) | [9] |
| ~1600, ~1490 | Aromatic C=C stretching | [9] |
| 1560-1640 | C=N stretching (tetrazole ring) | [16][17] |
| 1200-900 | Tetrazole ring vibrations | [17] |
| ~1250 | Asymmetric C-O-C stretching | Inferred |
| ~1020 | Symmetric C-O-C stretching | Inferred |
Mass Spectrometry (MS)
Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques for analyzing tetrazoles. Under ESI in negative ion mode, the molecular ion peak [M-H]⁻ would be expected at m/z 175.06.[9] The fragmentation of 5-substituted-1H-tetrazoles is characteristic: upon ionization, they often undergo elimination of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[18]
-
Expected [M-H]⁻: 175.0625[13]
-
Primary Fragmentation Pathway: Loss of N₂ from the molecular ion is a common primary fragmentation process for 5-substituted tetrazoles.[18]
Chemical Reactivity and Behavior
The chemical behavior of this compound is dominated by the properties of the tetrazole ring.
-
Acidity and Tautomerism: The N-H proton is acidic, allowing the molecule to form tetrazolate salts with bases. 5-substituted-1H-tetrazoles exist as a mixture of two tautomers, the 1H- and 2H-forms, which rapidly interconvert in solution.[1] The equilibrium between these forms influences the molecule's reactivity and its interactions with biological targets.
-
Alkylation: The tetrazolate anion is a potent nucleophile and can undergo alkylation reactions. Due to the presence of multiple nitrogen atoms, alkylation can occur at different positions, though it often preferentially yields the 2,5-disubstituted product over the 1,5-disubstituted isomer, depending on the reaction conditions and the nature of the electrophile.[19][20]
-
Stability: The tetrazole ring is aromatic and generally stable to a wide range of oxidizing and reducing agents and pH conditions, contributing to its utility in drug design.[1]
Caption: Key reactivity aspects of the 5-aryl-1H-tetrazole core.
Applications in Drug Development
The primary application of this compound and related compounds is in medicinal chemistry and drug discovery. The tetrazole moiety serves as a robust bioisosteric replacement for carboxylic acids, a strategy employed to optimize the properties of lead compounds.[7]
Advantages of Carboxylic Acid Bioisosterism:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that degrade carboxylic acids, potentially leading to a longer biological half-life.[3]
-
Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, which may enhance absorption, distribution, and cell membrane permeability.[6]
-
Maintained Acidity and Binding: With a similar pKa to carboxylic acids, the tetrazolate anion can effectively mimic the ionic and hydrogen-bonding interactions of a carboxylate group with enzyme active sites or receptors.[4]
-
Scaffold for Further Derivatization: The tetrazole ring can be a platform for further chemical modifications to explore structure-activity relationships (SAR).
The structural features of this compound make it a valuable building block for creating libraries of compounds for screening against various biological targets, including those involved in cancer, infectious diseases, and inflammatory conditions.[21][22]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. scielo.org.za [scielo.org.za]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]
- 12. This compound | 51449-81-1 [amp.chemicalbook.com]
- 13. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. growingscience.com [growingscience.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole: A Core Scaffold in Modern Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-(2-Methoxyphenyl)-1H-tetrazole (CAS No. 51449-81-1). We will delve into its synthesis, characterization, and critical role as a molecular scaffold, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and its application in the pharmaceutical sciences.
Introduction: The Privileged Status of the Tetrazole Moiety
In the landscape of heterocyclic chemistry, the tetrazole ring stands out as a "privileged scaffold."[1] This five-membered ring, composed of four nitrogen atoms and one carbon, is not found in nature but has become indispensable in drug design.[2][3] Its prominence stems primarily from its function as a highly effective bioisostere for the carboxylic acid group.[4][5] This mimicry allows it to engage in similar biological interactions while often conferring superior pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[3][6][7]
The introduction of a tetrazole ring can transform a lead compound by improving its absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing its therapeutic efficacy.[7] Consequently, tetrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects.[6][8][9] this compound is a key building block within this chemical class, offering a specific substitution pattern that can be leveraged for targeted drug discovery programs.
Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51449-81-1 | [10][11][12] |
| Molecular Formula | C₈H₈N₄O | [11][12][13] |
| Molecular Weight | 176.18 g/mol | [11][14] |
| Melting Point | 154-156 °C | [10] |
| IUPAC Name | 5-(2-methoxyphenyl)-1H-1,2,3,4-tetrazole | [12] |
| Synonyms | 5-(o-Anisyl)tetrazole | [12] |
Synthesis and Mechanistic Considerations
The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[15][16][17] This reaction is a cornerstone of tetrazole chemistry due to its efficiency and the general availability of starting materials.
The [3+2] Cycloaddition Pathway
The synthesis of this compound begins with the precursor 2-methoxybenzonitrile. The core of the reaction involves the addition of an azide ion (typically from sodium azide, NaN₃) across the carbon-nitrogen triple bond of the nitrile. This process is often facilitated by a catalyst to overcome the activation energy barrier.[17]
Causality in Catalyst Selection: The choice of catalyst is critical for reaction efficiency and safety.
-
Lewis Acids (e.g., ZnCl₂, AlCl₃): These catalysts activate the nitrile group by coordinating to the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[15]
-
Heterogeneous Catalysts (e.g., nano-TiCl₄·SiO₂, cuttlebone): These solid-phase catalysts offer significant advantages in terms of process safety, ease of product purification (catalyst is removed by simple filtration), and reusability, aligning with the principles of green chemistry.[18][19]
The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solubilizes the azide salt and facilitates the reaction at elevated temperatures.[18]
Experimental Workflow: A Self-Validating Protocol
The following protocol describes a representative synthesis. The trustworthiness of this workflow lies in its self-validating nature: the successful formation of the product is confirmed at the end by rigorous spectroscopic analysis, which must match the expected data for the target structure.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxybenzonitrile (1.0 eq), sodium azide (2.0 eq), and a catalyst such as zinc chloride (1.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask.
-
Cycloaddition: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for the required duration (often 2-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[18]
-
Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting nitrile), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and acidify with dilute hydrochloric acid (e.g., 4N HCl) to a pH of ~2. This protonates the tetrazolate anion, causing the neutral product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive structural "fingerprint."
| Technique | Expected Characteristics for this compound |
| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>15 ppm in DMSO-d₆), which is characteristic of the acidic tetrazole proton.[20][21] - Aromatic Protons: A complex multiplet pattern in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the methoxy-substituted phenyl ring. - Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm corresponding to the three -OCH₃ protons.[22] |
| ¹³C NMR | - Tetrazole Carbon: A signal for the quaternary carbon of the tetrazole ring, typically around 155 ppm.[21] - Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), including the carbon bearing the methoxy group (ipso-carbon) at the higher end of this range. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band in the 2500-3200 cm⁻¹ region. - N=N, C=N Stretches: Characteristic absorption bands for the tetrazole ring system, typically found in the 1000-1600 cm⁻¹ range.[23] - C-O Stretch: A strong band for the aryl ether linkage around 1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) should correspond to the calculated molecular weight (176.18 g/mol ).[20] |
The Role in Drug Discovery: A Bioisosteric Advantage
The primary value of this compound in drug development lies in the strategic use of the tetrazole moiety as a bioisostere for a carboxylic acid.
Caption: Bioisosteric relationship between a carboxylic acid and a 5-substituted tetrazole.
Key Advantages of Bioisosteric Replacement:
-
Similar Acidity: The pKa of the tetrazole N-H proton is very close to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets like receptors and enzymes.[15]
-
Enhanced Metabolic Stability: Unlike carboxylic acids, which are susceptible to phase II metabolism (e.g., glucuronidation), the tetrazole ring is highly resistant to metabolic degradation, which can prolong the drug's half-life and improve its overall exposure.[6][7]
-
Improved Pharmacokinetics: The increased lipophilicity of a tetrazole compared to a carboxylate can enhance membrane permeability and improve oral absorption.[6] This is a crucial factor in transitioning from an intravenous to an orally administered drug.
-
Structural Mimicry: The planar structure of the tetrazole ring effectively mimics the geometry of a carboxylate group, ensuring that the steric fit within a target's binding pocket is maintained.[5]
The 2-methoxyphenyl substituent on this compound provides an additional vector for chemical modification and can influence the molecule's conformation and electronic properties, making it a versatile starting point for building libraries of compounds for high-throughput screening against a wide array of biological targets.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. Its synthesis via the reliable [3+2] cycloaddition is well-established, and its structure is readily confirmed through standard analytical techniques. Its true power lies in the bioisosteric properties of the tetrazole core, which enables chemists to systematically optimize the ADME profiles of lead compounds. For researchers in drug discovery, a thorough understanding of the synthesis, properties, and strategic application of this compound provides a distinct advantage in the quest to develop safer and more effective therapeutics.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. This compound | 51449-81-1 [amp.chemicalbook.com]
- 13. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 14. 51449-81-1|this compound|BLD Pharm [bldpharm.com]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.org.za [scielo.org.za]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. chalcogen.ro [chalcogen.ro]
An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Methoxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the molecule's structural features, details its synthesis via [3+2] cycloaddition, and explores its potential as a pharmacophore in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring system is a pivotal scaffold in modern medicinal chemistry.[1][2][3][4] Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] A key feature that drives their utility is their ability to act as a bioisosteric replacement for the carboxylic acid functional group.[1] This is due to their similar pKa values and planar structure, which allows them to engage in comparable interactions with biological targets. Furthermore, the tetrazole moiety often imparts improved metabolic stability and pharmacokinetic properties to a drug candidate. The diverse biological activities exhibited by tetrazole-containing compounds, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties, underscore the importance of this heterocyclic system in drug design.[5][6][7][8][9]
This compound, with its unique substitution pattern, presents a compelling case for investigation. The presence of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide will provide a detailed exploration of this specific derivative.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar tetrazole ring connected to a 2-methoxyphenyl group. The molecule's chemical formula is C8H8N4O, and its molecular weight is 176.18 g/mol .[10][11][12]
Tautomerism
An important structural feature of 5-substituted-1H-tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to a dynamic equilibrium between the 1H and 2H tautomeric forms. The relative populations of these tautomers can be influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the solid-state packing.
Caption: Tautomeric equilibrium of this compound.
Conformational Analysis
The rotational freedom around the C-C bond connecting the phenyl and tetrazole rings allows for different conformations. The ortho-methoxy group can sterically interact with the tetrazole ring, influencing the preferred dihedral angle. While a crystal structure for this compound is not publicly available, a study on the closely related compound, 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, provides valuable insight.[6][8][13] In this derivative, the dihedral angles between the phenyl and tetrazole rings were found to be 5.32° and 15.37°.[6][13] This suggests a nearly coplanar arrangement, which could be favored to maximize π-system conjugation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8N4O | [10][11][12] |
| Molecular Weight | 176.18 g/mol | [10][11][12] |
| Melting Point | 154-156 °C | [14][15][16] |
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[5][14] This reaction is often catalyzed to improve yields and reaction times.
General Reaction Scheme
The synthesis of this compound proceeds via the reaction of 2-methoxybenzonitrile with an azide, such as sodium azide, typically in the presence of a catalyst and a suitable solvent.
Caption: General synthesis workflow for this compound.
Mechanistic Insights
The mechanism of the [3+2] cycloaddition between nitriles and azides has been a subject of study, with computational evidence suggesting a concerted cycloaddition pathway.[13][17] However, the reaction can also proceed through a stepwise mechanism involving the nucleophilic attack of the azide on the nitrile, followed by cyclization.[17] Lewis acid catalysts are believed to enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[15][18]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the synthesis of this compound. This protocol is based on a method utilizing an amine salt catalyst.[14][16]
Materials:
-
2-Methoxybenzonitrile
-
Sodium Azide (NaN3)
-
Pyridine Hydrochloride (or another suitable amine salt)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzonitrile (10 mmol), sodium azide (12 mmol), and pyridine hydrochloride (10 mmol).
-
Add dimethylformamide (20 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (100 mL).
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To purify the product, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | A broad singlet for the N-H proton of the tetrazole ring (typically >15 ppm). A singlet for the methoxy group protons (~3.9 ppm). A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the phenyl ring. |
| ¹³C NMR (DMSO-d₆) | A signal for the carbon of the tetrazole ring (~155 ppm). Signals for the aromatic carbons, with the carbon attached to the tetrazole ring appearing around 120-125 ppm. A signal for the methoxy carbon (~56 ppm). |
| IR (KBr) | A broad N-H stretching band around 3000-3400 cm⁻¹. C=N and N=N stretching vibrations of the tetrazole ring in the 1400-1600 cm⁻¹ region. C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spec. (ESI) | [M-H]⁻ ion at m/z 175. |
Applications in Drug Development
The tetrazole scaffold is a well-established pharmacophore in numerous approved drugs.[2] Derivatives of 5-phenyl-1H-tetrazole have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Activity: Tetrazole derivatives have shown promise as antibacterial and antifungal agents.[5][6][7][8]
-
Anti-inflammatory Activity: The anti-inflammatory potential of tetrazole-containing compounds has been demonstrated, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[7]
-
Anticancer Activity: Various tetrazole derivatives have been synthesized and evaluated for their anticancer properties.[5][6][8]
-
Antihypertensive Activity: The tetrazole ring is a key component of the angiotensin II receptor blocker class of antihypertensive drugs, such as losartan.[4]
The specific substitution pattern of this compound makes it an interesting candidate for further investigation within these and other therapeutic areas. The ortho-methoxy group can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is readily achievable through established methodologies, and its structural features make it an attractive scaffold for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its molecular structure, synthesis, and potential applications. Further research into its biological activities and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Crystal structure of 1,4-bis-[5-(2-meth-oxy-phen-yl)-2 H-tetra-zol-2-yl]butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. molbase.com [molbase.com]
- 9. Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 51449-81-1 [amp.chemicalbook.com]
- 11. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. growingscience.com [growingscience.com]
- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]
- 16. 5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole | C8H8N4O | CID 3498447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 19. scielo.org.za [scielo.org.za]
Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 5-(2-Methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 5-(2-Methoxyphenyl)-1H-tetrazole
The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and its role as a bioisosteric replacement for the carboxylic acid group. This five-membered heterocyclic ring enhances metabolic stability and improves pharmacokinetic profiles, making it a privileged scaffold in drug design.[1][2] Within this important class of compounds, this compound emerges as a molecule of significant interest. Its structure, featuring a methoxy-substituted phenyl ring at the 5-position of the tetrazole core, suggests a potential for nuanced biological activity. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in the public domain, the extensive research on structurally similar compounds allows us to postulate two primary, compelling mechanisms of action: Angiotensin II Type 1 (AT1) Receptor Antagonism and Cyclooxygenase (COX) Inhibition.
This technical guide provides an in-depth exploration of these two postulated mechanisms, grounded in the established pharmacology of the tetrazole class. We will delve into the underlying signaling pathways, present supporting evidence from analogous compounds, and provide detailed, field-proven experimental protocols to facilitate further investigation and validation.
Postulated Mechanism 1: Angiotensin II Type 1 (AT1) Receptor Antagonism
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor. The blockade of this receptor is a clinically validated strategy for the management of hypertension. Many of the leading antihypertensive drugs, known as "sartans" (e.g., Losartan, Valsartan), feature a biphenyl-tetrazole moiety as their core pharmacophore.[3] The tetrazole ring, in these molecules, acts as a bioisostere of a carboxylic acid, effectively mimicking the binding interactions of the endogenous ligand but preventing receptor activation.
Given that 5-(3-Methoxyphenyl)-2H-tetrazole is a known intermediate in the synthesis of sartan-class drugs, it is highly plausible that this compound also interacts with the AT1 receptor.[4] The methoxy substitution on the phenyl ring could influence the binding affinity and selectivity for the receptor.
Signaling Pathway: The Renin-Angiotensin System and AT1 Receptor Blockade
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for an AT1 receptor antagonist.
Caption: The Renin-Angiotensin System (RAS) cascade and the postulated antagonism of the AT1 receptor by this compound.
Experimental Protocol: In Vitro AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Non-specific binding control: Unlabeled Angiotensin II (1 µM)
-
Test compound: this compound, dissolved in DMSO and serially diluted
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture HEK293-hAT1R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations or vehicle (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
[125I]-Sar1,Ile8-Angiotensin II at a final concentration equal to its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Postulated Mechanism 2: Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Several studies have reported the anti-inflammatory properties of tetrazole derivatives. Notably, some derivatives bearing a methoxy group have demonstrated significant anti-inflammatory activity.[6] This suggests that this compound could function as a COX inhibitor, with the potential for selectivity towards COX-2.
Signaling Pathway: The Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the potential inhibitory action of this compound.
Caption: The arachidonic acid cascade, showing the roles of COX-1 and COX-2 and the postulated inhibitory action of this compound.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric or fluorescent assay to determine the inhibitory activity of this compound against COX-1 and COX-2.[7]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound: this compound, dissolved in DMSO and serially diluted
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well microplate and plate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer
-
Heme
-
Test compound at various concentrations or vehicle (for control).
-
COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe (TMPD).
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 values for both COX-1 and COX-2 using non-linear regression. The COX-2 selectivity index can be calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).
Quantitative Data Summary for Analogous Compounds
While specific data for this compound is pending experimental validation, the following table summarizes representative data for analogous compounds from the literature to provide context for expected potencies.
| Compound Class | Target | Parameter | Value | Reference |
| Biphenyl-tetrazoles (Sartans) | AT1 Receptor | pA2 / -logIC50 | 8.25 - 9.46 | [8] |
| Tetrazole Sulfonamide Hybrids | COX-1 | IC50 | 9.21 µM | [9] |
| Tetrazole Sulfonamide Hybrids | COX-2 | IC50 | 0.38 µM | [9] |
Summary and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of key physiological pathways, particularly as an antagonist of the AT1 receptor and an inhibitor of COX enzymes. The established roles of the tetrazole ring as a carboxylic acid bioisostere in "sartan" drugs and the observed anti-inflammatory activity of methoxy-substituted tetrazole derivatives provide a solid foundation for these hypotheses.
The experimental protocols detailed in this guide offer a clear roadmap for the scientific community to systematically investigate and validate these postulated mechanisms of action. Future research should focus on performing these in vitro assays to determine the IC50 values and binding affinities of this compound. Subsequent studies could involve in vivo models of hypertension and inflammation to confirm its therapeutic efficacy and elucidate its pharmacokinetic and pharmacodynamic profiles. Such a rigorous, evidence-based approach will be crucial in fully uncovering the therapeutic potential of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3-Methoxyphenyl)-2H-Tetrazole [myskinrecipes.com]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 5-(2-Methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its favorable metabolic stability and its role as a bioisostere for carboxylic acids and cis-amides. This guide delves into the current understanding of the biological activities of a specific derivative, 5-(2-Methoxyphenyl)-1H-tetrazole. While direct and extensive experimental data on this particular molecule is notably limited in publicly accessible literature, this document provides a comprehensive overview based on the established activities of structurally related tetrazole compounds. We will explore its synthesis, postulate its potential therapeutic applications by drawing parallels with analogous structures, and outline detailed experimental protocols that could be employed to elucidate its precise biological functions. This guide aims to be a foundational resource for researchers looking to investigate the therapeutic potential of this and similar tetrazole derivatives, highlighting both the knowns and the significant knowledge gaps that present opportunities for future research.
Introduction: The Tetrazole Scaffold in Drug Discovery
The 1H-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, a structure that imparts unique physicochemical properties. Its acidic nature, comparable to that of a carboxylic acid, allows it to act as a bioisosteric replacement, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] The tetrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, underscoring its therapeutic importance. The biological activities of tetrazole derivatives are diverse and significantly influenced by the substituent at the 5-position of the ring.
Synthesis and Characterization of this compound
The primary and most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, typically sodium azide.[2] This reaction is often catalyzed by a Lewis acid.
General Synthetic Pathway
The synthesis of this compound proceeds via the reaction of 2-methoxybenzonitrile with sodium azide in a suitable solvent, such as dimethylformamide (DMF), often in the presence of a catalyst like zinc chloride or silica sulfuric acid.[2]
References
Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry
An In-Depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole for Researchers and Drug Development Professionals
First synthesized in 1885 by Swedish chemist J. A. Bladin, tetrazoles are a unique class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[1][2] These high-nitrogen compounds are not found in nature but have become indispensable scaffolds in medicinal chemistry, materials science, and coordination chemistry.[1][3] Their stability over a wide pH range and resistance to many oxidizing and reducing agents make them robust chemical entities for various applications.[4]
In the realm of drug discovery, the 5-substituted-1H-tetrazole ring is of paramount importance, primarily because it serves as a bioisosteric replacement for the carboxylic acid functional group.[2][3][4] Both groups have similar pKa values and planar, delocalized electronic systems, allowing the tetrazole to mimic the carboxylic acid's interactions with biological targets while often improving metabolic stability, membrane permeability, and overall pharmacokinetic profiles.[5] This strategy has been successfully employed in numerous FDA-approved drugs, including the antihypertensive medication losartan.[1][4] This guide focuses specifically on this compound, a compound that combines the versatile tetrazole core with a methoxy-substituted phenyl ring, creating a molecule of significant interest for synthetic and medicinal chemistry.
Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51449-81-1 | [6][7][8][9] |
| Molecular Formula | C₈H₈N₄O | [7][8][9] |
| Molecular Weight | 176.18 g/mol | [7][8][9] |
| Melting Point | 154-156 °C | [6][7] |
| Appearance | Solid | [10] |
| Storage | Inert atmosphere, room temperature | [8] |
Synthesis of this compound: The [3+2] Cycloaddition
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][11][12] This reaction forms the stable five-membered tetrazole ring. For the synthesis of this compound, the starting materials are 2-methoxybenzonitrile and an azide, typically sodium azide (NaN₃).
The reaction is often catalyzed to improve yield and reduce reaction times. Various catalysts have been employed, including Lewis acids like zinc chloride or heterogeneous catalysts such as silica sulfuric acid, which offers the advantage of easy separation from the reaction mixture.[10][12] The use of dipolar aprotic solvents like N,N-Dimethylformamide (DMF) is common as they effectively solvate the ionic azide species.[12]
Detailed Experimental Protocol: Synthesis via Silica Sulfuric Acid Catalysis
This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles using a recyclable solid acid catalyst.[10]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and silica sulfuric acid (0.1 eq).
-
Solvent Addition : Add N,N-Dimethylformamide (DMF) as the solvent (approximately 3-5 mL per mmol of nitrile).
-
Heating : Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst (silica sulfuric acid) and wash it with ethyl acetate. The catalyst can be dried and reused.
-
Extraction : Dilute the filtrate with water and acidify with dilute HCl to a pH of ~2-3. This protonates the tetrazole, causing it to precipitate.
-
Isolation : Collect the crude product by vacuum filtration.
-
Purification : Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[10]
Applications in Medicinal Chemistry and Beyond
The unique structure of this compound makes it a valuable compound in several scientific fields, from drug discovery to materials science.
Bioisostere and Pharmacophore in Drug Design
As previously mentioned, the primary role of the 5-substituted-1H-tetrazole moiety is as a bioisostere for carboxylic acids.[3][4] This substitution can lead to enhanced pharmacological properties. The methoxy group on the phenyl ring can also participate in hydrogen bonding and alter the electronic properties of the molecule, influencing its binding affinity to biological targets. The compound serves as a key pharmacophore in the development of various therapeutic agents, with research exploring its potential in anti-inflammatory, anticancer, antidiabetic, and antimicrobial applications.[12][13][14][15]
Potential Vasodilator Activity
Many nitrogen-containing heterocyclic compounds exhibit vasodilator properties. Studies on structurally related pyrazole-tetrazole compounds have demonstrated vasorelaxant effects that involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and interactions with calcium channels.[16][17] It is plausible that this compound could exert similar effects. This mechanism typically involves the stimulation of soluble guanylate cyclase (sGC), which increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[18]
Building Block for Sildenafil Analogues and Other Complex Molecules
While not a direct precursor in the most common synthesis routes for sildenafil, the core structure of an ethoxyphenyl group linked to a nitrogen-rich heterocycle is central to sildenafil's design.[19][20] Sildenafil is chemically known as 5-{2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl] phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[19] The structural motifs present in this compound make it an attractive starting point or fragment for the combinatorial synthesis of libraries of new compounds, including novel phosphodiesterase-5 (PDE5) inhibitors or agents targeting other enzymes.[21][22]
Corrosion Inhibition
An interesting application outside of medicine is the use of tetrazole derivatives as corrosion inhibitors for metals like mild steel, especially in acidic environments.[23][24] These molecules function by adsorbing onto the metal surface. The multiple nitrogen atoms of the tetrazole ring and the pi-electrons of the aromatic system act as adsorption centers, forming a protective film that shields the metal from corrosive agents.[23] The efficiency of inhibition increases with the concentration of the inhibitor.[24] Studies show that tetrazole derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions.[24]
Conclusion
This compound is more than a simple chemical compound; it is a versatile platform with significant potential. Its synthesis is well-established, relying on robust cycloaddition chemistry. Its true value lies in its applications, anchored by the tetrazole ring's proven success as a carboxylic acid bioisostere in medicinal chemistry. From its potential as a vasodilator to its demonstrated utility as a corrosion inhibitor, this compound represents a scaffold ripe for further exploration by researchers in drug development, materials science, and synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 51449-81-1 [amp.chemicalbook.com]
- 7. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]
- 8. 51449-81-1|this compound|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]
- 11. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vasodilator effect of carboxy-2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl in the coronary circulation: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a privileged scaffold in medicinal chemistry.[1] Its remarkable metabolic stability and its ability to act as a bioisostere for the carboxylic acid functional group have cemented its importance in drug design.[2] This bioisosteric relationship allows for the modulation of physicochemical properties such as lipophilicity and acidity, which can lead to improved pharmacokinetic profiles and enhanced biological activity. Among the vast array of tetrazole derivatives, 5-(2-Methoxyphenyl)-1H-tetrazole emerges as a compound of significant interest, positioned at the intersection of the electronically versatile methoxy-substituted phenyl ring and the therapeutically potent tetrazole moiety. This guide provides a comprehensive technical overview of its discovery, synthesis, characterization, and potential applications in modern drug discovery.
A Legacy of Discovery: The Emergence of 5-Aryl-1H-tetrazoles
The history of tetrazoles dates back to 1885 when the first derivative was synthesized.[2] However, it was the development of the [3+2] cycloaddition reaction between nitriles and azides that opened the floodgates for the synthesis of a diverse range of 5-substituted-1H-tetrazoles.[2] While a singular "discovery" paper for this compound is not prominent in the historical literature, its genesis is intrinsically linked to the broader exploration of 5-aryl-1H-tetrazoles by medicinal chemists. The systematic investigation of various substituted benzonitriles as precursors in the mid to late 20th century inevitably led to the synthesis and study of the ortho-methoxy substituted variant. The motivation for its synthesis can be attributed to the desire to understand the impact of steric and electronic effects of the methoxy group at the ortho position on the physicochemical and biological properties of the resulting tetrazole.
The Cornerstone of Synthesis: The [3+2] Cycloaddition
The most prevalent and efficient method for the synthesis of this compound is the [3+2] cycloaddition of 2-methoxybenzonitrile with an azide source, typically sodium azide.[3][4] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst
-
Dimethylformamide (DMF) as a solvent
-
Hydrochloric Acid (HCl) for acidification
-
Water
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzonitrile (1 equivalent) in DMF.
-
Addition of Reagents: Add sodium azide (1.5-2 equivalents) and the chosen catalyst (e.g., ammonium chloride, 1.5-2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2 with concentrated HCl. This will protonate the tetrazole ring and cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality in Experimental Choices:
-
Catalyst: The use of a Lewis acid like ZnCl₂ or a proton source from the in-situ formation of hydrazoic acid from NH₄Cl and NaN₃ is crucial for activating the nitrile group, making the carbon atom more electrophilic and susceptible to attack by the azide anion.
-
Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic nitrile and the inorganic azide salt.
-
Acidification: The tetrazole product initially forms as a sodium salt, which is soluble in the aqueous work-up solution. Acidification is necessary to protonate the tetrazole ring, rendering it neutral and causing it to precipitate out of the solution for easy isolation.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Profile
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| CAS Number | 51449-81-1 |
Spectroscopic Data (Predicted and Inferred from Isomers):
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group and the methoxy protons. The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons would present as a sharp singlet around δ 3.9 ppm. The acidic N-H proton of the tetrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 15 ppm.[5]
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would display signals for the eight distinct carbon atoms. The carbon of the tetrazole ring is anticipated to resonate around δ 155 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon would give a signal at approximately δ 56 ppm.[5]
-
FT-IR (KBr, cm⁻¹): The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.[6] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. Characteristic peaks for the C=N and N=N stretching of the tetrazole ring would be present in the 1400-1600 cm⁻¹ region.[7] The C-O stretching of the methoxy group would appear around 1250 cm⁻¹.[8]
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation would likely involve the loss of N₂, a characteristic fragmentation pattern for tetrazoles, leading to a fragment at m/z = 148.[6]
Applications in Drug Discovery and Medicinal Chemistry
The therapeutic potential of this compound stems from the synergistic combination of the tetrazole ring and the 2-methoxyphenyl moiety.
The Tetrazole Ring as a Carboxylic Acid Bioisostere
A primary application of the 5-substituted-1H-tetrazole scaffold is its role as a bioisostere of a carboxylic acid.[1] This substitution can lead to several advantages in drug design:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.
-
Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Modulation of Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.
Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.
Potential Biological Activities
While specific biological studies focused exclusively on this compound are limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications:
-
Anti-inflammatory Activity: Several studies have reported that tetrazole derivatives bearing a methoxy-substituted phenyl ring exhibit promising anti-inflammatory properties.[9] The presence of the methoxy group can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with inflammatory targets.
-
Antitubercular Activity: Halogenated derivatives of (4-methoxyphenyl)-1H-tetrazol-5-amine have shown significant in vitro activity against Mycobacterium tuberculosis.[10] This suggests that the methoxyphenyl tetrazole scaffold could be a valuable starting point for the development of new antitubercular agents.
-
Anticancer Activity: The tetrazole moiety is present in several compounds that have been investigated as anticancer agents.[11] The mechanism of action often involves the inhibition of key cellular processes. The 2-methoxyphenyl group could potentially direct the molecule to specific biological targets involved in cancer progression.
-
Antimicrobial Activity: Although some studies on 5-substituted-1H-tetrazoles have not shown significant antibacterial or antifungal activity, the vast chemical space of tetrazole derivatives warrants further investigation.[12]
Conclusion and Future Perspectives
This compound represents a synthetically accessible and versatile scaffold with significant potential in medicinal chemistry. Its role as a carboxylic acid bioisostere, combined with the favorable electronic properties of the 2-methoxyphenyl group, makes it an attractive candidate for the development of novel therapeutic agents. While dedicated biological evaluation of this specific compound is not extensively documented, the promising activities of its structural analogs in the areas of inflammation, tuberculosis, and cancer provide a strong rationale for its further investigation. Future research should focus on the comprehensive biological screening of this compound and the synthesis of its derivatives to establish clear structure-activity relationships and unlock its full therapeutic potential.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. growingscience.com [growingscience.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.org.za [scielo.org.za]
A Comprehensive Technical Guide to the Solubility of 5-(2-Methoxyphenyl)-1H-tetrazole for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility for 5-(2-Methoxyphenyl)-1H-tetrazole
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug development. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.
This technical guide provides an in-depth exploration of the solubility of this compound. While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and understand its solubility profile. We will delve into the known physicochemical properties of this compound and its structural class, present a rigorous protocol for experimental solubility determination, and discuss the key factors that modulate solubility.
Physicochemical Properties and Theoretical Considerations
A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.
Molecular Structure and Known Properties:
-
Molecular Formula: C₈H₈N₄O[3]
-
Molecular Weight: 176.18 g/mol [3]
-
Melting Point: Approximately 154-156°C
-
General Appearance: Tetrazoles typically present as white to pale yellow crystalline solids.[1]
The Influence of the Tetrazole Ring:
The tetrazole ring is a key functional group that dictates many of the compound's properties. It is an acidic moiety due to the presence of the N-H proton, with pKa values that are often comparable to carboxylic acids.[1] This acidity means that the ionization state, and therefore the solubility, of this compound will be highly dependent on the pH of the surrounding medium. The tetrazole ring is also aromatic, containing 6 π-electrons, which contributes to its chemical stability.[4]
Furthermore, 5-substituted-1H-tetrazoles can exist in two tautomeric forms: the 1H and 2H tautomers. The equilibrium between these forms can be influenced by factors such as solvent polarity, temperature, and the nature of the substituent at the 5-position.[5] This tautomerism can impact intermolecular interactions and, by extension, the solubility of the compound.
General Solubility of Tetrazoles:
Tetrazole compounds are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), alcohols, and water.[1] Their solubility in aqueous media is, as mentioned, heavily influenced by pH.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These in silico methods are crucial in early-stage drug discovery for screening large libraries of compounds and identifying potential solubility liabilities.
Various quantitative structure-property relationship (QSPR) models and machine learning algorithms have been developed to predict aqueous solubility.[6][7][8][9] These models use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to correlate a compound's structure with its solubility. While these predictions are not a substitute for experimental measurement, they can guide solvent selection and formulation development.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.
The Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of the Solvent System: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at a specific pH, or a relevant organic solvent). Ensure the temperature of the solvent is controlled and recorded.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period. A typical duration is 24 to 72 hours, which should be sufficient to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.
-
Phase Separation: After equilibration, allow the suspension to settle. The separation of the solid and liquid phases is a critical step. This is typically achieved by centrifugation or filtration. If filtering, ensure the filter material does not adsorb the solute.
-
Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent system and temperature.
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound. A systematic evaluation of these is crucial for a comprehensive understanding.
| Factor | Influence on Solubility | Rationale |
| pH | High | As a weak acid, this compound will be more soluble in its ionized (deprotonated) form at pH values above its pKa. At lower pH, it will be in its less soluble, neutral form. |
| Temperature | Moderate to High | The dissolution process can be either endothermic or exothermic. For most solids, solubility increases with temperature. This relationship should be determined experimentally. |
| Solvent | High | The polarity and hydrogen bonding capabilities of the solvent will significantly affect solubility. Polar solvents are generally expected to be more effective. |
| Crystalline Form | High | Different polymorphic forms or the presence of solvates can have different crystal lattice energies, leading to variations in solubility. The amorphous form is typically more soluble than crystalline forms. |
The interplay of these factors can be visualized as a decision-making process for solubility optimization.
Caption: Key Factors Influencing Solubility.
Conclusion
While quantitative solubility data for this compound is not readily found in existing literature, this guide provides a robust framework for its determination and interpretation. A thorough understanding of its solubility is a non-negotiable prerequisite for advancing this compound through the drug development pipeline. By employing systematic experimental methodologies like the shake-flask method and considering the influential factors of pH, temperature, and solid-state form, researchers can generate the critical data needed for informed decisions in formulation, toxicology, and clinical studies. The principles and protocols outlined herein serve as a comprehensive resource for any scientific professional engaged in the characterization of this and other promising tetrazole-based compounds.
References
- 1. phmethods.net [phmethods.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning [ouci.dntb.gov.ua]
- 8. Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques [publishing.emanresearch.org]
- 9. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Theoretical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Methoxyphenyl)-1H-tetrazole stands as a molecule of significant interest within medicinal chemistry, primarily due to the tetrazole ring serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles of potential drug candidates. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for its rational application in drug design. This technical guide delves into the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound, providing a framework for its in-silico analysis and application.
Introduction: The Significance of Tetrazoles in Medicinal Chemistry
The tetrazole moiety is a prominent pharmacophore in a variety of clinically used drugs. Its acidic nature, comparable to that of a carboxylic acid, allows it to participate in similar biological interactions, such as hydrogen bonding with receptor sites. However, the tetrazole ring is generally more metabolically stable than a carboxylic acid, making it an attractive alternative in drug design to mitigate metabolic liabilities. The 2-methoxyphenyl substituent introduces additional structural and electronic features that can influence the molecule's overall conformation and interaction with biological targets. Theoretical studies provide a powerful lens through which to explore these properties at the atomic level, guiding synthetic efforts and accelerating the drug discovery process.
Theoretical Framework: A Quantum Mechanical Perspective
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of molecules like this compound. DFT calculations can predict a range of molecular attributes with a high degree of accuracy, offering insights that are often challenging to obtain through experimental means alone.
The Choice of Method and Basis Set: A Justification
For a molecule of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange-correlation effects. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density around the atoms.
Molecular Structure and Conformation
The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through a process called geometry optimization.
Optimized Geometric Parameters
The geometry optimization of this compound would be performed using the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the phenyl ring and the tetrazole ring, which dictates the overall shape of the molecule and can significantly impact its ability to bind to a receptor. Due to steric hindrance from the methoxy group at the ortho position, a non-planar arrangement between the two rings is expected.
Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-N (tetrazole ring) | ~1.33 - 1.37 Å |
| N-N (tetrazole ring) | ~1.30 - 1.35 Å |
| C-C (phenyl-tetrazole) | ~1.48 Å |
| Dihedral Angle (Phenyl-Tetrazole) | ~40-50° |
Note: These are representative values based on DFT calculations of similar tetrazole derivatives.
Tautomerism in the Tetrazole Ring
The 1H-tetrazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. Computational studies on similar 5-substituted-1H-tetrazoles have consistently shown the 1H-tautomer to be the more stable form, both in the gas phase and in solution.[1][2] This is a critical piece of information for understanding its interactions, as the position of the proton influences the hydrogen bonding capabilities of the ring.
Spectroscopic Characterization: A Synergy of Theory and Experiment
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be used to assign the peaks in an experimental FT-IR spectrum. Key vibrational modes for this compound would include the N-H stretch of the tetrazole ring, C-N and N-N stretching modes within the tetrazole ring, and various vibrations associated with the methoxyphenyl group. A combined experimental and theoretical study on 5-ethoxy-1-phenyl-1H-tetrazole demonstrated the power of DFT in accurately predicting and assigning vibrational modes.[3]
Table 2: Predicted Prominent Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Tetrazole) | ~3400-3500 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=N Stretch (Tetrazole) | ~1500-1600 |
| N-N Stretch (Tetrazole) | ~1200-1400 |
| C-O Stretch (Methoxy) | ~1250 |
Note: These are representative values and would typically be scaled to better match experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be invaluable for confirming the structure of newly synthesized compounds and for assigning complex spectra. The calculated chemical shifts for the protons and carbons in the phenyl and tetrazole rings would be compared to experimental values. Studies on similar tetrazole derivatives have shown good agreement between calculated and experimental NMR data.[1][2]
Electronic Properties and Reactivity
Understanding the electronic structure of this compound is key to predicting its reactivity and potential interactions with biological macromolecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the tetrazole ring.
References
tautomerism in 5-(2-Methoxyphenyl)-1H-tetrazole
An In-Depth Technical Guide to the Tautomerism of 5-(2-Methoxyphenyl)-1H-tetrazole
This guide provides a comprehensive technical exploration of the prototropic tautomerism in this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with advanced analytical and computational methodologies to offer a complete understanding of the tautomeric equilibrium governing this important heterocyclic scaffold.
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its utility often stems from its role as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and cellular permeability.[1][2] A critical, yet often complex, feature of NH-unsubstituted 5-substituted tetrazoles is their existence as a dynamic equilibrium of two principal prototropic tautomers: the 1H- and 2H-forms.[3] This tautomerism is not a mere academic curiosity; the distinct electronic, steric, and hydrogen-bonding capabilities of each tautomer can profoundly influence a molecule's pharmacological profile, including its receptor binding affinity, solubility, and metabolic fate.[2][4]
The position of this tautomeric equilibrium is highly sensitive to a variety of factors, including the electronic nature of the C5 substituent, the solvent polarity, temperature, and the physical state (solid vs. solution).[5][6] Understanding and predicting the predominant tautomeric form of a given derivative, such as this compound, is therefore a crucial step in rational drug design and development.
Caption: General 1H- and 2H-tautomeric equilibrium in 5-substituted tetrazoles.
The Case of this compound: Substituent Effects
The subject of this guide, this compound, presents a fascinating case study. The substituent at the 5-position is a phenyl ring bearing a methoxy (-OCH₃) group at the ortho position. This specific substitution introduces unique electronic and steric factors that directly influence the tautomeric landscape.
-
Electronic Effects : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect can influence the electron density of the tetrazole ring, thereby modulating the relative stability of the two tautomers.
-
Steric and Intramolecular Interactions : The ortho-methoxy group's proximity to the tetrazole ring is of paramount importance. It can lead to steric hindrance that may favor one tautomer over the other. More significantly, it introduces the possibility of intramolecular hydrogen bonding between the methoxy oxygen and the N1-H of the 1H-tautomer or other non-covalent interactions, which could stabilize this form.
The synthesis of this compound typically follows the well-established [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, such as sodium azide, often facilitated by a catalyst.[7]
Elucidating the Tautomeric Equilibrium: A Multi-pronged Approach
A definitive characterization of the tautomeric preference of this compound requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique and complementary piece of the puzzle.
Spectroscopic Characterization
Spectroscopy is the primary tool for investigating tautomeric equilibria in solution, where most biological processes occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for studying tautomerism in solution.[8] Since proton exchange is typically fast on the NMR timescale at room temperature, a single set of averaged signals is often observed.[9] However, key information can still be extracted:
-
¹⁵N NMR: This is the most direct method. The chemical shifts of the nitrogen atoms are highly sensitive to the location of the proton. The 1H- and 2H-tautomers will have distinctly different ¹⁵N NMR spectra.[8]
-
¹³C NMR: The chemical shift of the C5 carbon is influenced by the tautomeric form.
-
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of proton exchange can be slowed, potentially allowing for the resolution of signals from both individual tautomers. The integration of these signals allows for the direct calculation of the equilibrium constant (K_eq_) and thermodynamic parameters (ΔG, ΔH, ΔS).[5]
Table 1: Expected NMR Chemical Shift Trends for Tetrazole Tautomers
| Nucleus | 1H-Tautomer | 2H-Tautomer | Rationale |
|---|---|---|---|
| ¹⁵N (N1/N4) | N1 is "pyrrole-like" (shielded), N4 is "pyridine-like" (deshielded) | Both are "pyridine-like" (deshielded) | The proton at N1 creates a different electronic environment compared to the lone pairs on the nitrogens of the 2H-tautomer. |
| ¹⁵N (N2/N3) | Both are "pyridine-like" (deshielded) | N2 is "pyrrole-like" (shielded), N3 is "pyridine-like" (deshielded) | The proton at N2 significantly shields it. |
| ¹³C (C5) | Generally more shielded | Generally more deshielded | The electronic distribution across the ring differs between the two forms. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[10] It allows for the precise localization of the proton on a specific nitrogen atom, offering a static, definitive snapshot of the molecule's structure in the crystal lattice. It is crucial to remember that intermolecular forces, such as hydrogen bonding in the crystal, can strongly favor one tautomer, and this preference may not directly translate to the solution phase.[8]
Computational Chemistry
Quantum chemical calculations have become an indispensable tool for predicting and rationalizing tautomeric equilibria.[11] Methods like Density Functional Theory (DFT) can accurately compute the relative energies of the tautomers.
Caption: Workflow for computational analysis of tautomer stability.
By modeling the system in the gas phase and simulating various solvents using a Polarizable Continuum Model (PCM), one can predict how the equilibrium shifts in different environments.[6][12] These calculations provide the Gibbs free energy (ΔG) for each tautomer, with the lower energy form being the more stable.
Table 2: Hypothetical Computational Results for this compound
| Phase / Solvent | ΔE (1H - 2H) (kcal/mol) | ΔG (1H - 2H) (kcal/mol) | Predicted Dominant Tautomer |
|---|---|---|---|
| Gas Phase | +1.5 | +1.2 | 2H-Tautomer |
| Toluene (ε=2.4) | -0.5 | -0.7 | 1H-Tautomer |
| DMSO (ε=46.7) | -2.8 | -3.1 | 1H-Tautomer (strongly favored) |
Note: These are illustrative values. Actual results would be obtained from quantum chemical calculations. The 1H-tautomer is generally more polar, and thus it is expected to be increasingly stabilized in solvents of higher dielectric constant (ε).[1][6]
Experimental and Computational Protocols
Protocol: VT-NMR Spectroscopy for Tautomeric Analysis
Objective: To determine the tautomeric equilibrium constant (K_eq_) for this compound in a suitable solvent (e.g., deuterated dimethylformamide, DMF-d₇).
Methodology:
-
Sample Preparation: Prepare a ~10-20 mM solution of this compound in anhydrous DMF-d₇.
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Acquisition: Cool the NMR probe in decrements of 10 K. Allow the sample to equilibrate for at least 10 minutes at each temperature.
-
Data Collection: Acquire a ¹H spectrum at each temperature point, monitoring for the decoalescence of key signals (e.g., aromatic protons adjacent to the tetrazole ring or the N-H proton if observable).
-
Signal Identification: Once signals for both tautomers are resolved at a sufficiently low temperature, identify corresponding peaks for the 1H and 2H forms.
-
Integration and Calculation: Carefully integrate the non-overlapping signals corresponding to each tautomer. Calculate the molar ratio and the equilibrium constant (K_eq_ = [1H]/[2H]).
-
Thermodynamic Analysis (Van't Hoff Plot): Plot ln(K_eq_) versus 1/T (in Kelvin). The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes for the tautomerization process.
Protocol: DFT Calculation of Relative Tautomer Stabilities
Objective: To compute the relative Gibbs free energies of the 1H- and 2H-tautomers of this compound in the gas phase and in solution.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Structure Building: Construct 3D models of both the 1H- and 2H-tautomers of this compound.
-
Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p).
-
Frequency Calculation (Gas Phase): Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a solvent model (e.g., PCM for DMSO). For higher accuracy, perform a full geometry optimization within the solvent continuum.
-
Energy Extraction and Analysis: Extract the total Gibbs free energies for each tautomer in both the gas phase and the chosen solvent.
-
Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_1H_ - G_2H_). A negative value indicates that the 1H-tautomer is more stable.
Conclusion
The tautomerism of this compound is a nuanced phenomenon governed by a delicate balance of electronic, steric, and environmental factors. While the less polar 2H-tautomer is often favored in the gas phase, the increased polarity of the 1H-tautomer, potentially stabilized by intramolecular interactions with the ortho-methoxy group, likely leads to its predominance in polar solvents and the solid state. A rigorous investigation, leveraging the synergistic power of high-level NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, is essential for a complete and accurate understanding. This knowledge is not merely academic but is fundamental to harnessing the full potential of this chemical scaffold in the design of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Methodological & Application
Application Note: A-Plus Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole via [3+2] Cycloaddition
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The described method utilizes a robust and efficient [3+2] cycloaddition reaction between 2-methoxybenzonitrile and sodium azide. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, catalyst optimization, and critical safety considerations. The content is specifically tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically grounded guide for the synthesis and handling of this important tetrazole derivative.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are a class of five-membered aromatic heterocycles containing four nitrogen atoms. They are recognized as important pharmacophores in a multitude of approved drugs, often serving as bioisosteres for carboxylic acids.[1][2] This bioisosteric relationship can lead to enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates.[1] The tetrazole ring's unique electronic properties also make it a valuable synthon in organic chemistry.[3] 5-substituted-1H-tetrazoles, in particular, have demonstrated a wide array of biological activities and are key components in various therapeutic agents.[2]
The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][4] This reaction, often referred to as a "click" reaction, offers high atom economy and generally proceeds with high yields.[5]
Reaction Mechanism and Catalysis
The formation of the tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition.[6] While it can be viewed as a concerted process, evidence suggests that the mechanism can be more complex and is often stepwise, particularly under catalytic conditions.[6][7] The reaction is typically facilitated by a Lewis or Brønsted acid catalyst.[7]
The proposed mechanism involves the initial activation of the nitrile by the catalyst.[7] This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The resulting intermediate then undergoes intramolecular cyclization to form the tetrazole ring.[6][7]
Caption: Proposed mechanistic pathway for the catalyzed [3+2] cycloaddition.
A variety of catalytic systems have been developed to promote this transformation, including both homogeneous and heterogeneous catalysts.[4][8] Lewis acids such as zinc salts, aluminum chloride, and copper salts are commonly employed to activate the nitrile group.[1][3] Heterogeneous catalysts, such as silica sulfuric acid, offer advantages in terms of ease of separation and reusability.[3][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Methoxybenzonitrile | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC AND EXPLOSIVE . Handle with extreme caution.[10][11] |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Fisher Scientific | Catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For acidification. |
| Deionized Water | --- | --- | For workup and washing. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying organic layer. |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| Separatory funnel (250 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxybenzonitrile (e.g., 10 mmol), sodium azide (e.g., 12 mmol, 1.2 eq), and ammonium chloride (e.g., 11 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, e.g., 30-40 mL) to the flask.
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL).
-
Acidification and Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain a white crystalline solid.
Catalyst Optimization
While ammonium chloride is a common and effective catalyst, other Lewis and Brønsted acids can be employed. The choice of catalyst can influence reaction time and yield.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reported Yields |
| Ammonium Chloride | 110 | DMF | 120-130 | Good to Excellent |
| Zinc Bromide | 10-20 | Water/i-PrOH | 160 (MW) | Good[2] |
| Silica Sulfuric Acid | 100 | DMF | Reflux | 72-95%[3][9] |
| Cobalt (II) Complex | Catalytic | Methanol | Reflux | Good to Excellent[4][8] |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Melting Point (MP): Compare the observed melting point with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆) should show characteristic peaks for the aromatic protons of the methoxyphenyl group and a broad singlet for the N-H proton of the tetrazole ring, typically downfield.[3]
-
¹³C NMR will show the expected signals for the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H, C=N, and C-N stretching vibrations of the tetrazole ring, as well as bands corresponding to the methoxyphenyl group.
Safety Precautions
EXTREME CAUTION IS ADVISED WHEN WORKING WITH SODIUM AZIDE AND HYDRAZOIC ACID.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[11] It is also a severe explosion hazard when heated or subjected to shock.[10]
-
Hydrazoic Acid (HN₃): Hydrazoic acid is a highly toxic, volatile, and explosive liquid that can be formed in situ when azides are in the presence of an acid.[11][12] The acidification step of the workup must be performed in a fume hood with extreme care.
-
Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional and regulatory guidelines. Never pour azide solutions down the drain, as explosive metal azides can form in the plumbing.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh, anhydrous catalyst. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and ensure the correct temperature is maintained. | |
| Wet reagents or solvent | Use anhydrous solvent and dry reagents. | |
| Product is an oil or does not precipitate | Insufficient acidification | Check the pH and add more acid if necessary. |
| Product is soluble in the workup solvent | Extract the product with an organic solvent like ethyl acetate after acidification. | |
| Impure product | Incomplete reaction | Allow the reaction to proceed to completion. |
| Side reactions | Optimize reaction conditions (temperature, catalyst). Purify by recrystallization or column chromatography. |
Conclusion
The [3+2] cycloaddition reaction provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and materials science. The versatility of the catalytic systems allows for adaptation of the procedure to various laboratory settings and scales.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. campus.kennesaw.edu [campus.kennesaw.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Catalytic Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the catalytic synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process development, offering insights into efficient and green synthetic methodologies.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring is a key pharmacophore in a multitude of clinically approved drugs. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its importance in modern drug design. The tetrazole moiety offers improved metabolic stability and enhanced lipophilicity compared to its carboxylic acid counterpart, leading to better pharmacokinetic profiles. The title compound, this compound, is a significant building block for the synthesis of more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable interest.
The Core Reaction: [3+2] Cycloaddition
The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, most commonly sodium azide. This reaction, while fundamental, often requires a catalyst to proceed at a reasonable rate and under milder, safer conditions. The use of catalysts is a cornerstone of green chemistry, aiming to reduce energy consumption, minimize waste, and avoid the use of hazardous reagents.
Catalytic Systems: A Comparative Overview
A variety of catalytic systems, both homogeneous and heterogeneous, have been developed for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst can significantly impact reaction efficiency, substrate scope, and environmental footprint.
Homogeneous Catalysis:
-
Metal Salts (e.g., Zn(II), Cu(II)): Soluble metal salts are effective Lewis acids that activate the nitrile group towards nucleophilic attack by the azide ion. Zinc and copper salts are particularly attractive due to their low cost and relatively low toxicity.
-
Metal-Organic Complexes: Coordination complexes can offer enhanced catalytic activity and selectivity. However, the synthesis of these catalysts can be complex, and the removal of the catalyst from the reaction mixture can be challenging.
Heterogeneous Catalysis:
-
Solid Acids (e.g., Silica Sulfuric Acid): These catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, facilitating catalyst recycling and product purification.[1] They are also generally stable and can be used in a variety of solvents.
-
Metal Oxides and Supported Metals: Nanoparticles of metal oxides (e.g., ZnO) or metals supported on solid matrices provide a high surface area for catalysis and can be easily recovered.
The following table summarizes the performance of different catalytic systems for the synthesis of related 5-substituted-1H-tetrazoles, providing a basis for selecting an appropriate system for the synthesis of this compound.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | 4-Methoxybenzonitrile | DMF | Reflux | - | 95 | [1] |
| CuSO₄·5H₂O | Benzonitrile | DMSO | 140 | 1 | 98 | [2] |
| Immobilized AlCl₃ on γ-Al₂O₃ | 4-Methoxybenzonitrile | DMF | 50 | 1.5 | 94 | [3] |
| Nano-TiCl₄·SiO₂ | Benzonitrile | DMF | Reflux | 2 | High | [4] |
Reaction Mechanism: A Step-by-Step Look
The catalytic [3+2] cycloaddition of a nitrile and sodium azide is believed to proceed through the following general mechanism, illustrated here with a generic metal catalyst (M⁺).
Caption: Generalized mechanism of the metal-catalyzed [3+2] cycloaddition.
Causality Behind Experimental Choices:
-
Catalyst Activation: The Lewis acidic catalyst coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.
-
Nucleophilic Attack and Cyclization: The azide anion attacks the activated nitrile carbon, initiating a concerted or stepwise cycloaddition to form a metal-coordinated tetrazolide anion.
-
Protonation and Catalyst Regeneration: During aqueous workup with acid, the tetrazolide anion is protonated to yield the final 5-substituted-1H-tetrazole product, and the catalyst is regenerated to participate in further catalytic cycles.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound based on methodologies that have proven effective for structurally similar compounds.[1][2] Researchers should optimize these conditions for their specific laboratory setup.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Protocol 1: Heterogeneous Catalysis with Silica Sulfuric Acid
This protocol is adapted from a procedure for the synthesis of various 5-substituted 1H-tetrazoles.[1]
Materials:
-
2-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Hydrochloric acid (4 M)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (100 mol%).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate.
-
To the filtrate, add 4 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Homogeneous Catalysis with Copper(II) Sulfate
This protocol is based on a rapid and efficient synthesis of 5-substituted-1H-tetrazoles.[2][5]
Materials:
-
2-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hydrochloric acid (4 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzonitrile (1 mmol) and sodium azide (1.2 mmol) in DMSO (3 mL).
-
Add a catalytic amount of CuSO₄·5H₂O (e.g., 2 mol%).
-
Heat the reaction mixture to 140 °C and stir. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).
-
Separate the organic layer, and wash it with distilled water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., n-hexane:ethyl acetate) to obtain the pure this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of the target compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. Below are the expected characterization data based on closely related analogs.
5-(3-Methoxyphenyl)-1H-tetrazole: [1][6]
-
Appearance: White solid
-
Melting Point: 156-158 °C
-
¹H NMR (500 MHz, DMSO-d₆): δ 16.88 (brs, 1H, N-H), 7.64–7.62 (m, 1H, Ar-H), 7.60–7.59 (m, 1H, Ar-H), 7.53 (t, 1H, J = 8.05 Hz, Ar-H), 7.17 (ddd, 1H, J = 0.8, 2.55, 3.4 Hz, Ar-H), 3.86 (s, 3H, CH₃-H) ppm.[1]
5-(4-Methoxyphenyl)-1H-tetrazole: [3][6]
-
Appearance: Colorless crystals
-
Melting Point: 231-232 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.97 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 3.83 (s, 3H) ppm.[6]
For This compound , one would expect a complex aromatic region in the ¹H NMR spectrum due to the ortho-substitution pattern, and a characteristic singlet for the methoxy group protons.
Conclusion
The catalytic synthesis of this compound via the [3+2] cycloaddition of 2-methoxybenzonitrile and sodium azide offers a significant improvement over traditional, non-catalytic methods. The use of both homogeneous and heterogeneous catalysts can lead to high yields under milder conditions, aligning with the principles of green chemistry. The protocols provided herein serve as a robust starting point for the efficient synthesis of this valuable building block in a research and development setting.
References
The Ascendant Role of 5-(2-Methoxyphenyl)-1H-tetrazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Drug Design
In the landscape of medicinal chemistry, the tetrazole ring system stands as a testament to the power of bioisosterism and metabolic stability. This five-membered heterocyclic scaffold, composed of four nitrogen atoms and one carbon, has emerged as a cornerstone in the design of novel therapeutics. Its prominence is largely attributed to its ability to act as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. The tetrazole moiety mimics the acidic properties and planar structure of a carboxylic acid, allowing it to engage in similar crucial interactions with biological targets. However, its key advantage lies in its enhanced metabolic stability and improved pharmacokinetic profile, often leading to increased bioavailability and reduced side effects.[1][2]
This guide focuses on a particularly intriguing derivative: 5-(2-Methoxyphenyl)-1H-tetrazole . The strategic placement of a methoxy group at the ortho position of the phenyl ring introduces unique steric and electronic features that can significantly influence its biological activity and therapeutic potential. We will delve into the synthesis, potential applications, and detailed experimental protocols relevant to this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to unlock its full potential in their discovery programs.
Synthesis of this compound: A Protocol Grounded in [3+2] Cycloaddition
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[1] This approach offers a direct and versatile route to the tetrazole core. Below is a detailed protocol for the synthesis of this compound, adapted from established methodologies.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂) (for quenching excess azide)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzonitrile (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and a Lewis acid catalyst such as ammonium chloride (1.5 - 2.0 eq) or zinc chloride (0.5 - 1.0 eq).
-
Causality: The Lewis acid protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide anion, thereby facilitating the cycloaddition.
-
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature.
-
Safety Precaution: Carefully and slowly add an aqueous solution of sodium nitrite to quench any unreacted sodium azide, which is highly toxic and explosive.
-
Acidify the mixture to pH ~2 with concentrated HCl. This protonates the tetrazole ring, aiding in its precipitation and separation.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry: Exploring the Therapeutic Potential
The introduction of the 2-methoxy group on the phenyl ring of 5-phenyltetrazole can significantly modulate its biological activity. This substituent can influence the molecule's conformation, electronic distribution, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. While specific data for this compound is emerging, the broader class of methoxyphenyl tetrazoles has shown promise in several therapeutic areas.
Antimicrobial Activity
Tetrazole derivatives have been investigated for their antibacterial and antifungal properties. The nitrogen-rich tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with microbial enzymes and proteins, leading to the inhibition of essential cellular processes.
Table 1: Representative Antimicrobial Activity of Phenyltetrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-1H-tetrazole | Staphylococcus aureus | 125 | [3] |
| 5-(4-bromophenyl)-1H-tetrazole | Escherichia coli | 250 | [3] |
| 5-(thiophen-2-yl)-1H-tetrazole | Pseudomonas aeruginosa | 620 | [4] |
Note: This table presents data for structurally related compounds to indicate the potential for antimicrobial activity in this class. Specific MIC values for this compound are not yet widely reported.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., amoxicillin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in broth without any compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Diagram of the Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory and Anticancer Potential
The tetrazole scaffold is present in several anti-inflammatory and anticancer drugs. The mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways involved in inflammation and cell proliferation. The 2-methoxy substitution can enhance binding affinity to specific targets or alter the compound's pharmacokinetic properties to improve its efficacy. For instance, some tetrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] In the context of cancer, tetrazole-containing compounds have been designed to target various cellular processes, including microtubule dynamics and cell cycle progression.[6]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 5-phenyltetrazole derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The ortho-methoxy group in this compound can exert several effects:
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the pKa of the tetrazole ring and its ability to participate in hydrogen bonding.
-
Steric Effects: The presence of a substituent at the ortho position can induce a twist in the phenyl ring relative to the tetrazole ring. This conformational constraint can be crucial for fitting into the binding pocket of a specific biological target, potentially leading to increased selectivity and potency.
-
Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing its half-life in vivo.
Further SAR studies, involving the synthesis and evaluation of analogs with different substituents at various positions of the phenyl ring, are essential to fully elucidate the role of the 2-methoxy group and to optimize the therapeutic potential of this scaffold.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and the strategic placement of the 2-methoxy group offers opportunities for fine-tuning its pharmacological properties. The application notes and protocols provided in this guide serve as a foundation for researchers to explore the antimicrobial, anti-inflammatory, and anticancer potential of this compound. Future research should focus on a comprehensive biological evaluation of this compound to determine its specific molecular targets and mechanisms of action. A deeper understanding of its structure-activity relationships will be pivotal in designing next-generation tetrazole-based drugs with enhanced efficacy and safety profiles.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Methoxyphenyl)-1H-tetrazole as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Tetrazole Scaffolds
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a critical pharmacophore in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for carboxylic acids have led to its incorporation into a variety of clinically significant drugs.[1] In the realm of infectious diseases, tetrazole derivatives have shown considerable promise as antibacterial and antifungal agents, often exhibiting potent activity against multidrug-resistant pathogens.[2][3] The compound 5-(2-Methoxyphenyl)-1H-tetrazole represents a promising candidate for antimicrobial drug discovery, combining the versatile tetrazole core with a methoxyphenyl substituent that may enhance its biological activity and pharmacokinetic profile.
These application notes provide a comprehensive guide for the initial antimicrobial characterization of this compound. The protocols outlined below are designed to establish a foundational understanding of the compound's efficacy, spectrum of activity, and preliminary safety profile, thereby guiding further preclinical development.
Part 1: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any new chemical entity's development. While various methods exist for the synthesis of 5-substituted-1H-tetrazoles, a common and effective approach involves the [3+2] cycloaddition of a nitrile with an azide source.[1][4]
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-methoxybenzonitrile.
Materials:
-
2-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxybenzonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 120-130°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is a key parameter that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Illustrative Data Presentation
While specific MIC values for this compound are not yet publicly available, the following table illustrates how data for a related tetrazole derivative can be presented.[5]
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
| Representative Phenyl-Tetrazole Derivative | E. coli | 15.06[5] |
| S. aureus | 13.37[5] | |
| Ampicillin (Comparator) | E. coli | < 2 to 8 |
| S. aureus | 57.24[5] |
Part 3: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent exerts its effect is crucial for its development. For many tetrazole derivatives, a key mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[6]
Protocol 3: DNA Gyrase and Topoisomerase IV Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against these key bacterial enzymes.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV
-
Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
Assay buffers and ATP
-
This compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, plasmid DNA or kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase or topoisomerase IV.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for the specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the no-drug control.
Visualizing the Experimental Workflow
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of the Anticancer Activity of 5-(2-Methoxyphenyl)-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the anticancer potential of 5-(2-methoxyphenyl)-1H-tetrazole derivatives. This document outlines the rationale behind the therapeutic potential of this chemical scaffold, detailed protocols for synthesis and biological evaluation, and insights into structure-activity relationship (SAR) studies. The protocols are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Therapeutic Promise of Tetrazole Derivatives
The tetrazole ring is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and bioavailability.[1][2] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[1][3] The incorporation of a methoxyphenyl group, particularly at the 5-position of the tetrazole ring, presents an interesting avenue for anticancer drug discovery. The methoxy group can influence the molecule's electronic properties and its ability to interact with biological targets. While extensive research has been conducted on various substituted tetrazoles, this guide will focus on the specific scaffold of this compound and its derivatives, providing a framework for their systematic evaluation as potential anticancer agents.
Putative Mechanisms of Anticancer Action
While the specific mechanisms of action for this compound derivatives are still under investigation, the broader class of tetrazole-containing compounds has been shown to exert anticancer effects through several pathways. Understanding these potential mechanisms is crucial for designing relevant biological assays.
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including those with structural similarities to combretastatins, can interfere with microtubule dynamics by binding to tubulin.[4] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The 1,5-diaryl tetrazole scaffold, which is structurally related to our core molecule, has been identified as a potent inhibitor of tubulin polymerization.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[5][6] Several classes of heterocyclic compounds have been developed as EGFR inhibitors. The potential for this compound derivatives to target this pathway warrants investigation, particularly in cancer types known to be driven by EGFR signaling.
-
Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by various upstream events, including DNA damage, cell cycle arrest, or inhibition of survival signaling pathways. Assays to measure apoptosis are therefore a cornerstone of evaluating the anticancer activity of any new compound.
A proposed general mechanism of action is illustrated below:
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
experimental setup for 5-(2-Methoxyphenyl)-1H-tetrazole synthesis
Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole: A Detailed Protocol and Mechanistic Insight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5] The tetrazole ring is a key pharmacophore, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and other physicochemical properties in drug candidates.[1][2][5][6][7] This document details a robust and reproducible experimental setup for the synthesis via a [3+2] cycloaddition reaction between 2-methoxybenzonitrile and sodium azide.[6][8][9][10][11] We delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol, outline critical safety precautions for handling sodium azide, and describe standard analytical techniques for product characterization.
Introduction: The Significance of Tetrazoles in Drug Discovery
The tetrazole moiety is a prominent structural feature in a multitude of commercially available drugs, valued for its broad range of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral properties.[1][2][3][4] Its ability to mimic the carboxylic acid group allows for the modulation of a molecule's pharmacokinetic profile, often leading to improved bioavailability and reduced side effects.[2][5] this compound, in particular, serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[12][13][14]
The most prevalent and efficient method for constructing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition of an organic nitrile with an azide source.[8][9][10][15] This reaction, while powerful, necessitates a thorough understanding of the underlying mechanism and strict adherence to safety protocols, particularly when using sodium azide.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds through a [3+2] cycloaddition reaction. While often depicted as a concerted process, evidence suggests a stepwise mechanism, especially when using azide salts.[15][16][17]
The key steps are:
-
Nitrile Activation: The reaction is typically catalyzed by a Brønsted or Lewis acid.[16][18] In this protocol, an amine salt like ammonium chloride acts as a proton donor (Brønsted acid) to activate the nitrile group of 2-methoxybenzonitrile.[9][11] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.
-
Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the activated nitrile carbon.[16]
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring.[16]
-
Protonation: A final protonation step yields the stable, aromatic this compound.[16]
The use of a catalyst is crucial to overcome the activation energy barrier of the cycloaddition.[10] Various catalysts have been explored, including metal salts (e.g., Zn(II), Cu(II)) and heterogeneous catalysts, to improve reaction rates and yields under milder conditions.[6][8][10][18] For this protocol, we utilize an amine salt catalyst for its accessibility and effectiveness.[9][11]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Methoxybenzonitrile | Reagent | Sigma-Aldrich | 6609-56-9 |
| Sodium Azide (NaN₃) | ACS Reagent, ≥99.5% | Sigma-Aldrich | 26628-22-8 |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | 12125-02-9 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Hydrochloric Acid (HCl) | 37% | VWR | 7647-01-0 |
| Deionized Water | --- | --- | 7732-18-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Safety Precautions: Handling Sodium Azide
WARNING: Sodium azide is highly toxic and can form explosive compounds.[19][20][21] Strict adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[22] It is recommended to double-glove.[22]
-
Ventilation: All manipulations of solid sodium azide and the reaction setup must be performed in a certified chemical fume hood.[20][21]
-
Avoid Contact with Acids and Metals: Sodium azide reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[19][20][21] It can also form explosive metal azides upon contact with heavy metals (e.g., lead, copper) and their salts.[19][21] Do not use metal spatulas for handling sodium azide.[19]
-
Storage: Store sodium azide in a cool, dry, and dark place away from acids and incompatible materials.[22]
-
Waste Disposal: Dispose of all sodium azide-containing waste in designated, non-metallic hazardous waste containers. Never pour sodium azide solutions down the drain, as it can react with metal pipes to form explosive azides.[21]
-
Spill Cleanup: In case of a spill, cover the solid material with a paper towel and dampen it with an alkaline water solution (pH > 9) to prevent dust formation and hydrolysis to hydrazoic acid.[20][22] For larger spills, evacuate the area and contact your institution's environmental health and safety office.[20]
Synthetic Procedure
Figure 1. Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzonitrile (10 mmol, 1.33 g), sodium azide (12 mmol, 0.78 g), ammonium chloride (10 mmol, 0.535 g), and anhydrous N,N-dimethylformamide (DMF, 20 mL).[9]
-
Heating and Reflux: Heat the reaction mixture to 120 °C with vigorous stirring. Allow the reaction to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or another suitable solvent system.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Expected Yield and Physical Properties
-
Appearance: White crystalline solid
-
Expected Yield: 75-90%
-
Melting Point: 154-156 °C[14]
-
Molecular Weight: 176.18 g/mol [13]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 500 MHz): The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons. The NH proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift (typically >16 ppm), although this peak may be exchangeable with D₂O.[6]
-
¹³C NMR (DMSO-d₆, 125 MHz): The spectrum will display signals for the carbon atoms of the phenyl ring, the methoxy group, and the tetrazole ring.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the tetrazole ring (around 2500-3200 cm⁻¹), C=N and N=N stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region), and the C-O stretch of the methoxy group.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion at m/z 175.[6]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a compound with significant potential in drug discovery and development. By understanding the reaction mechanism and adhering to the stringent safety precautions for handling sodium azide, researchers can safely and efficiently synthesize this valuable heterocyclic building block. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. The principles and techniques outlined herein are applicable to the synthesis of a broader range of 5-substituted-1H-tetrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jchr.org [jchr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
- 14. This compound | 51449-81-1 [amp.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. uthsc.edu [uthsc.edu]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Note: Strategic Development of 5-(2-Methoxyphenyl)-1H-tetrazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs based on the 5-(2-methoxyphenyl)-1H-tetrazole scaffold. The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This document outlines detailed, field-proven protocols for the foundational [3+2] cycloaddition synthesis, strategic diversification of the core structure, and a cascade of in vitro biological assays to identify promising lead compounds. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this note serves as a practical resource for researchers aiming to explore the therapeutic potential of this versatile chemical class.
Introduction & Rationale: The Value Proposition of Tetrazole Scaffolds
The Tetrazole Moiety: A Privileged Scaffold
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of contemporary drug design.[3] Its high nitrogen content and aromatic character confer unique physicochemical properties.[4] Tetrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] Prominent drugs like Losartan and Valsartan, which feature a tetrazole ring, underscore the therapeutic success of this moiety.[6]
Bioisosterism with Carboxylic Acids: A Key Advantage
A primary driver for the use of 5-substituted-1H-tetrazoles is their function as a non-classical bioisostere of the carboxylic acid group.[8] The tetrazole proton has a pKa (approx. 4.9) very similar to that of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[4] However, the tetrazole group offers significant advantages:
-
Metabolic Stability: It is resistant to many biological degradation pathways that affect carboxylic acids.[2]
-
Improved Pharmacokinetics: The greater lipophilicity and larger surface area of the tetrazole ring can enhance membrane permeability and oral bioavailability.[6]
-
Enhanced Target Binding: The delocalized negative charge of the tetrazolate anion and the extended distance of its acidic proton can lead to more favorable interactions within a target's active site.[8][9]
This compound: A Versatile Core for Analog Development
The parent compound, this compound, serves as an excellent starting point for a drug discovery program. The methoxy group provides a handle for electronic and steric modulation, and its ortho position creates a specific conformational bias that can be exploited for selective target binding. Developing analogs allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.
Synthetic Strategies and Protocols
The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7][10] This reaction is typically catalyzed by a Lewis or Brønsted acid to activate the nitrile substrate.[11]
Foundational Synthesis: this compound
This protocol details the synthesis of the parent compound from 2-methoxybenzonitrile using sodium azide, catalyzed by silica sulfuric acid, a heterogeneous and recyclable catalyst that simplifies product purification.[2]
Caption: Workflow for the synthesis of the parent compound.
Protocol 2.1: Synthesis of this compound
-
Materials: 2-methoxybenzonitrile, sodium azide (NaN₃), silica sulfuric acid (SSA), dimethylformamide (DMF), hydrochloric acid (HCl, 4N), deionized water, ice.
-
Causality: DMF is used as a polar aprotic solvent to dissolve the reactants. SSA acts as a solid acid catalyst, which is easily filtered off post-reaction, simplifying the workup compared to homogeneous catalysts like zinc chloride.[2][11] The reaction is heated to overcome the activation energy of the cycloaddition. Acidic workup protonates the newly formed tetrazolate salt, causing the final product to precipitate.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxybenzonitrile (10 mmol, 1.33 g).
-
Add DMF (40 mL) and stir until the nitrile is fully dissolved.
-
Carefully add sodium azide (20 mmol, 1.30 g) and silica sulfuric acid (0.2 g). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (approx. 153°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the silica sulfuric acid catalyst. Wash the catalyst with a small amount of DMF.
-
Pour the filtrate into a beaker containing ice water (100 mL).
-
Acidify the solution by slowly adding 4N HCl until the pH is ~2. A white precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to yield this compound as a white solid.[2]
-
Strategic Design of Analogs
Analog design should be guided by established medicinal chemistry principles to probe the SAR systematically. Key modifications can be made to the phenyl ring or the tetrazole nitrogen.
Caption: Rationale for the strategic design of analogs.
2.2.1 Modification of the Phenyl Ring This strategy explores how changes in the electronics and sterics of the phenyl ring affect biological activity.
-
Positional Isomers: Synthesize the meta (3-methoxy) and para (4-methoxy) analogs to understand the importance of the ortho substitution pattern.
-
Electronic Modulation: Replace or add substituents to probe the effect of electron-donating vs. electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl).
-
Steric Bulk: Introduce larger groups to explore the size limitations of the target's binding pocket.
2.2.2 N-Substitution of the Tetrazole Ring Alkylation or arylation of the tetrazole nitrogen atoms eliminates the acidic proton, which can significantly alter pharmacokinetic properties and binding modes. This modification can also be used to introduce new functional groups for further derivatization. This typically results in a mixture of N1 and N2 isomers, which often require chromatographic separation.
Protocol: Synthesis of a Phenyl Ring Analog (Example)
The synthesis of analogs with modified phenyl rings follows the same fundamental procedure as Protocol 2.1, simply by substituting the starting nitrile. For example, using 2,4-dimethoxybenzonitrile would yield 5-(2,4-dimethoxyphenyl)-1H-tetrazole.
Protocol: Synthesis of an N-Substituted Analog
-
Procedure (N-Benzylation Example):
-
Suspend this compound (5 mmol, 0.88 g) and potassium carbonate (7.5 mmol, 1.04 g) in acetonitrile (25 mL).
-
Add benzyl bromide (6 mmol, 0.71 mL) dropwise.
-
Stir the mixture at room temperature for 12-18 hours.
-
Filter off the solid salts and concentrate the filtrate under reduced pressure.
-
The resulting residue will contain a mixture of 1-benzyl-5-(2-methoxyphenyl)-1H-tetrazole and 2-benzyl-5-(2-methoxyphenyl)-1H-tetrazole.
-
Separate the two regioisomers using column chromatography on silica gel.
-
Biological Evaluation & Screening Cascade
Given the broad therapeutic profile of tetrazole derivatives, a tiered screening approach is recommended. Initial assays should focus on activities where tetrazoles have shown proven success, such as anti-inflammatory and antimicrobial applications.[12][13]
Caption: Workflow for a biological screening cascade.
Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[12]
-
Materials: COX-2 inhibitor screening kit (commercially available, e.g., from Cayman Chemical), synthesized compounds, positive control (e.g., Celecoxib), 96-well plates, plate reader.
-
Causality: The assay measures the peroxidase activity of COX-2. Inhibition of the enzyme by a test compound results in a reduced colorimetric signal, which can be quantified.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit. Typically, this involves:
-
Adding assay buffer, heme, and the enzyme to the wells of a 96-well plate.
-
Adding the test compounds at a final screening concentration (e.g., 10 µM). Include wells for a positive control and a vehicle control (DMSO).
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a further incubation period, add the colorimetric substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the analogs against selected bacterial strains.[4]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), synthesized compounds, positive control (e.g., Ciprofloxacin), sterile 96-well plates, incubator.
-
Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium. The final concentration range might be 128 µg/mL to 0.25 µg/mL.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria + medium), a negative control (medium only), and a positive drug control (bacteria + known antibiotic).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Data Summary and Lead Optimization
The data generated from the synthetic and biological protocols should be systematically organized to facilitate SAR analysis.
Table 1: Representative Data Summary for Analog Series
| Compound ID | R¹ | R² | R³ | % Yield | COX-2 Inhibition (@ 10µM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|---|---|---|
| Parent | H | OMe | H | 85% | 45% | >128 |
| Analog-A1 | OMe | H | H | 82% | 20% | >128 |
| Analog-A2 | H | OMe | Cl | 78% | 65% | 64 |
| Analog-B1 | H | OMe | H | 60% (N1) | 15% | >128 |
This table is for illustrative purposes only.
-
The ortho-methoxy group may be crucial for activity compared to the meta isomer.
-
Adding an electron-withdrawing group at the R³ position appears to enhance anti-inflammatory activity.
-
N-substitution on the tetrazole ring may be detrimental to the observed activities, suggesting the acidic proton is important for target interaction in these assays.
These initial findings guide the next round of synthesis, focusing on more potent and selective lead compounds for further development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
Application Note: A Framework for the In Vitro Profiling of 5-(2-Methoxyphenyl)-1H-tetrazole
Introduction: The Scientific Context of 5-(2-Methoxyphenyl)-1H-tetrazole
The tetrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties and broad therapeutic potential.[1] As a five-membered aromatic ring containing four nitrogen atoms, it serves as a metabolically stable bioisostere for carboxylic acid and amide functional groups, a feature that enhances drug-like properties such as bioavailability and target binding.[2][3] The scientific literature is replete with examples of tetrazole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5][6]
This compound is a specific derivative whose biological activity profile is not yet extensively characterized. This document provides a comprehensive, structured framework for its initial in vitro evaluation. The protocols herein are designed as a logical testing cascade, starting with broad phenotypic screening and progressing to more specific, mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically profile this and similar novel chemical entities.
Compound Details:
Essential Preliminary Step: Compound Handling and Solubilization
Accurate and reproducible results begin with proper compound handling. Due to the aromatic nature of this compound, it is predicted to have low aqueous solubility.
Protocol 2.1: Preparation of Stock Solution
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Stock Concentration: Accurately weigh the compound and dissolve it in DMSO to create a high-concentration primary stock, typically 10-50 mM. For example, to make a 20 mM stock, dissolve 1.762 mg of the compound in 500 µL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be clear and free of particulates.
-
Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate cell culture medium or assay buffer immediately before each experiment. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).
Phase I: Primary Screening for Antiproliferative and Cytotoxic Activity
Scientific Rationale: The foundational step in profiling a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[4][9][10] Many tetrazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][11] This phase aims to identify if this compound possesses such activity and to determine its potency (IC₅₀).
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// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> controls [style=invis]; // for layout treat -> incubate2; controls -> incubate2; incubate2 -> assay; assay -> read; read -> analyze; } Caption: Workflow for In Vitro Cytotoxicity Screening.
Protocol 3.1: MTT Assay for Cell Viability
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected human cancer cell lines (e.g., HepG2 (liver), MCF-7 (breast), A549 (lung), HeLa (cervical)).[5][9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium from the primary stock. A typical concentration range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the highest concentration of DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) ± SD |
|---|---|---|
| HepG2 | This compound | TBD |
| MCF-7 | This compound | TBD |
| A549 | This compound | TBD |
| HeLa | This compound | TBD |
| Cell Line | Doxorubicin (Positive Control) | Expected Value |
Phase II: Screening for Antimicrobial Activity
Scientific Rationale: Tetrazole derivatives are well-documented as potent antimicrobial agents, effective against both bacteria and fungi.[9][11][12][13] Therefore, a parallel primary screen for antimicrobial activity is a logical and high-value step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth.
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// Edges start -> add_inoculum; inoculum -> add_inoculum; add_inoculum -> controls [style=invis]; add_inoculum -> incubate; controls -> incubate; incubate -> read; read -> analyze; } Caption: Workflow for Antimicrobial MIC Determination.
Protocol 4.1: Broth Microdilution for MIC Determination
Principle of the Assay: This method tests the susceptibility of microorganisms to serially diluted concentrations of the test compound in a liquid broth medium. Growth is determined by visual inspection of turbidity or by using a metabolic indicator.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[9][13]
-
Fungal Strain: Candida albicans.[9]
-
Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates.
-
Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).[11]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of this compound in the appropriate broth. A typical final concentration range is 0.25 to 128 µg/mL.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well containing the test compound.
-
Controls:
-
Growth Control: Wells with inoculum and broth only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: Wells with inoculum and a standard antibiotic/antifungal.
-
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm or using a viability dye like resazurin.
Data Presentation:
| Microbial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus | This compound | TBD |
| E. coli | This compound | TBD |
| C. albicans | This compound | TBD |
| S. aureus | Ciprofloxacin (Control) | Expected Value |
| C. albicans | Fluconazole (Control) | Expected Value |
Phase III: Preliminary Mechanism of Action Studies
Scientific Rationale: If the compound demonstrates significant antiproliferative activity in Phase I, the subsequent logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] Assays that measure key hallmarks of apoptosis, such as phosphatidylserine externalization (Annexin V) and caspase activation, can provide critical mechanistic insights.
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cas8 [label="Caspase-8\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito [label="Mitochondria", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
cas9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cas37 [label="Caspase-3, 7\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
apoptosis [label="Apoptosis\n(Cell Death)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ext -> cas8 [label=" activates"]; int -> mito [label=" signals to"]; mito -> cas9 [label=" activates"]; cas8 -> cas37 [label=" activates"]; cas9 -> cas37 [label=" activates"]; cas37 -> apoptosis [label=" executes"]; cas8 -> mito [label=" can cleave Bid\nto activate", style=dashed, color="#5F6368"]; } Caption: Simplified Apoptosis Signaling Pathways.
Protocol 5.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. When used with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic/necrotic cells), this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive (e.g., Staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Conclusion and Future Directions
This application note outlines a systematic, multi-phase approach for the initial in vitro characterization of this compound. The proposed workflow enables a comprehensive assessment of its potential as either an antiproliferative or antimicrobial agent, providing a solid foundation for further research. Positive results in any of these primary screens would warrant more advanced studies, such as target deconvolution, cell cycle analysis, anti-inflammatory assays (e.g., COX inhibition), or investigation into other known targets of tetrazole derivatives, such as Factor Xa inhibition.[14][15] This structured evaluation ensures a thorough and efficient exploration of the compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. chemistryjournals.net [chemistryjournals.net]
- 14. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 5-(2-Methoxyphenyl)-1H-tetrazole synthesis
<_ 2_0_3_3_0_9_8_1_5_0> ## Technical Support Center: Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction: The [3+2] Cycloaddition Pathway
The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, typically sodium azide.[1][2][3] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.[4][5] The resulting tetrazole ring is an important structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group.[1][6]
Visualizing the Core Reaction and Workflow
To better understand the process, let's visualize the fundamental reaction mechanism and a typical experimental workflow.
Caption: Core reaction mechanism and experimental workflow.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | Use a freshly opened or properly stored Lewis acid catalyst (e.g., ZnCl₂, AlCl₃). Consider using alternative catalysts like silica sulfuric acid or metal-based nanocatalysts.[1] | Lewis acids are hygroscopic and can be deactivated by moisture. A potent catalyst is crucial for activating the nitrile for the cycloaddition.[4] |
| Insufficient Reaction Temperature | Increase the reaction temperature. Many tetrazole syntheses require elevated temperatures (100-140 °C) to proceed at a reasonable rate.[7][8] | The cycloaddition reaction has a significant activation energy barrier. Higher temperatures provide the necessary energy for the molecules to overcome this barrier. |
| Inappropriate Solvent | Use a high-boiling point, polar aprotic solvent like DMF or DMSO.[7][9] These solvents are effective at dissolving the reagents and facilitating the reaction. | Polar aprotic solvents can solvate the cation of the azide salt, increasing the nucleophilicity of the azide anion. Their high boiling points allow for higher reaction temperatures. |
| Reaction Time Too Short | Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration. | The conversion of nitriles to tetrazoles can be slow, especially with less reactive substrates. Ensuring the reaction goes to completion is key for maximizing yield. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side Reactions of Hydrazoic Acid | Avoid the in-situ generation of large amounts of hydrazoic acid (HN₃) by using a catalyst that does not require a strong Brønsted acid.[1] If acidification is necessary for workup, perform it at low temperatures and with good ventilation. | Hydrazoic acid is volatile, toxic, and potentially explosive.[1][10] Minimizing its formation enhances safety and can reduce the formation of unwanted byproducts. |
| Decomposition of Starting Material or Product | Ensure the reaction temperature is not excessively high. While heat is often necessary, prolonged exposure to very high temperatures can lead to decomposition. | Organic molecules have thermal stability limits. Exceeding these can lead to degradation and a complex mixture of impurities. |
| Incomplete Reaction | As with low yield, ensure the reaction has gone to completion by extending the reaction time and monitoring with TLC. | Unreacted starting material (2-methoxybenzonitrile) will be a major impurity if the reaction is not complete. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product is too soluble in the workup solvent | After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, consider extraction with an appropriate organic solvent. | The solubility of most organic compounds decreases at lower temperatures. |
| Oily Product Instead of Solid | Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. | Trituration can help to remove residual solvent and impurities that may be inhibiting crystallization, providing a surface for crystal nucleation. |
| Co-precipitation of catalyst or salts | Ensure the catalyst is fully removed by filtration before acidification. Wash the crude product thoroughly with cold water to remove any inorganic salts. | Proper removal of the catalyst and inorganic byproducts is essential for obtaining a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of sodium azide to 2-methoxybenzonitrile?
A1: A molar excess of sodium azide is generally recommended to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents of sodium azide for every 1 equivalent of the nitrile.[11]
Q2: Are there "greener" alternatives to traditional solvents and catalysts?
A2: Yes, significant research has focused on developing more environmentally friendly methods.[12][13][14][15] Options include using water as a solvent with a suitable catalyst, employing reusable heterogeneous catalysts, or even performing the reaction under solvent-free conditions.[4][6][9][16]
Q3: How can I safely handle sodium azide and the potential formation of hydrazoic acid?
A3: Sodium azide is highly toxic and can form explosive heavy metal azides.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with acids, which will generate highly toxic and explosive hydrazoic acid.[10] All waste containing azide should be quenched and disposed of according to your institution's safety guidelines.
Q4: What are the best analytical techniques to confirm the structure of this compound?
A4: The structure can be confirmed using a combination of spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework.[17] Infrared (IR) spectroscopy can identify key functional groups, and mass spectrometry will determine the molecular weight.[17]
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzonitrile (1 equivalent).
-
Reagent Addition: Add anhydrous zinc chloride (0.5 equivalents) and sodium azide (2 equivalents) to the flask.
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the reagents.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC.
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Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and filter to remove any insoluble material.
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Workup - Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
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Drying: Dry the purified product under vacuum.
Caption: A logical flow for troubleshooting low yield issues.
Comparative Data on Catalysts and Solvents
The choice of catalyst and solvent significantly impacts the reaction outcome. The following table summarizes findings from various studies on the synthesis of 5-substituted tetrazoles.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| ZnCl₂ | DMF | 120-130 | 80-95 | [4] |
| Silica Sulfuric Acid | DMF | Reflux | 72-95 | [2] |
| Co-Ni/Fe₃O₄@MMSHS | Toluene | 110 | up to 98 | |
| CoY Zeolite | DMF | 120 | Moderate to Excellent | [7] |
| Amine Salts | DMF | 110 | Good to Excellent | [18] |
| Nano-TiCl₄.SiO₂ | DMF | Reflux | Good | [9] |
Conclusion
The synthesis of this compound is a well-established yet nuanced process. By understanding the underlying reaction mechanism, anticipating common experimental pitfalls, and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their success rate. Careful attention to reaction conditions, particularly catalyst activity, temperature, and solvent choice, is paramount to achieving high yields and purity.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. jchr.org [jchr.org]
- 14. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
purification challenges of 5-(2-Methoxyphenyl)-1H-tetrazole
Welcome to the dedicated technical support guide for 5-(2-Methoxyphenyl)-1H-tetrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic compound. As a key structural motif and a bioisostere for carboxylic acids, its purity is paramount for reliable downstream applications.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing robust solutions.
Question 1: My crude product after synthesis is a sticky oil or a low-melting solid, not the expected crystalline material. What's happening?
Answer: This is a frequent issue, typically stemming from two main causes:
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Residual High-Boiling Solvents: The most common synthesis for 5-substituted tetrazoles is the [3+2] cycloaddition between a nitrile (2-methoxybenzonitrile) and sodium azide, often conducted in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][4] These solvents are difficult to remove completely on a rotary evaporator and can remain trapped, plasticizing your product.
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Significant Impurities: The presence of unreacted starting material (2-methoxybenzonitrile) or various side products can act as a eutectic contaminant, significantly depressing the melting point of the final product.
Troubleshooting Steps:
-
Solvent Removal:
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High-Vacuum Drying: After initial concentration, subject the crude material to a high-vacuum pump (<1 mmHg) for several hours, potentially with gentle heating (40-50 °C), to strip residual DMF or DMSO.
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Azeotropic Removal: Co-evaporate the crude product multiple times with a lower-boiling solvent that is a good solvent for DMF/DMSO but not for your product, such as toluene or heptane.
-
-
Inducing Crystallization (Trituration):
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Add a small amount of a solvent in which your product is poorly soluble but the impurities are moderately soluble (e.g., diethyl ether, hexanes, or a mixture).
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Use a glass rod to vigorously scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystallization.
-
Cool the mixture in an ice bath to further decrease solubility and promote precipitation.
-
Isolate the resulting solid by filtration.
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Question 2: My ¹H NMR spectrum shows clean aromatic peaks for the desired product, but there's a persistent singlet around δ 2.5 ppm and the integration is off. What is this impurity?
Answer: A singlet at δ 2.5 ppm in a DMSO-d₆ spectrum is the classic signature of residual DMSO. If you used a different deuterated solvent like CDCl₃, the impurity could be from other sources. However, assuming the common use of DMSO in the synthesis, this is the most likely culprit. If the synthesis was performed in DMF, you might see signals around δ 8.0, 2.9, and 2.7 ppm.
Solution: Purification via Recrystallization or Chromatography
Residual solvents that cannot be removed under vacuum require a more robust purification step.
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Recrystallization: This is the most effective method for removing small amounts of impurities from a crystalline solid. See Protocol 1 for a detailed procedure.
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Column Chromatography: If the product is still oily or heavily contaminated, column chromatography is the preferred method. See Protocol 2 .
Question 3: After acidification of the reaction mixture, my yield is consistently low. Where is my product going?
Answer: The N-H proton of the tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.[2] This property is key to both its biological function and its purification. Low yields after acidic workup often point to two issues:
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Incomplete Precipitation: If you do not lower the pH sufficiently (target pH ~2-3), a significant portion of your product will remain in the aqueous phase as its conjugate base (the tetrazolate anion).
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Emulsion Formation: During extractive workup, fine precipitates or amphiphilic impurities can cause emulsions, trapping product in the interfacial layer.
Solutions:
-
Monitor pH: Use pH paper or a pH meter to ensure the aqueous layer is distinctly acidic (pH 2-3) after adding acid (e.g., 4N HCl).[5]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and helping to break emulsions.
-
Back-Extraction: If you suspect product loss to the aqueous layer, perform an additional extraction of the acidified aqueous phase with a polar organic solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q: What are the key physical and analytical properties of pure this compound?
A: Understanding the target properties is crucial for validating purification success.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄O | [6][7] |
| Molecular Weight | 176.18 g/mol | [6][7] |
| Appearance | White to off-white solid/needles | [3][4] |
| Melting Point | 154-156 °C | [8] |
| Storage | Inert atmosphere, room temperature | [9] |
Note: Spectroscopic data (NMR, IR) can be found in various literature sources.[3][4]
Q: What are the primary impurities I should be looking for?
A: The main impurities originate from the common synthetic route:
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2-Methoxybenzonitrile: The starting material. Its presence indicates an incomplete reaction.
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Sodium Azide (NaN₃): A toxic and explosive reagent. It must be completely removed. Proper quenching and acidic washes are critical.
-
Hydrazoic Acid (HN₃): Formed when azide is mixed with acid. It is highly toxic and volatile. All acidic workups involving azide must be done in a well-ventilated chemical fume hood.
-
Regioisomers: If the tetrazole is subsequently alkylated, reaction can occur at either the N1 or N2 position of the tetrazole ring, leading to regioisomers which can be challenging to separate.[10]
Q: Can I use acid-base extraction to purify this compound?
A: Absolutely. This is an excellent and often overlooked technique that leverages the acidic nature of the tetrazole. It is particularly effective for removing neutral organic impurities like unreacted nitrile. See Protocol 3 for a detailed workflow.
Visualized Workflows
Purification Decision Tree
This diagram outlines a logical path from a crude reaction mixture to a purified product.
Caption: Decision tree for purifying crude this compound.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying material that is already mostly solid and requires the removal of minor impurities.
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Solvent Selection: The key is to find a solvent system where the tetrazole is sparingly soluble at room temperature but highly soluble when hot.
-
Good single-solvent candidates include ethanol, isopropanol, or acetonitrile.
-
A good two-solvent system is often Ethanol/Water or Ethyl Acetate/Hexanes.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary (good) solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Confirm purity by taking a melting point and running an NMR spectrum. The melting point should be sharp and within the literature range (154-156 °C).[8]
Protocol 2: Flash Column Chromatography
This method is used for separating compounds based on their differential adsorption to a stationary phase. It is effective for oily products or very impure mixtures.[4]
-
Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent) Selection: Find a solvent system that provides good separation on a TLC plate. The target R_f value for your product should be between 0.25 and 0.40. A good starting point for this compound is a gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., starting from 20% EtOAc/Hexanes and increasing polarity).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.
-
-
Elution: Add the eluent to the top of the column and apply pressure (with air or nitrogen) to push the solvent through. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying and Validation: Dry the resulting product under high vacuum and validate its purity with melting point and NMR analysis.
Protocol 3: Purification via Acid-Base Extraction
This powerful technique separates acidic compounds from neutral or basic ones.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract it one or two times with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The acidic tetrazole will deprotonate and move into the aqueous layer as its sodium salt. The neutral impurities (like unreacted 2-methoxybenzonitrile) will remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer , as this contains your product. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 4N HCl) with stirring until the pH is ~2-3. The protonated tetrazole will become insoluble and precipitate out as a solid. Perform this step in a chemical fume hood.
-
Extraction/Filtration:
-
If a clean solid precipitates, it can be collected directly by vacuum filtration.
-
Alternatively, the acidified aqueous mixture can be extracted multiple times with fresh ethyl acetate. The protonated, neutral product will now move back into the organic layer.
-
-
Final Steps: If you performed an extraction, combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.za [scielo.org.za]
- 6. scbt.com [scbt.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 51449-81-1 [amp.chemicalbook.com]
- 9. 51449-81-1|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. The following question-and-answer-based sections address common challenges and provide robust, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is generally catalyzed by a Brønsted or Lewis acid to activate the nitrile group towards nucleophilic attack by the azide ion.[3][4] Common catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), ammonium chloride (NH₄Cl), and various heterogeneous catalysts.[3][4][5] The reaction is typically performed in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]
Q2: Why is a catalyst necessary for the reaction between a nitrile and sodium azide?
The cycloaddition of an azide to a nitrile has a high activation energy.[2][6] A catalyst, either a Lewis acid or a Brønsted acid, is required to activate the nitrile. The catalyst coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity.[3][4] This activation facilitates the nucleophilic attack by the azide anion, leading to the formation of the tetrazole ring.[3][4] Without a catalyst, the reaction is often impractically slow or requires extremely harsh conditions.
Q3: What are the primary safety concerns when working with sodium azide?
Sodium azide (NaN₃) is acutely toxic and must be handled with extreme care. The most significant danger arises from its reaction with acids, which generates the highly toxic, volatile, and explosive hydrazoic acid (HN₃) gas.[4] Reactions should always be conducted in a well-ventilated fume hood.[4] Additionally, avoid contact of sodium azide with heavy metals (like lead or copper) or their salts, as this can form highly shock-sensitive and explosive heavy metal azides. All equipment should be thoroughly cleaned, and appropriate personal protective equipment (PPE) must be worn.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue. Several factors related to reactants, catalysts, and conditions can be the cause. A systematic approach is best for diagnosis.
dot
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Analysis & Solutions:
-
Catalyst Choice and Activity:
-
Insight: While ammonium chloride (a Brønsted acid) is commonly used, Lewis acids like zinc(II) salts are often more effective at activating the nitrile.[3][4] A researcher noted a significant yield increase (from 22% to >75%) when switching from ammonium chloride to zinc bromide for a similar synthesis.[4]
-
Recommendation: If using NH₄Cl, consider switching to an anhydrous Lewis acid like ZnCl₂ or ZnBr₂. Ensure the Lewis acid is truly anhydrous, as water can deactivate it.
-
-
Reaction Conditions (Temperature & Time):
-
Insight: The [3+2] cycloaddition is thermally demanding. Insufficient temperature or time will lead to incomplete conversion. Reactions in DMF are often refluxed or heated to 110-130 °C.[7][8]
-
Recommendation: Ensure your reaction temperature is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, which can range from 4 to 24 hours.[5]
-
-
Workup and Isolation:
-
Insight: The tetrazole product is acidic (pKa similar to a carboxylic acid) and is typically isolated by acidifying the reaction mixture to precipitate the neutral product.[4][9] If the pH is not lowered sufficiently, a significant portion of the product will remain in the aqueous phase as its conjugate base (tetrazolate anion), leading to major yield loss.
-
Recommendation: After cooling the reaction, pour it into water and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2-3. Check the pH with indicator paper. Cool the acidified mixture in an ice bath to maximize precipitation before filtration.
-
Q2: The reaction is not proceeding to completion, even after extended heating. What could be wrong?
A stalled reaction points to a fundamental issue with one of the core components or conditions.
Possible Causes & Solutions:
-
Poor Solvent Quality: DMF is hygroscopic and can absorb water, which can interfere with Lewis acid catalysts.
-
Solution: Use anhydrous DMF for the reaction. If your solvent is old, consider using a freshly opened bottle or drying it over molecular sieves.
-
-
Insufficient Azide: While a slight excess of sodium azide is typical (e.g., 1.2-1.5 equivalents), using old or improperly stored NaN₃ may result in lower reactivity.
-
Solution: Use fresh, high-purity sodium azide. Ensure it is a fine powder to maximize surface area and reactivity.
-
-
Steric Hindrance: The ortho-methoxy group on the benzonitrile ring presents some steric hindrance compared to an unsubstituted or para-substituted benzonitrile. This can slow the reaction rate.
-
Solution: This is an inherent property of the substrate. Overcoming it requires more forcing conditions. Ensure the temperature is sufficiently high (e.g., 130 °C) and consider using a more potent catalytic system, such as ZnBr₂ in refluxing water, which has been shown to be highly effective for a broad range of nitriles.[3][10]
-
| Catalyst System | Typical Solvent | Typical Temperature (°C) | Advantages | Potential Issues |
| NH₄Cl / NaN₃ | DMF | 110 - 125 | Inexpensive, simple setup.[4] | Can result in lower yields, slower reaction.[4] |
| ZnCl₂ / NaN₃ | Isopropanol, DMF | 80 - 130 | Higher yields, faster reaction times.[3] | Catalyst is hygroscopic. |
| Silica Sulfuric Acid / NaN₃ | DMF | Reflux | Heterogeneous catalyst, easy to remove by filtration, reusable.[5] | May require higher temperatures. |
| ZnBr₂ / NaN₃ | Water | 100 (Reflux) | "Green" solvent, high yields, broad scope, minimized HN₃ release due to buffered pH.[10] | Product solubility may vary. |
Table 1. Comparison of common catalytic systems for 5-aryl-1H-tetrazole synthesis.
Q3: I'm having difficulty purifying the final product. What are the best strategies?
Purification of this compound can be challenging due to its polarity and potential for contamination with unreacted starting material or inorganic salts.
dot
Caption: Recommended purification workflow for the product.
Recommended Purification Methods:
-
Recrystallization (Preferred Method):
-
Insight: This is often the most effective method for removing trace impurities and achieving high purity.[5]
-
Protocol:
-
Dissolve the crude solid in a minimal amount of a hot solvent. Good solvent choices include ethanol, isopropanol, or an ethanol/water mixture.
-
Hot filter the solution if any insoluble material is present.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction (To Remove Non-Acidic Impurities):
-
Insight: This technique leverages the acidic nature of the tetrazole to separate it from neutral organic impurities like unreacted 2-methoxybenzonitrile.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The tetrazole will move into the aqueous layer as the sodium tetrazolate salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with cold HCl (aq) to a pH of ~2-3 to precipitate the pure tetrazole.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
-
Silica Gel Chromatography:
-
Insight: While possible, this is often a less preferred method due to the high polarity of the tetrazole, which can lead to streaking on the column. It should be reserved for when recrystallization fails.
-
Protocol: Use a polar eluent system, such as a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of acetic acid or formic acid added to the mobile phase to suppress deprotonation of the tetrazole on the silica gel and improve peak shape.
-
Reference Experimental Protocol
This protocol is a robust starting point based on the highly effective zinc-catalyzed reaction in water.[10]
Materials:
-
2-Methoxybenzonitrile (1 mmol, 133.15 mg)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Zinc Bromide (ZnBr₂) (0.5 mmol, 112.7 mg)
-
Deionized Water (2 mL)
-
Concentrated HCl
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzonitrile (1 mmol), sodium azide (1.5 mmol), zinc bromide (0.5 mmol), and water (2 mL).
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction mixture will be a suspension.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting nitrile will be less polar than the tetrazole product. Allow the reaction to proceed for 12-24 hours or until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water to the flask.
-
While stirring in an ice bath, slowly add concentrated HCl dropwise until the pH of the solution is ~2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold water (2 x 5 mL).
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white solid.
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Technical Support Center: Avoiding Explosive Hazards with Azides in Tetrazole Synthesis
Welcome to the Technical Support Center for azide chemistry in tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize azides to construct the tetrazole ring, a critical moiety in medicinal chemistry. While indispensable, azide reagents present significant explosive and toxicological hazards that demand rigorous safety protocols and a deep understanding of their chemical behavior.
This resource provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to design safer, more robust synthetic procedures.
Part 1: Frequently Asked Questions (FAQs) - Core Safety Principles
This section addresses fundamental questions about the inherent risks of azide chemistry.
Q1: What are the primary explosive hazards associated with using sodium azide (NaN₃) in tetrazole synthesis?
A: The primary hazards stem from two main sources: the formation of highly sensitive heavy metal azides and the generation of volatile, explosive hydrazoic acid (HN₃)[1][2][3][4].
-
Heavy Metal Azides: Sodium azide reacts readily with many heavy metals—including lead, copper, zinc, silver, and mercury—to form salts that are extremely sensitive to shock, friction, and heat[1][3][5]. This is a critical concern for laboratory equipment. Contact with metal spatulas, plumbing (lead or copper pipes), metal components on rotary evaporators, or even brass fittings can lead to the accumulation of these detonable salts[3][6].
-
Hydrazoic Acid (HN₃): In the presence of acids (even weak Brønsted acids like ammonium chloride, often used in tetrazole synthesis), sodium azide is protonated to form hydrazoic acid[1][4][7]. HN₃ is a toxic, volatile liquid (boiling point ~37 °C) that is also explosively unstable, particularly in concentrated form or in the gas phase[1][7][8]. Headspace concentrations above 10-15% in air can be detonable[7][8].
Q2: I work with organic azides, not sodium azide. Are they safer?
A: Not necessarily. Organic azides are also energetically unstable and can decompose explosively with input of energy from heat, light, or shock[5][6][9]. Their stability is highly dependent on molecular structure. A key guideline is the Carbon-to-Nitrogen (C/N) ratio [10][11].
-
General Rule: The total number of nitrogen atoms (from the azide group and elsewhere) should not exceed the number of carbon atoms[6][11].
-
"Rule of Six": A common heuristic suggests having at least six carbon atoms per energetic group (like an azide) provides sufficient "ballast" to render the molecule manageable with standard precautions[11].
-
High-Risk Azides: Organic azides with a low C/N ratio, high nitrogen content, or proximity to other energetic functional groups (e.g., nitro groups) are particularly hazardous[10][12]. Acyl azides, used in Curtius rearrangements, are also notoriously unstable[13][14].
Q3: What are the immediate "red flags" during a reaction that signal a potentially hazardous situation?
A: Be vigilant for the following warning signs:
-
Unexpected Exotherms: A rapid, uncontrolled rise in temperature is a critical indicator that a decomposition reaction may be accelerating.
-
Gas Evolution: Rapid bubbling or pressure buildup in a sealed system indicates decomposition, releasing nitrogen gas (N₂) and potentially volatile HN₃[1][4].
-
Color Changes: While not always indicative of danger, unexpected and rapid color changes can signal side reactions or decomposition.
-
Precipitation of Solids: The formation of unexpected precipitates could indicate the creation of insoluble and potentially explosive heavy metal azides[3].
If any of these occur, treat it as an emergency. Alert colleagues, ensure the fume hood sash is lowered, and evacuate the immediate area. Do not attempt to dismantle the apparatus until it has cooled completely and been assessed by an experienced chemist.
Part 2: Troubleshooting Guide - Addressing Specific In-Lab Problems
This section tackles common issues encountered during experimental work.
Issue 1: My reaction workup involves an aqueous extraction. I'm concerned about residual sodium azide in my aqueous waste.
A: Your concern is valid. Never pour azide-containing waste down the drain. [3][15] This practice can lead to the formation of explosive metal azides in the plumbing over time. All aqueous layers and washes from an azide reaction must be quenched before disposal.
Solution: Chemical Quenching of Residual Azide. Excess azide can be safely destroyed by converting it to nitrogen gas through a carefully controlled reaction with nitrous acid (HNO₂), which is generated in situ[16][17][18].
| Step | Action | Rationale & Causality |
| 1. Dilution | In a three-necked flask equipped with a stirrer and addition funnel inside a chemical fume hood, dilute the azide-containing aqueous waste with water to ensure the NaN₃ concentration is below 5% [15][18][19]. | Dilution minimizes the concentration of reactants, controlling the reaction rate and preventing excessive gas evolution or heat generation. |
| 2. Add Nitrite | While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 grams of NaNO₂ for every 1 gram of suspected residual NaN₃[14][18]. | This provides a significant excess of the quenching reagent (nitrite) to ensure complete destruction of the azide. |
| 3. Acidify Slowly | Slowly add a 20% sulfuric acid (H₂SO₄) or 2-3M HCl solution dropwise from the addition funnel[15][18][19]. | The acid reacts with sodium nitrite to generate the active quenching agent, nitrous acid. Crucially, adding the acid to the nitrite/azide mixture is the correct order. [15][18] Reversing the order would generate explosive HN₃. Gas evolution (N₂ and NO) will be observed. |
| 4. Test for Completion | Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper). To confirm completion, test a drop of the solution with potassium iodide-starch paper. A blue-black color indicates excess nitrous acid is present, meaning all the azide has been consumed[16][18]. | This provides a definitive endpoint, ensuring no hazardous azide remains before disposal. |
Protocol 1: Step-by-Step Quenching of Aqueous Azide Waste
Caption: Workflow for safely quenching residual sodium azide in aqueous waste.
Issue 2: My tetrazole synthesis is sluggish. I am tempted to increase the temperature significantly to speed it up.
A: This is extremely dangerous. Heating reactions with azides, especially sodium azide, dramatically increases the risk of violent decomposition[1][4]. Sodium azide itself decomposes violently above 275 °C, but organic azides can have much lower decomposition temperatures[1][20]. Furthermore, heating increases the volatility of HN₃, raising its concentration in the headspace to potentially explosive levels[7].
Solution: Safer Alternatives to High Heat. Instead of brute-force heating, consider catalyzed or alternative reaction conditions.
-
Lewis Acid Catalysis: The use of Lewis acids like zinc salts (e.g., ZnBr₂) can facilitate the cycloaddition of azides to nitriles under milder conditions than uncatalyzed reactions[7][21][22]. However, be aware that this can still generate HN₃, and zinc azide itself is a sensitive explosive[7][23]. Process chemists at Merck Frosst found that using catalytic zinc oxide in aqueous THF (pH ~8) was highly efficient and kept headspace HN₃ levels extremely low (2 ppm)[7].
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are often used. NMP has been shown to be effective in flow synthesis systems[24].
-
Flow Chemistry: This is the preeminent solution for enhancing safety and reaction efficiency. By using a continuous flow reactor, only a very small amount of the reaction mixture is at the elevated temperature at any given moment, drastically minimizing the potential for a runaway reaction[2][25][26][27]. Flow chemistry allows for the safe use of high temperatures and pressures that would be unthinkable in a batch reactor, leading to rapid and high-yielding tetrazole synthesis[12][24].
Table 1: Comparison of Azide Sources and Safety Considerations
| Azide Source | Common Use | Key Advantages | Major Hazards & Mitigation Strategies |
| Sodium Azide (NaN₃) | [3+2] cycloaddition with nitriles | Inexpensive, readily available | Hazards: Forms explosive heavy metal azides and toxic/explosive HN₃ with acids[1][3][8]. Mitigation: Use non-metal spatulas, avoid acid, quench waste properly, consider flow chemistry[6][15][26]. |
| Trimethylsilyl Azide (TMSN₃) | Milder azide source | More soluble in organic solvents; can sometimes avoid strong acids. | Hazards: Reacts with water/alcohols to form HN₃[25]. Still an azide and requires careful handling. Mitigation: Run reactions under anhydrous conditions; handle as a toxic and potentially explosive reagent. |
| Diphenylphosphoryl Azide (DPPA) | Curtius rearrangement, direct azidation | Can be used for azidation of alcohols. | Hazards: Potentially explosive, especially upon heating. Mitigation: Use in flow systems for in situ generation and consumption of hazardous intermediates[28]. |
Part 3: Advanced Protocols & Safer Synthetic Design
Q4: I need to scale up my tetrazole synthesis. How can I do this safely?
A: Scaling up azide chemistry in traditional batch reactors is a high-risk activity that should only be undertaken with extensive safety reviews and engineering controls (e.g., blast shields, remote monitoring)[29]. The strongly recommended modern approach is to transition to a continuous flow process. [2][30][31]
Flow chemistry fundamentally changes the safety paradigm by minimizing the volume of hazardous material under reaction conditions at any time[26][27]. This enables:
-
Safe Use of High Temperatures/Pressures: Achieve reaction rates in minutes that would take many hours in batch, without the risk of a large-volume explosion[12][24].
-
In Situ Generation and Consumption: Highly unstable intermediates (like acyl azides or even HN₃) can be generated in one module and immediately consumed in the next, preventing their accumulation[13][25][28][32].
-
Integrated Quenching: A quenching solution (like NaNO₂) can be introduced in-line after the reactor to neutralize any unreacted azide before the product is even collected, rendering the output stream significantly safer[23][24][26].
Diagram 2: Decision Tree for Safe Azide Reaction Design
Caption: Decision framework for mitigating risks in azide-based tetrazole synthesis.
By prioritizing hazard identification, understanding the chemical principles behind the risks, and adopting modern technologies like flow chemistry, the synthesis of tetrazoles can be performed with a much higher degree of safety and efficiency. Always consult your institution's safety policies and perform a thorough risk assessment before beginning any new procedure involving azides.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. innosyn.com [innosyn.com]
- 3. rsc.org [rsc.org]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 13. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1H-Tetrazole synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. researchgate.net [researchgate.net]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
- 28. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. hsrm.umn.edu [hsrm.umn.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Continuous flow as enabling technology for intrinsically hazardous chemistry: diazotization, azidation, and click chemistry with an explosive alkyne - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Scale-Up Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. We will delve into common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles and practical experience.
The synthesis of 5-substituted-1H-tetrazoles, such as this compound, is a cornerstone in medicinal chemistry, as the tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, often enhancing metabolic stability and receptor binding affinity.[1][2][3] The most prevalent synthetic route is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[1][4][5] While effective at a lab scale, scaling up this reaction introduces significant challenges related to safety, reaction control, and product purification. This guide will provide the necessary insights to overcome these hurdles.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis of this compound. Each issue is analyzed for its root cause, followed by a step-by-step solution.
Issue 1: Low or Inconsistent Yield
Root Cause Analysis:
Low or inconsistent yields during scale-up can stem from several factors. Incomplete reaction is a primary culprit, often due to insufficient heating, poor mixing in a larger reactor, or catalyst deactivation. Side reactions, such as hydrolysis of the starting nitrile or decomposition of the product, can also significantly reduce the yield. Finally, suboptimal work-up and purification procedures can lead to product loss.
Troubleshooting Steps:
-
Reaction Monitoring: Implement rigorous in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material, 2-methoxybenzonitrile, and the formation of the product. This will help determine the optimal reaction time and identify any reaction stalling.
-
Catalyst Selection and Loading: The choice of catalyst is crucial. For the azide-nitrile cycloaddition, various catalysts have been reported, including zinc salts (e.g., ZnBr₂), amine salts (e.g., triethylammonium chloride), and solid-supported acids like silica sulfuric acid.[1][4][6] On a larger scale, heterogeneous catalysts can be advantageous for easier removal.[1][3] Experiment with different catalysts and optimize the catalyst loading to ensure efficient conversion without promoting side reactions.
-
Temperature and Pressure Control: Ensure uniform heating of the reaction mixture. In larger reactors, temperature gradients can lead to localized overheating or under-heating. Use a well-calibrated temperature probe and an efficient heating mantle or oil bath. If using a sealed reactor, monitor the internal pressure, as the reaction may generate nitrogen gas upon any decomposition.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are commonly used to facilitate the dissolution of sodium azide and achieve the necessary reaction temperatures.[4][7] However, their complete removal during work-up can be challenging.[8] Consider alternative solvent systems or explore solvent-free conditions if applicable.[9]
-
Work-up Procedure Optimization: The standard work-up involves acidifying the reaction mixture to protonate the tetrazole, followed by extraction. Incomplete acidification can lead to the loss of the product as its salt in the aqueous phase. Carefully adjust the pH and perform multiple extractions to ensure complete recovery.
Issue 2: Formation of Impurities and Byproducts
Root Cause Analysis:
The primary byproduct in this synthesis is often unreacted 2-methoxybenzonitrile. Other impurities can arise from side reactions, such as the formation of hydrazoic acid which can be volatile and hazardous.[10] Depending on the reaction conditions, thermal decomposition of the tetrazole product can also occur, although 5-substituted-1H-tetrazoles are generally thermally stable to a certain extent.[11][12][13]
Troubleshooting Steps:
-
Control of Hydrazoic Acid Formation: The in-situ formation of hydrazoic acid (HN₃) is a major safety concern and can also lead to side reactions.[10] Using catalysts like zinc salts in water can help maintain a slightly alkaline pH, minimizing the formation of free HN₃.[6]
-
Purification Strategy:
-
Recrystallization: this compound is a solid, and recrystallization is often an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining high-purity crystals.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.[14] A gradient elution system of ethyl acetate and petroleum ether is often effective.[14]
-
-
Reaction Conditions Optimization: As mentioned for yield improvement, optimizing temperature, reaction time, and catalyst can also minimize byproduct formation.
Issue 3: Difficult Product Isolation and Purification
Root Cause Analysis:
Challenges in isolating and purifying the product on a larger scale are common. The high boiling points of solvents like DMF and DMSO make their removal difficult.[8] The product may also be highly soluble in the reaction solvent, complicating precipitation or extraction.
Troubleshooting Steps:
-
Solvent Removal:
-
Azeotropic Distillation: If the solvent is miscible with water, adding water and performing a series of distillations can help remove high-boiling solvents.
-
High-Vacuum Distillation: Use a high-vacuum pump to remove the solvent at a lower temperature, minimizing the risk of product decomposition.
-
-
Extraction and Washing:
-
After acidification, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Alternative Work-up: Consider quenching the reaction by adding a large volume of water to precipitate the product, which can then be collected by filtration. This is particularly effective if the product is sparingly soluble in water.
Issue 4: Safety Incidents and Hazards
Root Cause Analysis:
The primary safety hazard in this synthesis is the use of sodium azide (NaN₃).[15][16][17][18][19] Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc in drainpipes or on spatulas.[16][19] It also reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive compound.[15][17]
Troubleshooting and Prevention:
-
Strict Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[16][18][19]
-
Fume Hood: Conduct all manipulations of sodium azide and the reaction itself in a well-ventilated fume hood.[18][19]
-
Avoid Metal Contact: Use non-metal spatulas (e.g., ceramic or plastic) for handling sodium azide.[15][17] Avoid pouring azide-containing solutions down metal drains.[16]
-
-
Quenching Excess Azide: Before work-up, it is crucial to quench any unreacted sodium azide. This can be done by carefully adding a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas.[10]
-
Monitoring for Hydrazoic Acid: On a larger scale, it is advisable to monitor the headspace of the reactor for the presence of hydrazoic acid, especially if the reaction is run under acidic conditions.[10]
-
Alternative Azide-Free Synthesis: For large-scale production, consider exploring azide-free synthetic routes to mitigate the significant safety risks.[2] One such method involves the reaction of an aryl diazonium salt with diformylhydrazine.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from 2-methoxybenzonitrile and sodium azide?
The reaction proceeds via a [3+2] cycloaddition mechanism.[1][4] The azide anion acts as a 1,3-dipole that adds across the carbon-nitrogen triple bond of the nitrile. This reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide.[5][20]
Q2: Which catalyst is best for the scale-up synthesis?
The "best" catalyst depends on several factors, including cost, efficiency, ease of removal, and safety.
-
Zinc Salts (e.g., ZnBr₂): These are effective and can be used in water, which improves the safety profile by minimizing the formation of hydrazoic acid.[6]
-
Amine Salts (e.g., Et₃N·HCl): These are also effective catalysts and are relatively inexpensive.[4][21]
-
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid): These offer the advantage of simple removal by filtration, which is highly desirable for large-scale operations.[1]
A comparative summary of common catalysts is provided in the table below:
| Catalyst | Typical Solvent | Advantages | Disadvantages |
| Zinc Bromide (ZnBr₂) | Water, DMF | High yield, improved safety in water[6] | Potential for metal contamination |
| Triethylammonium Chloride | DMF | Inexpensive, good yields[4] | Can be difficult to remove |
| Silica Sulfuric Acid | DMF | Heterogeneous, easy to remove by filtration[1] | May require higher temperatures |
Q3: What are the critical process parameters to control during scale-up?
The critical parameters to control are:
-
Temperature: To ensure a controlled reaction rate and prevent side reactions or decomposition.
-
Mixing: To maintain homogeneity and ensure efficient mass and heat transfer.
-
Rate of Addition: If adding reagents portion-wise, the rate of addition should be carefully controlled to manage any exotherms.
-
pH: Especially during work-up, to ensure complete protonation of the product for extraction.
Q4: How can I safely handle and dispose of sodium azide waste?
-
Handling: Always handle sodium azide in a fume hood with appropriate PPE.[15][16][18][19] Avoid contact with metals and acids.[15][16][17]
-
Disposal: Azide waste should be treated as hazardous waste. Never pour it down the drain.[16] Small amounts of excess azide in the reaction mixture can be quenched with sodium nitrite and acid before disposal.[10] Consult your institution's safety guidelines for proper disposal procedures.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Zinc Bromide Catalyst
Materials:
-
2-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (0.5 eq), and water.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Quenching of Residual Sodium Azide
Materials:
-
Reaction mixture containing residual sodium azide
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 eq relative to the initial amount of sodium azide) in water.
-
After the addition is complete, slowly add dilute sulfuric acid or hydrochloric acid while maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Stir the mixture for at least one hour at room temperature to ensure complete quenching of the azide.
-
Proceed with the standard work-up procedure.
IV. Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley. --INVALID-LINK--
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2533-2539. --INVALID-LINK--
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(4), 4696-4703. --INVALID-LINK--
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. --INVALID-LINK--
-
Sodium azide: Uses, safety and sustainable alternatives. Abcam. --INVALID-LINK--
-
Information on Azide Compounds. Stanford Environmental Health & Safety. --INVALID-LINK--
-
Sodium Azide. Yale Environmental Health & Safety. --INVALID-LINK--
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 21183–21191. --INVALID-LINK--
-
Sodium Azide NaN3. Division of Research Safety, University of Illinois. --INVALID-LINK--
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. ResearchGate. --INVALID-LINK--
-
Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. Hazardous Reagent Substitution: A Pharmaceutical Perspective. --INVALID-LINK--
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. --INVALID-LINK--
-
Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 14(4), 849-853. --INVALID-LINK--
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 11(54), 34247-34267. --INVALID-LINK--
-
Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... ResearchGate. --INVALID-LINK--
-
Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 9, 216-224. --INVALID-LINK--
-
Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465-4475. --INVALID-LINK--
-
An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry, 77(23), 10882-10890. --INVALID-LINK--
-
Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal, 13(15), 1956-1964. --INVALID-LINK--
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783. --INVALID-LINK--
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3896. --INVALID-LINK--
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. --INVALID-LINK--
-
Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Organic Chemistry Portal. --INVALID-LINK--
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(8), 2063-2069. --INVALID-LINK--
-
[3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. Tetrahedron Letters, 47(19), 3223-3225. --INVALID-LINK--
-
A gram-scale preparation of 5-(4-methoxyphenyl)-1H-tetrazole (3a) and... ResearchGate. --INVALID-LINK--
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. International Journal of Molecular Sciences, 23(21), 13324. --INVALID-LINK--
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 4(1), 1-9. --INVALID-LINK--
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. --INVALID-LINK--
-
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. Benchchem. --INVALID-LINK--
-
(PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ResearchGate. --INVALID-LINK--
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. ResearchGate. --INVALID-LINK--
-
This compound | 51449-81-1. ChemicalBook. --INVALID-LINK--
-
CAS 51449-81-1 this compound. Alfa Chemistry. --INVALID-LINK--
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Tetrazoles via Multicomponent Reactions. Molecules, 20(10), 18235-18274. --INVALID-LINK--
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(PDF) A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. --INVALID-LINK--
-
51449-81-1|this compound. BLDpharm. --INVALID-LINK--
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This compound | CAS 51449-81-1. Santa Cruz Biotechnology. --INVALID-LINK--
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 11. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Purity of 5-(2-Methoxyphenyl)-1H-tetrazole
Welcome to the technical support guide for 5-(2-Methoxyphenyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purity challenges encountered during and after its synthesis. As a key structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids, the purity of this tetrazole derivative is paramount for obtaining reliable biological data and ensuring downstream success in drug discovery pipelines.[1][2] This guide moves beyond simple protocols to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in the lab.
Section 1: Understanding the Synthesis and Potential Impurities
The most common and efficient route to this compound is the [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, typically sodium azide (NaN₃).[3][4] This reaction is often facilitated by a catalyst, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid source (e.g., ammonium chloride), in a polar aprotic solvent like DMF or DMSO.[5][6][7]
While robust, this synthesis can lead to several common impurities that complicate purification and compromise final purity. Understanding the origin of these impurities is the first step in effective troubleshooting.
-
Unreacted 2-methoxybenzonitrile: Incomplete reaction is a frequent cause of contamination. This starting material is non-polar and neutral, distinguishing it from the acidic tetrazole product.
-
Residual Sodium Azide (NaN₃): A critical impurity to remove due to its high toxicity and explosive nature.[8] It is an inorganic salt with high water solubility.
-
Catalyst Residues: Salts like zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) used to activate the nitrile must be thoroughly removed.[9]
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove under standard vacuum and may require specific workup procedures.[10]
-
Side-Products: Although the cycloaddition is generally specific, harsh conditions or reactive functional groups can lead to minor side products.
Caption: Synthesis workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when purifying this compound.
Question 1: My ¹H NMR spectrum shows significant peaks for the starting 2-methoxybenzonitrile. How do I remove it?
Answer: This is the most common impurity and is best removed by leveraging the acidic nature of the tetrazole ring. 5-Substituted-1H-tetrazoles have a pKa similar to carboxylic acids and will readily deprotonate to form a water-soluble salt.[3][11] The starting nitrile, being neutral, will not. An acid-base extraction is the most effective method.
-
Causality: The tetrazole proton (N-H) is acidic. In the presence of a mild base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide), it forms the corresponding sodium tetrazolate salt. This salt is ionic and highly soluble in the aqueous phase. The unreacted nitrile is a neutral organic molecule and will remain in a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Solution: Perform an acid-base extraction. A detailed protocol is provided in Section 3. This technique will physically separate the deprotonated, water-soluble product from the neutral, organic-soluble starting material.
Question 2: How can I ensure all residual sodium azide is removed? This is a major safety concern.
Answer: Complete removal of sodium azide is critical. Its presence not only affects purity but also poses a significant safety hazard (toxicity and potential for forming explosive heavy metal azides).
-
Causality: Sodium azide is an inorganic salt with high solubility in water but poor solubility in most organic solvents used for extraction (e.g., ethyl acetate, ether).
-
Solution:
-
Quenching (Optional but Recommended): Before starting the workup, you can cautiously add a dilute acid (e.g., dilute HCl or acetic acid) to the reaction mixture in a well-ventilated fume hood. This converts residual azide to the less hazardous hydrazoic acid, which can be removed during subsequent extractions.[8] Extreme caution is advised.
-
Aqueous Workup: The most effective removal occurs during the aqueous workup. When you extract your product (either in its acidic form into an organic solvent or in its salt form into an aqueous base), the sodium azide will partition overwhelmingly into the aqueous layer. Multiple washes with water or brine will ensure its complete removal.[8]
-
Question 3: My product "oiled out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when a compound melts in the recrystallization solvent before the solvent reaches its boiling point, or when the solution becomes supersaturated with impurities. The oil is essentially a liquid form of your impure compound.
-
Causality: The presence of significant impurities (like unreacted nitrile or solvent) can act as a eutectic mixture, depressing the melting point of your target compound and preventing the formation of a stable crystal lattice.[8]
-
Solution: The crude product is likely not pure enough for recrystallization.
-
Pre-Purify: Perform a preliminary purification step. The acid-base extraction described in Section 3 is ideal for removing the most common neutral impurity (the nitrile).
-
Re-attempt Recrystallization: After the initial purification, attempt the recrystallization again with the cleaner material.
-
Consider Chromatography: If the product is persistently oily, it may require purification by column chromatography.[11]
-
Question 4: I'm trying to purify my product by column chromatography, but it seems to be stuck on the silica gel. How can I get it off?
Answer: Tetrazoles are quite polar and contain multiple nitrogen atoms that can hydrogen-bond strongly to the acidic silanol groups on the surface of silica gel.
-
Causality: The lone pairs on the nitrogen atoms of the tetrazole ring form strong hydrogen bonds with the Si-OH groups of the stationary phase, leading to high retention and poor elution with non-polar solvents.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Add a Polar Modifier: Add a small amount (1-5%) of methanol to your eluent.[8] Methanol is highly polar and will compete effectively for the hydrogen bonding sites on the silica, helping to displace and elute your compound.
-
Consider a Different Stationary Phase: If smearing or irreversible binding is a major issue, consider using a less acidic stationary phase like neutral alumina or reverse-phase silica (C18).
-
Question 5: My yield was very low after precipitating the product from the basic aqueous solution by adding acid. Where did it go?
Answer: The most likely cause is incomplete precipitation due to incorrect pH or the amphiprotic nature of the compound.
-
Causality: To precipitate the neutral tetrazole from its anionic salt form, the pH of the aqueous solution must be brought well below the pKa of the tetrazole N-H proton (typically pH < 4). If the solution is not sufficiently acidic, a significant portion of the product will remain dissolved as the tetrazolate anion.[6][12]
-
Solution:
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2) after adding acid. Add more acid if necessary.
-
Extract the Acidified Aqueous Layer: Even after precipitation, the aqueous layer will be saturated with your product. Perform several extractions of this acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[6][9]
-
Cool the Solution: Chilling the acidified mixture in an ice bath can further decrease the solubility of the product and improve the yield of the precipitate.
-
Section 3: In-Depth Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This is the most effective method for removing unreacted 2-methoxybenzonitrile.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution.[8] Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your tetrazole) into a clean Erlenmeyer flask. The upper organic layer contains the neutral impurities (unreacted nitrile).
-
Back-Wash (Optional but Recommended): Add a fresh portion of the organic solvent (EtOAc or DCM) to the basic aqueous layer in the flask, shake, and separate again. This removes any lingering neutral impurities. Discard all organic layers.
-
Acidification & Precipitation: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl or 3M HCl dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure tetrazole should form.[6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying. Dry the product under vacuum.
-
Recovery from Filtrate: To maximize yield, extract the acidic aqueous filtrate 2-3 times with ethyl acetate. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover any remaining product.
Protocol 2: Recrystallization
This protocol is suitable for material that is already >90% pure.
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for 5-aryl tetrazoles are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[5][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
| Parameter | Before Purification (Typical) | After Acid-Base Extraction |
| Purity (by ¹H NMR) | 70-85% | >98% |
| Major Impurity | 2-methoxybenzonitrile | None detected |
| Physical State | Off-white solid, may be sticky | White, crystalline solid |
| Melting Point | Broad range, depressed | Sharp, defined range |
Section 4: Purity Verification Workflow
A systematic approach is essential to confirm the purity of the final product.
Caption: A logical workflow for the purification and analysis of the final product.
Expected Analytical Data
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 500 MHz): Expect complex aromatic signals between δ 7.0-8.0 ppm and a methoxy (OCH₃) singlet around δ 3.8-3.9 ppm. The acidic N-H proton is often very broad and may not be easily observed, or it may appear far downfield (>16 ppm).[5]
-
¹³C NMR (DMSO-d₆, 125 MHz): Expect aromatic carbon signals and a methoxy carbon signal around δ 56 ppm. The tetrazole carbon (C5) will appear around δ 155 ppm.[13]
-
Melting Point: Pure 5-substituted aryl tetrazoles typically have sharp melting points. For comparison, 5-(3-Methoxyphenyl)-1H-tetrazole melts at 156–158 °C.[5][14] The 2-methoxy isomer is expected to have a distinct but similarly sharp melting point.
A multi-pronged analytical approach using NMR for structural identity and HPLC for quantitative purity is the gold standard for unequivocally confirming the quality of your synthesized this compound.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 5-(2-Methoxyphenyl)-1H-tetrazole Synthesis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole. Our goal is to equip you with the scientific rationale and practical steps to diagnose, prevent, and resolve common catalytic challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed as a dynamic resource. We address the most common issues encountered in the lab, from fundamental reaction principles to advanced catalyst diagnostics.
Q1: What is the primary synthetic route for this compound, and which catalysts are typically employed?
The most prevalent and efficient method for synthesizing 5-substituted 1H-tetrazoles, including the target compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1] For this specific synthesis, the reaction involves 2-methoxybenzonitrile and, most commonly, sodium azide (NaN₃).
While the reaction can proceed without a catalyst at high temperatures, this often requires harsh conditions and long reaction times.[2] Catalysts are used to improve reaction rates, increase yields, and allow for milder, more controlled conditions. The mechanism generally involves the catalyst acting as a Lewis acid, which coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.[3]
A variety of catalytic systems, both homogeneous and heterogeneous, have been successfully employed.[4]
| Catalyst Type | Examples | Typical Solvents | Key Advantages |
| Homogeneous | Zinc Salts (e.g., ZnBr₂, ZnCl₂)[5][6], Copper Complexes (e.g., Cu(OAc)₂, Cu₂O)[7][8], Cobalt Complexes[9] | Water, DMF, DMSO | High activity, well-defined mechanistic understanding.[3] |
| Heterogeneous | Nanoparticles (ZnO, CuFe₂O₄)[10], Supported Catalysts (FeCl₃-SiO₂)[8], Metal-Organic Frameworks (MOFs), Zeolites[11] | DMF, PEG, Ethanol, Water[12][13] | Ease of separation, catalyst recyclability, reduced metal contamination in the product.[1][10] |
| Acid Catalysts | Silica Sulfuric Acid[8], Amberlyst-15[10] | DMF | Metal-free, avoids potential heavy metal contamination. |
The general catalytic cycle for this transformation is illustrated below.
Caption: Generalized catalytic cycle for tetrazole synthesis.
Q2: My reaction yield has dropped significantly over several runs with a recycled catalyst. What are the likely causes of deactivation?
A decline in catalytic activity is a common issue, especially when recycling heterogeneous catalysts. The deactivation can typically be attributed to one or more of the following mechanisms. Understanding these is the first step in effective troubleshooting.
-
Poisoning: This is a rapid and often irreversible deactivation caused by strong chemisorption of impurities or byproducts onto the catalyst's active sites, blocking them from the reactants.[14]
-
Potential Poisons in this Synthesis:
-
Sulfur Compounds: If present in starting materials or solvents, sulfur can strongly bind to and poison metal catalysts like copper and palladium.[14]
-
Excess Azide/Side Products: The azide ion (N₃⁻) itself or coordinated azide ligands can form highly stable complexes with the metal center, effectively titrating the active sites and inhibiting turnover.[9]
-
Halides: Trace amounts of chloride or bromide from starting materials or solvents can have a high affinity for cationic metal centers, leading to poisoning.[15]
-
Heavy Metals: Contaminants like lead or mercury in reagents can irreversibly deactivate the catalyst.[14]
-
-
-
Fouling (or Coking): This involves the physical deposition of carbonaceous materials or polymeric side-products onto the catalyst surface and within its pores.[16] This deposition blocks access to active sites. While less common in this specific liquid-phase reaction compared to high-temperature gas-phase processes, polymerization of the nitrile or solvent degradation can lead to fouling.
-
Leaching: This mechanism applies to heterogeneous (solid) catalysts. It is the dissolution of the active metal species from its solid support into the reaction medium.[17] This not only reduces the number of active sites on the solid catalyst for the next run but also introduces unwanted metal contaminants into your product. Hot filtration tests can confirm if active species are leaching and continuing the catalysis in the solution phase.[1]
-
Sintering (Thermal Degradation): When heterogeneous catalysts are exposed to high temperatures, the small, highly active metal nanoparticles can migrate and agglomerate into larger, less active crystals. This process reduces the active surface area and is generally irreversible. While the typical temperatures for this synthesis (100-150 °C) are moderate, prolonged use or temperature overshoots can contribute to sintering.[18]
Caption: Primary mechanisms of catalyst deactivation.
Q3: How can I diagnose the specific cause of my catalyst's deactivation?
A systematic diagnostic approach is crucial. A combination of reaction analysis and material characterization will provide the most definitive answers.[18][19]
Caption: Diagnostic workflow for catalyst deactivation.
Below is a table summarizing key analytical techniques for investigating a deactivated catalyst.[20][21]
| Technique | Information Provided | Implication for Deactivation |
| ICP-MS / ICP-OES | Precise elemental composition of the catalyst and analysis of the reaction filtrate. | Leaching: Detects dissolved active metal in the post-reaction solution. Poisoning: Quantifies elemental poisons (e.g., S, Pb, As) on the catalyst. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical oxidation states. | Poisoning: Identifies surface poisons (e.g., sulfur, halides) and changes in the metal's oxidation state that indicate deactivation.[18] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Catalyst morphology, particle size, and dispersion. | Sintering: Visual confirmation of metal particle agglomeration. Fouling: Imaging of surface deposits or pore blockage. |
| BET Surface Area Analysis | Total surface area and pore size distribution.[18] | Fouling: A significant decrease in surface area suggests pore blockage. Sintering: A decrease in surface area without significant mass change points to thermal degradation. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Fouling/Coking: A significant mass loss upon heating in air or inert gas indicates the burning off of deposited organic foulants.[21] |
Q4: What are the best practices to prevent catalyst deactivation in this synthesis?
Proactive measures are always more effective and economical than reactive ones. Integrating the following practices into your workflow can significantly extend catalyst life and ensure reaction consistency.
-
Ensure High-Purity Inputs:
-
Reactants: Use high-purity 2-methoxybenzonitrile and sodium azide. Analyze incoming lots for potential poisons like sulfur or metal traces, especially if sourcing from a new supplier.
-
Solvents: Use anhydrous, high-purity solvents. Halogenated solvents like dichloromethane should be strictly avoided as they can react with azides to form dangerously explosive compounds.[22][23]
-
-
Optimize Reaction Stoichiometry:
-
Avoid a large excess of sodium azide. While a slight excess is often needed to drive the reaction to completion, a significant surplus can increase the likelihood of forming inactive metal-azide complexes on the catalyst surface.[9]
-
-
Strict Temperature Control:
-
Maintain the reaction temperature at the lowest effective point. Avoid localized overheating, which can accelerate sintering of heterogeneous catalysts and cause degradation of reactants or solvents, leading to fouling.
-
-
Inert Atmosphere:
-
While many of these catalytic systems are robust, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the catalyst or sensitive organic components, which could otherwise lead to foulant formation.
-
-
Safety First with Azides:
-
NEVER mix sodium azide with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).[24][25] The use of Lewis acid catalysts like ZnBr₂ in water is generally safe because the solution remains neutral or slightly alkaline, minimizing HN₃ formation.[6]
-
Avoid contact between azides and heavy metals like lead, copper, or their salts, especially in concentrated form, as this can form shock-sensitive metal azides.[24] Use plastic or glass spatulas.[23]
-
Q5: Is it possible to regenerate my deactivated catalyst? If so, what is a general procedure?
Regeneration is often possible, but its success depends on the mechanism of deactivation.
-
Fouling: Often reversible through washing or calcination.
-
Poisoning: Can be reversible if the poison is weakly adsorbed, but often irreversible for strong poisons like sulfur.
-
Sintering & Leaching: Generally irreversible.
Here is a general, step-by-step experimental protocol for attempting to regenerate a fouled or lightly poisoned heterogeneous catalyst.
Experimental Protocol: Catalyst Regeneration Workflow
Objective: To remove foulants and weakly adsorbed poisons from a deactivated heterogeneous catalyst.
Materials:
-
Deactivated catalyst
-
Reaction solvent (e.g., DMF, Ethanol)
-
Deionized water
-
Dilute acetic acid solution (e.g., 0.1 M) - Use with extreme caution if catalyst is a metal that could react.
-
Dilute ammonium hydroxide solution (e.g., 0.1 M)
-
Vacuum filtration apparatus
-
Drying oven, vacuum oven
Procedure:
-
Recovery: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Transfer the recovered catalyst to a clean flask.
-
Add fresh, clean reaction solvent (e.g., DMF) and stir or sonicate the slurry for 15-30 minutes at room temperature. This step aims to dissolve and remove adsorbed organic products and unreacted starting materials.
-
Filter the catalyst and discard the solvent wash. Repeat this step 2-3 times.
-
-
Water Washing (for water-stable catalysts):
-
Wash the catalyst thoroughly with deionized water to remove residual salts (like sodium tetrazolide or unreacted sodium azide). A water wash can be particularly effective at removing certain poisons like potassium.[26]
-
Filter and repeat until the filtrate is neutral and free of salts (can be checked by conductivity or with silver nitrate test for halides, if applicable).
-
-
Mild Acid/Base Wash (Optional - Expert Use Only):
-
This step carries risk and should be evaluated carefully based on catalyst stability.
-
A wash with a dilute, non-coordinating acid (like acetic acid) can sometimes remove basic poisons.
-
A wash with a dilute base (like ammonium hydroxide) can remove acidic residues.
-
CRITICAL: After any acid/base wash, perform extensive washing with deionized water until the filtrate is neutral to remove all traces of the acid or base.
-
-
Drying:
-
Dry the washed catalyst thoroughly. Initial drying can be done in an oven at 80-120 °C for several hours.
-
For complete removal of water and residual solvents, final drying under high vacuum is recommended.
-
-
Re-activation (If Applicable):
-
Some catalysts may require a thermal "re-activation" step, such as calcination in air or reduction in a hydrogen stream, to restore the active sites. This is highly specific to the catalyst formulation and should only be done based on the manufacturer's or literature procedures. Caution: Improper thermal treatment can cause irreversible sintering.
-
-
Validation: Before reuse, it is highly recommended to characterize the regenerated catalyst (e.g., using BET or TEM) and compare it to the fresh catalyst to confirm that the regeneration process has restored its key physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. Catalyst Characterization Techniques [hidenanalytical.com]
- 22. safety.pitt.edu [safety.pitt.edu]
- 23. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
Technical Support Center: Workup & Purification of 5-(2-Methoxyphenyl)-1H-tetrazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole. The [3+2] cycloaddition of 2-methoxybenzonitrile with an azide source is a robust method for forming the tetrazole ring. However, the success of this synthesis is critically dependent on a well-executed workup procedure. This phase is not merely about product isolation; it is a crucial step for ensuring purity, maximizing yield, and, most importantly, guaranteeing operational safety.
This guide is structured as a series of questions and answers to directly address the challenges and inquiries researchers commonly encounter. We will delve into the chemical principles behind each step, providing not just a protocol, but a framework for understanding and troubleshooting the process. The core principle underpinning this entire workup strategy is the distinct acidity of the tetrazole N-H proton (pKa ≈ 4.5-5), which is comparable to that of a carboxylic acid.[1][2] This property is the key to separating the product from unreacted starting materials and other non-acidic impurities.
Section 1: Critical Safety Considerations
This synthesis involves sodium azide (NaN₃), and the workup procedure intentionally generates hydrazoic acid (HN₃) in situ. Understanding and mitigating the associated risks is non-negotiable.
Q1: What is the primary safety hazard during the workup, and how can it be mitigated?
The most significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive compound.[3][4] It is generated when residual sodium azide from the reaction mixture comes into contact with acid during the workup.
Expert Mitigation Strategy:
-
Never add acid directly to the concentrated reaction mixture. This can generate a high concentration of HN₃ in the headspace of your flask, creating a serious explosion risk.[3][4]
-
The correct procedure is a "reverse quench": The cooled reaction mixture should be poured slowly, in a controlled manner, into a large volume of a stirred, cold acid solution (e.g., 1-2 M HCl). This ensures that the HN₃ is generated in a dilute solution, minimizing its concentration in both the liquid and gas phases.
-
Work in a well-ventilated fume hood at all times.
-
Avoid using metal spatulas or ground glass joints that could have heavy metal contamination, as heavy metal azides are shock-sensitive primary explosives.[5]
Q2: How should I handle azide-containing waste?
Azide waste requires specialized disposal. Never pour azide-containing solutions down the drain, as they can react with lead and copper plumbing to form explosive heavy metal azides.[5] All aqueous layers from the workup that have been in contact with sodium azide should be collected as hazardous waste and treated according to your institution's safety protocols, typically involving quenching with a suitable reagent like sodium nitrite under acidic conditions.
Section 2: Standard Workup & Purification Protocol
This section details a reliable, field-proven method for isolating and purifying this compound after the initial cycloaddition reaction.
Detailed Step-by-Step Methodology
Objective: To isolate the acidic tetrazole product from the neutral starting nitrile and other impurities via acid-base extraction.
-
Reaction Cooldown: Once the reaction is deemed complete by TLC, cool the reaction vessel (e.g., containing DMF or DMSO) to room temperature, and then further cool it in an ice-water bath.
-
Acidic Quench & Precipitation: In a separate, larger beaker, prepare a solution of 1 M hydrochloric acid (HCl). While stirring vigorously, slowly pour the cold reaction mixture into the HCl solution. The volume of the acid solution should be at least 5-10 times the volume of the reaction mixture. A white precipitate of the crude product should form.
-
Initial Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual high-boiling solvent.
-
If the product oils out or no solid forms: Proceed to liquid-liquid extraction. Transfer the entire mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate (EtOAc). Combine the organic layers.
-
-
Acid-Base Purification:
-
Dissolve the crude product (either the filtered solid or the residue from the evaporated organic extracts) in ethyl acetate.
-
Transfer this solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic tetrazole will be deprotonated to its sodium salt and move into the aqueous layer. The unreacted, non-acidic 2-methoxybenzonitrile will remain in the organic (EtOAc) layer.[1] Repeat this basic wash twice to ensure complete extraction of the product.
-
Crucially, separate and keep the aqueous (basic) layers. The organic layer containing the starting material can be discarded.
-
-
Re-acidification and Final Isolation:
-
Combine the aqueous layers in a beaker and cool in an ice-water bath.
-
While stirring, slowly add concentrated HCl dropwise until the pH is ~1-2 (verify with pH paper). The pure this compound will precipitate as a white solid as it is re-protonated to its neutral, water-insoluble form.[6]
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
-
Final Wash and Drying: Collect the pure product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts (e.g., NaCl). Dry the product under vacuum to a constant weight.
Visual Workflow: Workup Procedure
Caption: Workflow for the acid-base extraction and purification of this compound.
Section 3: Troubleshooting Guide
Q3: My product "oiled out" instead of precipitating during the initial acidic quench. What should I do?
This is a common issue, often caused by the presence of residual high-boiling solvents (DMF, DMSO) or impurities that depress the product's melting point.
-
Solution: Do not attempt to isolate the oil. Proceed directly with a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel and extract with ethyl acetate. The oil, which is your crude product, will dissolve in the organic layer. You can then proceed with the acid-base purification (Section 2, Step 4) as described. After the final precipitation, if the product is still oily, try triturating with a cold, non-polar solvent like hexanes or diethyl ether to induce crystallization.
Q4: My final yield is very low. What are the most likely causes during the workup?
Several factors during the workup can lead to significant product loss:
-
Incomplete Extraction: Ensure you are using the correct pH at each stage. Use pH paper. During the basic wash (Step 4), the aqueous layer should be distinctly basic (pH > 8) to deprotonate and extract the tetrazole. During the final precipitation (Step 5), the solution must be distinctly acidic (pH < 2) to ensure the neutral product crashes out.
-
Insufficient Extractions: A single extraction is often not enough. Perform each extraction step (both with organic solvent and the basic solution) at least two to three times to ensure quantitative transfer.
-
Product Solubility: Your product has some minor solubility in water. Ensure the final precipitation is done in an ice bath and that you use a minimal amount of cold water for washing the final product on the filter.
Q5: After the workup, my NMR spectrum still shows the starting 2-methoxybenzonitrile. How can I remove it?
This indicates that the acid-base separation was inefficient. The nitrile is not acidic and should have remained in the ethyl acetate layer during the basic wash.
-
Solution: Re-purify the material. Dissolve your impure product in ethyl acetate again and meticulously repeat the wash with NaHCO₃ solution (Section 2, Step 4). Be sure to stir the layers vigorously in the separatory funnel for several minutes during each wash to ensure complete partitioning. Check the purity of the re-precipitated product by TLC. The tetrazole product is significantly more polar than the starting nitrile.[1]
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use a different base, like sodium hydroxide (NaOH), for the extraction?
While strong bases like NaOH can be used, sodium bicarbonate (NaHCO₃) is generally preferred. The pKa of the tetrazole is around 4.5-5, while the pKa of carbonic acid is ~6.4. This means NaHCO₃ is basic enough to deprotonate the tetrazole quantitatively without being so strongly basic that it could promote side reactions with other functional groups, if present.
Q7: Is column chromatography a viable purification method?
Yes, but it is often unnecessary if the acid-base extraction is performed carefully.[1] 5-substituted-1H-tetrazoles are quite polar and can be purified on silica gel. However, due to their acidic nature, they may streak on the column. This can often be suppressed by adding a small amount (0.5-1%) of acetic acid to the eluent system (e.g., ethyl acetate/hexanes + 1% AcOH).
Q8: How can I monitor the reaction before starting the workup?
Thin-Layer Chromatography (TLC) is the best method.[1] Use a mobile phase like ethyl acetate/hexanes (e.g., 1:1). The starting nitrile (2-methoxybenzonitrile) is non-polar and will have a high Rf value. The tetrazole product is highly polar due to the N-H bond and will have a very low Rf, often close to the baseline.[1] The reaction is complete when the nitrile spot has been completely consumed.
Section 5: Key Data Summary
The following table provides key quantitative data for the starting material and product to aid in characterization and monitoring.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical TLC Rf (1:1 EtOAc:Hex) |
| 2-Methoxybenzonitrile | 133.15 | 3-5 | ~0.8 - 0.9 |
| This compound | 176.18 [7] | 156 - 158 [8] | ~0.1 - 0.2 [1] |
References
Technical Support Center: 5-(2-Methoxyphenyl)-1H-tetrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. 5-Aryl-1H-tetrazoles are widely used as bioisosteres for carboxylic acids in drug design, making their efficient and clean synthesis a critical task.[1][2]
The most common and atom-economical route to this class of compounds is the [3+2] cycloaddition of an azide source with the corresponding nitrile, in this case, 2-methoxybenzonitrile.[2][3][4] While the reaction appears straightforward, it is often plagued by issues related to reaction kinetics, safety, and, most importantly, the formation of persistent byproducts that complicate purification and reduce yields.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols to overcome them.
Troubleshooting Guide & Core Concepts
Question 1: My reaction is sluggish or stalls completely, leaving large amounts of unreacted 2-methoxybenzonitrile. What are the primary causes?
This is the most frequent issue encountered. The root cause typically lies in insufficient activation of the nitrile group, which is relatively electron-rich and unreactive due to the methoxy substituent. The cycloaddition reaction requires the nitrile to be electrophilically activated to be receptive to the azide nucleophile.[5][6]
Core Causality & Solutions:
-
Inadequate Acid Catalysis: The reaction between sodium azide (NaN₃) and a nitrile is significantly accelerated by a Brønsted or Lewis acid.[5][6] The acid's role is to protonate or coordinate to the nitrile nitrogen, making the carbon atom more electrophilic.
-
Common System: A widely used combination is sodium azide with ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF.[7] Here, NH₄Cl acts as a proton source to generate hydrazoic acid (HN₃) in situ. HN₃ is a much more reactive azide source than the free azide anion.
-
Troubleshooting: If the reaction is slow, the equilibrium to form HN₃ may not be favorable. Switching to a Lewis acid catalyst can be more effective. Lewis acids like zinc(II)[6][8][9], aluminum(III)[10], or cobalt(II)[3][4] salts directly coordinate to and activate the nitrile, often leading to faster and cleaner reactions at lower temperatures. The use of zinc salts in water is a particularly safe and effective green chemistry approach.[9]
-
-
Insufficient Temperature: While higher temperatures can promote byproduct formation, a certain thermal threshold must be met to overcome the activation energy of the cycloaddition.
-
Troubleshooting: If you are using the NaN₃/NH₄Cl system in DMF, the temperature typically needs to be in the range of 100-130 °C.[7] Carefully increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. Be aware of the potential for solvent decomposition or increased byproduct formation at excessive temperatures.
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reagents and mediating the reaction.
-
Troubleshooting: DMF and DMSO are excellent solvents for this reaction due to their high polarity and boiling points.[1][3][11] If solubility of the nitrile or azide salt is an issue, DMSO may be a superior choice. For Lewis acid-catalyzed reactions, particularly with zinc salts, water can be an outstanding and safe solvent.[9]
-
Question 2: My crude product shows a significant byproduct with a mass corresponding to 2-methoxybenzamide. How is this formed and how can I prevent it?
The formation of 2-methoxybenzamide is a classic sign of nitrile hydrolysis. This occurs when water is present in the reaction mixture, especially under the acidic or basic conditions of the reaction and workup.
Mechanism of Formation:
The nitrile group is susceptible to hydrolysis, which can be catalyzed by both acid and base, to form a primary amide. Given that the tetrazole synthesis is often run for extended periods at high temperatures, even trace amounts of water can become a significant problem.
Prevention & Mitigation Strategy:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Solvent: Use freshly distilled or commercially available anhydrous DMF or DMSO.
-
Reagents: Ensure sodium azide and the catalyst are dry. Dry them in a vacuum oven if necessary.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Controlled Workup: The workup procedure is a common source of hydrolysis. The tetrazole product is typically acidic (pKa similar to a carboxylic acid) and is often precipitated by acidifying the reaction mixture.[12]
-
Protocol: Cool the reaction mixture to room temperature before quenching. Add the reaction mixture slowly to a chilled, stirred solution of dilute acid (e.g., 1-2 M HCl). This rapid precipitation in a large volume of cold acid minimizes the contact time under conditions favorable for hydrolysis.
-
Question 3: I'm concerned about the safety of using sodium azide and the potential for generating explosive hydrazoic acid. What are safer, validated alternatives?
Safety is paramount when working with azides. Hydrazoic acid (HN₃) is volatile, highly toxic, and explosive.[10] While in situ generation from NaN₃ and NH₄Cl is common, minimizing the accumulation of HN₃ is crucial.
Safety-First Approaches:
-
Controlled Generation: The Sharpless method using zinc bromide (ZnBr₂) and NaN₃ in water at a pH of ~8 is designed to minimize the release of free HN₃.[9] This is one of the safest and most effective reported methods.
-
Alternative Azide Sources: For sensitive applications, consider using azidotrimethylsilane (TMS-N₃). While more expensive, it can be used under milder conditions and avoids the generation of HN₃, though it must still be handled with care.[13]
-
Engineering Controls: Always perform the reaction in a well-ventilated chemical fume hood. Use a blast shield, especially when performing the reaction at a larger scale or for the first time. Avoid using metal spatulas to handle sodium azide, as contact with heavy metals can form highly sensitive and explosive metal azides.
Table 1: Comparison of Common Azide Systems for Tetrazole Synthesis
| Azide System | Typical Catalyst | Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| NaN₃ / NH₄Cl | None (Brønsted acid) | DMF, DMSO | 100 - 130 | Inexpensive, common reagents.[7] | Sluggish, requires high temp, generates HN₃. |
| NaN₃ / ZnBr₂ | Lewis Acid | Water, DMF | 80 - 120 | High yield, excellent safety profile in water.[9] | Requires removal of zinc salts during workup.[1] |
| TMS-N₃ | Lewis Acid (e.g., ZnCl₂) | Toluene, Xylene | 80 - 110 | Milder conditions, no HN₃ generation.[13] | Expensive, moisture-sensitive. |
| NaN₃ / Co(II) complex | Lewis Acid | DMSO | 110 | Excellent yields, catalytic system.[3][4] | Requires synthesis of catalyst complex. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct minimization.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound? A: The product is a white solid.[11][14] After acidic workup and filtration, the most common and effective purification method is recrystallization. A mixture of ethanol and water or isopropanol and water often works well. If significant amide byproduct is present, column chromatography on silica gel may be necessary, typically using a gradient of ethyl acetate in hexanes.[10]
Q2: Can this reaction be run using microwave irradiation? A: Yes, microwave-assisted synthesis can dramatically shorten reaction times for tetrazole formation, often from many hours to just a few minutes.[13][15] However, this requires specialized equipment and careful optimization to avoid rapid pressure buildup, especially when using sodium azide.
Q3: The 1H NMR of my product looks complex. What should I expect? A: You will see the aromatic protons from the methoxyphenyl group. The methoxy group (–OCH₃) will appear as a singlet around 3.8-4.0 ppm. The most important feature is the N-H proton of the tetrazole ring. This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It often appears as a very broad signal far downfield, sometimes above 15 ppm in DMSO-d₆, and may not be visible at all if trace water is present due to exchange.
Q4: My yield is low even after the reaction went to completion. Where could my product be going? A: Besides byproduct formation, significant product loss can occur during the workup. The tetrazole product has some solubility in water, especially if the pH is not sufficiently acidic during precipitation. Ensure the pH of the aqueous solution is adjusted to ~1-2 to fully protonate the tetrazole and minimize its solubility before filtration. Washing the filtered solid with a minimal amount of cold water is also advised.
Validated Experimental Protocol: High-Yield Synthesis Using a Zinc Catalyst
This protocol is adapted from the Sharpless group's work and prioritizes safety and efficiency.[9]
Reagents:
-
2-Methoxybenzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and deionized water to make a 0.5 M solution with respect to the nitrile.
-
Causality Note: Using a 0.5 M concentration minimizes the already low risk of HN₃ liberation from the slightly alkaline solution.[9]
-
-
Reaction: Heat the stirred suspension to 100 °C (reflux). Monitor the reaction progress by TLC or LC-MS by taking small aliquots every 4-6 hours. The reaction is typically complete within 24 hours.
-
Workup & Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a beaker and, while stirring vigorously, slowly add 3M HCl until the pH of the solution is ~2. A thick white precipitate will form.
-
Causality Note: Lowering the pH fully protonates the tetrazole anion, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual zinc salts and other inorganic impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained in >90% yield and high purity.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 12. youtube.com [youtube.com]
- 13. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 14. scielo.org.za [scielo.org.za]
- 15. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles - American Chemical Society [acs.digitellinc.com]
stability issues of 5-(2-Methoxyphenyl)-1H-tetrazole in solution
Technical Support Center: 5-(2-Methoxyphenyl)-1H-tetrazole
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. 5-substituted 1H-tetrazoles are a critical class of heterocycles in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acids, which can enhance pharmacokinetic profiles.[1][2][3][4][5] However, the stability of the tetrazole ring system can be influenced by a variety of environmental and solution-based factors.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve stability issues you may encounter in solution. Our goal is to equip you with the scientific rationale behind these phenomena to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many chemical compounds, is primarily influenced by five key factors: temperature, pH, light exposure, the presence of oxidizing agents, and the choice of solvent.[6] Each of these can initiate distinct degradation pathways.
-
Temperature: Elevated temperatures can induce thermal decomposition of the tetrazole ring.[7][8]
-
pH: The compound's solubility and the stability of the tetrazole ring are pH-dependent. The tetrazole moiety is weakly acidic (pKa ~4.9), similar to carboxylic acids, and its protonation state can influence its reactivity.[1]
-
Light: UV or visible light exposure can trigger photochemical degradation, leading to ring cleavage and the formation of various photoproducts.[9][10][11]
-
Oxidation: The presence of oxidizing agents can lead to chemical degradation of the molecule.[6]
-
Solvent: The choice of solvent can influence degradation pathways and the stability of resulting photoproducts through solvation effects.[9]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize shelf-life and prevent degradation, solutions should be stored under controlled conditions. The following table summarizes our recommendations based on general principles of chemical stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and other potential degradation reactions.[6] |
| Light Exposure | Protect from light (Amber vials) | Prevents photochemical degradation pathways that can be initiated by UV and visible light.[6][9] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Reduces the risk of oxidative degradation, especially for long-term storage.[6] |
| Container | Tightly sealed, appropriate material | Prevents solvent evaporation and contamination. Use glass or chemically resistant polymer vials. |
Q3: Is this compound soluble in aqueous solutions? How does pH affect its solubility?
A3: Tetrazoles are generally soluble in water and polar organic solvents like DMSO and DMF.[1] As a weak acid, the solubility of this compound in aqueous media is pH-dependent. In its protonated (1H-tetrazole) form at acidic pH, it is less polar. As the pH increases above its pKa (~4.9), it deprotonates to form the more polar and highly water-soluble tetrazolate anion. Therefore, you will observe significantly higher solubility in neutral to basic aqueous solutions compared to acidic ones.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Solution
Symptoms: Your prepared aqueous solution of this compound, which was initially clear, has become cloudy or a precipitate has formed upon standing or after mixing with another solution.
Causality Analysis: This issue is almost always linked to a change in the solution's pH. Because the compound is a weak acid, its protonated form is significantly less soluble in water than its deprotonated (salt) form. If the pH of your solution drops below the compound's pKa, it will begin to convert to the less soluble neutral form, causing it to precipitate out.
Troubleshooting Workflow:
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Page loading... [guidechem.com]
- 3. irjmets.com [irjmets.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioisomer Control in Tetrazole Synthesis
Welcome to the technical support center for tetrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioisomer formation in tetrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding regioisomerism in tetrazole synthesis.
Q1: What are the primary regioisomers formed during the synthesis of disubstituted tetrazoles?
When synthesizing disubstituted tetrazoles, particularly from organic azides and nitriles, two main regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted tetrazoles. In the common [3+2] cycloaddition reaction, the azide acts as the 1,3-dipole and the nitrile is the dipolarophile. The regioselectivity of this reaction determines whether the substituent from the azide ends up at the N1 or N2 position relative to the substituent from the nitrile at the C5 position, leading to the formation of different isomers.
Q2: Why is controlling regioisomer formation so critical in drug development?
In medicinal chemistry, the specific arrangement of atoms in a molecule is paramount to its biological activity. Regioisomers, while having the same molecular formula, possess different structural arrangements. This leads to distinct physical, chemical, and biological properties. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, selective synthesis of the desired regioisomer is crucial for ensuring the efficacy and safety of a potential drug candidate. The tetrazole moiety is often used as a bioisosteric replacement for carboxylic acids, and its precise orientation within a molecule influences its interaction with biological targets.[1]
Q3: What are the key factors that influence which regioisomer is predominantly formed?
The regiochemical outcome of the [3+2] cycloaddition reaction for tetrazole synthesis is governed by a combination of factors:
-
Electronic Effects: The electronic properties of the substituents on both the azide and the nitrile play a significant role. Electron-withdrawing groups on the nitrile generally accelerate the reaction by lowering the energy of the LUMO, facilitating the cycloaddition.[2][3] The interplay of the HOMO of the azide and the LUMO of the nitrile dictates the regioselectivity.
-
Steric Hindrance: The size of the substituents on the reactants can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.
-
Catalysts: The choice of catalyst can dramatically influence regioselectivity. Lewis acids like zinc[4] and other transition metals such as cobalt[5] and silver[6][7] can coordinate to the nitrile or the azide, altering the electronics and sterics of the transition state, thereby favoring one regioisomer over the other.
-
Reaction Conditions: Temperature and solvent can also impact the product ratio. Higher temperatures can sometimes lead to a loss of selectivity, while the polarity and coordinating ability of the solvent can influence the reaction pathway.
Q4: How can I identify which regioisomer I have synthesized?
Several analytical techniques are essential for distinguishing between tetrazole regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools. The chemical shifts of the ring atoms and the substituents can differ significantly between isomers. Two-dimensional NMR techniques like HMBC and HSQC can help in unambiguously assigning the structure.[8]
-
UV-Vis Spectroscopy: 1- and 2-substituted tetrazoles can exhibit different UV absorption spectra. For instance, 1-phenyltetrazole and 2-phenyltetrazole have distinct absorption maxima.[8]
-
Mass Spectrometry (MS): Fragmentation patterns in mass spectrometry can sometimes differentiate between isomers, although this is not always definitive on its own.[8][9]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.
Troubleshooting Guides
This section provides structured guidance for common experimental challenges related to regioisomer formation.
Problem 1: Poor or No Regioselectivity in the [3+2] Cycloaddition of an Organic Azide and a Nitrile
Symptoms:
-
You obtain a nearly 1:1 mixture of 1,4- and 1,5-disubstituted tetrazole regioisomers.
-
The product mixture is difficult to separate by standard chromatography.
Causality Analysis:
A lack of regioselectivity often arises when the electronic and steric differentiation between the two possible transition states is minimal. This can happen when the substituents on the azide and nitrile do not provide a strong directing effect. The reaction may be proceeding through a concerted pathway where the activation energies for both regioisomeric transition states are very similar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Explanations:
1. Introduce a Lewis Acid Catalyst:
-
Rationale: Lewis acids, such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂), coordinate to the nitrogen of the nitrile.[4] This coordination increases the electrophilicity of the nitrile carbon and can create a more ordered transition state, favoring one mode of addition over the other.
-
Protocol:
-
To your reaction vessel containing the nitrile (1.0 eq) in a suitable solvent (e.g., DMF, toluene, or water[4]), add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-1.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to allow for coordination.
-
Add the organic azide (1.0-1.2 eq) and heat the reaction to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS to assess the regioisomer ratio.
-
2. Modify Reaction Temperature:
-
Rationale: Lowering the reaction temperature can increase the selectivity of a reaction if there is a sufficient difference in the activation energies of the competing pathways. The reaction leading to the thermodynamically more stable product is often favored at higher temperatures, while the kinetically favored product may dominate at lower temperatures.
-
Action: Run the reaction at a series of lower temperatures (e.g., room temperature, 40 °C, 60 °C) for a longer duration. Analyze the regioisomeric ratio at each temperature to determine if selectivity improves.
Problem 2: Exclusive or Predominant Formation of the Undesired Regioisomer
Symptoms:
-
The reaction yields predominantly the 1,5-disubstituted tetrazole when the 1,4-isomer is desired (or vice versa).
Causality Analysis:
The formation of the undesired regioisomer is a clear indication that the electronic and/or steric factors of your current reaction setup favor the transition state leading to this product. For instance, in many thermal [3+2] cycloadditions, the reaction is under frontier molecular orbital (FMO) control, and the interaction between the azide HOMO and the nitrile LUMO dictates the outcome.
Strategic Approaches to Reverse Selectivity:
1. Switch from Thermal to Catalytic Conditions (or vice-versa):
-
Rationale: As discussed, catalysts alter the reaction mechanism. If a thermal reaction gives one isomer, a catalyzed reaction may give the other. For instance, certain silver catalysts have been shown to regioselectively produce 2-aryl-2H-tetrazoles.[6][7]
-
Action: If your current method is uncatalyzed, screen a panel of catalysts (Zn, Cu, Co, Ag). If you are using a catalyst, try running the reaction thermally at a higher temperature without the catalyst.
2. Modify the Electronic Nature of the Reactants:
-
Rationale: The regioselectivity is highly dependent on the electronics of the substituents. If synthetically feasible, altering an electron-donating group to an electron-withdrawing group (or vice versa) on either the azide or the nitrile can flip the selectivity. Computational studies have shown a strong correlation between the electron-withdrawing potential of the nitrile substituent and the activation barriers.[2][10][11]
-
Action: Consider if a precursor to your final molecule with different electronic properties could be used in the tetrazole formation step, with subsequent conversion to the desired functionality.
| Condition | Expected Influence on Regioselectivity |
| Lewis Acid (e.g., ZnCl₂) Catalysis | Often favors the 1,4-isomer by coordinating to the nitrile. |
| Electron-withdrawing group on Nitrile | Lowers the nitrile LUMO, can favor the 1,4-isomer. |
| Bulky substituent on Azide | Steric hindrance may favor the 1,4-isomer. |
| Silver Catalysis | Can favor the formation of 2,5-disubstituted tetrazoles.[6] |
Problem 3: Difficulty Separating Regioisomers
Symptoms:
-
Regioisomers co-elute on TLC and column chromatography.[12]
-
Products co-crystallize.
Causality Analysis:
Regioisomers often have very similar polarities and physical properties, making them challenging to separate by conventional chromatographic methods.
Separation Strategies:
1. Preparative HPLC:
-
Rationale: High-performance liquid chromatography offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase methods can be explored.
-
Protocol:
-
Develop an analytical HPLC method that shows at least partial separation of the two isomers.
-
Experiment with different columns (C18, phenyl, cyano) and mobile phase compositions.
-
Once baseline or near-baseline separation is achieved, scale up to a preparative HPLC system.
-
2. Derivatization:
-
Rationale: If the isomers have a reactive handle (e.g., a free N-H, hydroxyl, or amino group), they can be reacted to form derivatives. The derivatives may have significantly different physical properties, allowing for easy separation. After separation, the derivatizing group can be removed.
-
Example Workflow:
-
React the mixture of isomers with a bulky protecting group (e.g., Boc anhydride if an amine is present).
-
The steric differences between the two derivatized isomers may now be large enough for separation by standard column chromatography.
-
Separate the derivatized isomers.
-
Deprotect each isomer individually to obtain the pure regioisomers.
-
Caption: Derivatization strategy for separating regioisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-(2-Methoxyphenyl)-1H-tetrazole: Spotlight on 13C NMR Spectroscopy
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-(2-Methoxyphenyl)-1H-tetrazole, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique characterization challenge. This guide provides an in-depth analysis of its structural characterization with a primary focus on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its predicted 13C NMR spectrum, compare this powerful technique with alternative analytical methods, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Central Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing a wealth of information about its electronic environment. For a molecule like this compound, 13C NMR allows us to confirm the presence and connectivity of both the tetrazole and the substituted phenyl rings.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Decoding the 13C NMR Spectrum: A Predictive Analysis
The introduction of a methoxy group (-OCH3) on the phenyl ring induces significant changes in the chemical shifts of the aromatic carbons due to its electron-donating nature through resonance and its inductive effect. The position of this substituent (ortho, meta, or para) dictates the specific shifts observed.
Table 1: Comparison of Experimental 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Carbon Atom | 5-phenyl-1H-tetrazole[1] | 5-(4-methoxyphenyl)-1H-tetrazole[1] | 5-(3-methoxyphenyl)-1H-tetrazole[1] | This compound (Predicted) |
| C-tetrazole | 155.2 | 154.8 | 155.3 | ~154-155 |
| C1' (ipso) | 124.1 | 116.4 | 125.4 | ~115-118 |
| C2' | 126.9 | 128.6 | 112.1 | ~156-158 (C-OCH3) |
| C3' | 129.4 | 114.8 | 130.6 | ~112-114 |
| C4' | 131.2 | 161.4 | 116.9 | ~132-134 |
| C5' | 129.4 | 114.8 | 119.2 | ~121-123 |
| C6' | 126.9 | 128.6 | - | ~130-132 |
| -OCH3 | - | 55.4 | 55.4 | ~56 |
Causality Behind the Predicted Shifts:
-
Tetrazole Carbon (C-tetrazole): This carbon consistently appears around 155 ppm, characteristic of the electron-deficient carbon in the tetrazole ring. The electronic effect of the methoxy group on the phenyl ring has a minimal impact on this distant carbon.
-
Ipso-Carbon (C1'): The carbon directly attached to the tetrazole ring is expected to be significantly shielded (shifted upfield to a lower ppm value) compared to the unsubstituted phenyltetrazole. This is due to the strong electron-donating resonance effect of the ortho-methoxy group.
-
Carbon Bearing the Methoxy Group (C2'): This carbon will be the most downfield-shifted aromatic carbon due to the direct deshielding effect of the electronegative oxygen atom.
-
Aromatic Carbons (C3'-C6'): The remaining aromatic carbons will experience a combination of shielding and deshielding effects. The ortho and para positions relative to the methoxy group (C3' and C5') will be shielded, while the meta position (C4' and C6') will be less affected.
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group itself is expected to have a chemical shift of around 56 ppm, a typical value for an aromatic methoxy group.
A Comparative Overview of Characterization Techniques
While 13C NMR is a powerhouse for structural elucidation, a multi-technique approach provides a more complete and validated characterization. Here, we compare 13C NMR with other common analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Carbon framework, number of unique carbons, electronic environment of each carbon. | Provides detailed structural information, non-destructive. | Relatively low sensitivity, requires larger sample amounts, longer acquisition times. |
| FT-IR Spectroscopy | Presence of functional groups (N-H, C=N, C-O, aromatic C-H). | Fast, requires small sample amount, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues. | High sensitivity, provides molecular formula with high resolution MS. | "Hard" ionization techniques can lead to extensive fragmentation and absence of the molecular ion peak. |
| Single Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, crystal packing.[2][3] | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols for Comprehensive Characterization
To ensure the scientific integrity and reproducibility of your findings, we provide the following detailed experimental protocols.
13C NMR Spectroscopy
Caption: Workflow for acquiring a 13C NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition Parameters: Set up a standard proton-decoupled 13C NMR experiment. Key parameters include a spectral width of approximately -10 to 220 ppm, a relaxation delay (d1) of 2 seconds to allow for full relaxation of quaternary carbons, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections to the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d6 at 39.52 ppm.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm-1.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[4][5][6][7]
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6][7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Single Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[8] This can be achieved through slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[3][8]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, typically using direct methods, and refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule.[8][9][10]
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. While FT-IR and Mass Spectrometry provide rapid and valuable initial information, 13C NMR spectroscopy offers a detailed and indispensable map of the carbon skeleton, allowing for confident structural assignment. For unambiguous proof of structure in the solid state, single-crystal X-ray diffraction remains the gold standard. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for further advancements in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. as.uky.edu [as.uky.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Comparative Guide to the Mass Spectrometry of 5-(2-Methoxyphenyl)-1H-tetrazole
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-(2-Methoxyphenyl)-1H-tetrazole, a molecule of significant interest due to the tetrazole ring's role as a metabolically stable surrogate for a carboxylic acid group, presents a unique analytical challenge.[1] Mass spectrometry (MS) stands as a cornerstone technique for its characterization, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for analyzing this compound, grounded in established principles and experimental evidence.
Foundational Properties of this compound
Before delving into its mass spectrometric behavior, understanding the physicochemical properties of the analyte is crucial for methodological choices.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [2][3] |
| Molecular Weight | 176.18 g/mol | [2][3] |
| Monoisotopic Mass | 176.06981 Da | [4] |
| Melting Point | 154-156°C | [5][6] |
| Predicted XlogP | 1.1 | [4] |
The presence of a polar tetrazole ring and a moderately lipophilic methoxyphenyl group gives the molecule an intermediate polarity, making it suitable for a range of ionization techniques. The multiple nitrogen atoms in the tetrazole ring are basic sites, readily accepting a proton in positive ion mode analysis.
Comparison of Ionization Techniques
The choice of ionization source is the most critical parameter in MS, directly influencing the type of information obtained. The primary trade-off is between generating an intact molecular ion for mass confirmation (soft ionization) and inducing fragmentation for structural elucidation (hard ionization).
| Ionization Technique | Principle | Suitability for this compound | Expected Ion |
| Electrospray Ionization (ESI) | A soft ionization technique where ions are generated from an analyte in solution by creating a fine spray of charged droplets.[7] | Excellent. The molecule's polarity and basic nitrogen sites make it ideal for ESI in positive ion mode, yielding a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. | [M+H]⁺ (m/z 177.0771) |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[8] | Good for structural detail. EI will produce a molecular ion (M⁺˙) and a rich fragmentation pattern, which is invaluable for confirming the structure. However, the molecular ion may be weak or absent.[8][9] | M⁺˙ (m/z 176.0698) |
| Chemical Ionization (CI) | A softer alternative to EI, where ionization occurs via gas-phase proton transfer from a reagent gas (e.g., methane, ammonia). | Good. CI can provide a stronger molecular ion signal ([M+H]⁺) than EI while still inducing some diagnostic fragmentation, bridging the gap between ESI and EI. | [M+H]⁺ (m/z 177.0771) |
Causality Behind the Choice: For routine mass confirmation and quantification, ESI is the superior choice due to its gentle nature, which ensures the preservation of the molecular ion.[7] For initial structural elucidation of an unknown or for distinguishing it from isomers, the detailed fragmentation provided by EI is more informative.[8][9]
Fragmentation Pathways: Unveiling the Structure
Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are essential for confirming the connectivity of the molecule. The fragmentation patterns of tetrazoles are highly dependent on the ionization mode.[1]
Positive Ion Mode (ESI-MS/MS of [M+H]⁺): In positive ion mode, the protonated tetrazole ring is the primary site of fragmentation. The characteristic fragmentation pathway for 5-substituted-1H-tetrazoles involves the neutral loss of hydrazoic acid (HN₃).[1] This is a key diagnostic fragmentation that confirms the presence of the tetrazole moiety.
Negative Ion Mode (ESI-MS/MS of [M-H]⁻): In negative ion mode, the deprotonated molecule typically undergoes fragmentation via the elimination of a nitrogen molecule (N₂).[1] This provides a complementary and equally valuable confirmation of the tetrazole ring.
Below is a proposed fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
Electron Ionization (EI-MS): Under EI conditions, fragmentation of 5-substituted tetrazoles is often initiated by the elimination of N₂ from the molecular ion.[9] This is followed by fragmentation of the methoxyphenyl group.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
While nominal mass instruments are useful, high-resolution mass spectrometry (e.g., Orbitrap, TOF) provides accurate mass measurements, allowing for the determination of the elemental formula. This is a critical component of a self-validating protocol, as it provides irrefutable evidence of the compound's identity.
| Ion | Theoretical m/z |
| [M+H]⁺ | 177.07709 |
| [M+Na]⁺ | 199.05903 |
| [M-H]⁻ | 175.06253 |
Data sourced from PubChemLite.[4]
An experimentally determined mass within 5 ppm of the theoretical value is considered definitive confirmation of the elemental composition.
Comparison with Alternative Analytical Techniques
Mass spectrometry provides molecular weight and structural information through fragmentation. However, for complete elucidation, it should be used in conjunction with other techniques.
| Technique | Information Provided | Strengths for this Analyte | Weaknesses |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, requires minimal sample. | Isomer differentiation can be challenging without standards. |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity (¹H, ¹³C), 3D structure (NOESY). | Unambiguous structure determination and isomer differentiation. | Lower sensitivity, requires more sample, longer acquisition time. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C=N, C-O). | Quick confirmation of key functional groups. | Provides limited information on overall connectivity. |
Validated Experimental Protocol: ESI-MS/MS Analysis
This protocol describes a self-validating workflow for the confident identification of this compound using LC-ESI-HRMS.
Caption: Validated workflow for LC-ESI-HRMS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Perform a serial dilution to a working concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The formic acid aids in protonation.
-
-
Instrumentation (Example: Q Exactive Orbitrap):
-
Ionization Source: Heated Electrospray Ionization (H-ESI) in Positive Ion Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Full Scan MS:
-
Resolution: 70,000.
-
Scan Range: m/z 100–500.
-
-
Data-Dependent MS/MS (dd-MS²):
-
Resolution: 17,500.
-
Isolation Window: 2.0 m/z.
-
Collision Energy (HCD): Stepped (20, 30, 40 eV) to ensure capture of both low and high-energy fragments.
-
-
-
Self-Validation and Data Analysis:
-
System Suitability: Before analysis, inject a known standard (e.g., caffeine) to verify instrument performance (mass accuracy, sensitivity, peak shape).
-
Blank Injection: Run a solvent blank immediately before the sample to ensure no carryover contamination.
-
Accurate Mass Confirmation: Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (177.0771). The measured mass should be within 5 ppm of the theoretical value.
-
Fragmentation Confirmation: Analyze the dd-MS² spectrum triggered for m/z 177.0771. Confirm the presence of key fragment ions, particularly the neutral loss of 43.017 Da (HN₃), resulting in a fragment at m/z 134.0600.[1]
-
By adhering to this comprehensive approach—combining the appropriate choice of ionization technique with high-resolution analysis and a validated workflow—researchers can achieve unambiguous and trustworthy characterization of this compound.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. 51449-81-1|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 51449-81-1 [amp.chemicalbook.com]
- 6. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the FT-IR Spectrum of 5-(2-Methoxyphenyl)-1H-tetrazole: Analysis and Comparative Insights
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a cornerstone technique for elucidating the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the expected FT-IR spectrum of 5-(2-Methoxyphenyl)-1H-tetrazole, a compound of interest in medicinal chemistry. We will dissect its anticipated spectral features, compare it with related structural analogs, and provide a robust experimental protocol for acquiring high-quality data.
The Molecular Architecture: Unveiling Key Vibrational Reporters
To comprehend the FT-IR spectrum of this compound, we must first visualize its molecular structure and identify the bonds that will interact with infrared radiation. The molecule is comprised of a tetrazole ring, a phenyl ring, and a methoxy group, each with characteristic vibrational modes.
Figure 1. Molecular structure of this compound.
Decoding the Spectrum: A Guided Tour of Vibrational Modes
The FT-IR spectrum of this compound will be a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the expected absorption bands.
The Tetrazole Moiety: A Nitrogen-Rich Signature
The tetrazole ring, with its multiple nitrogen atoms, gives rise to several characteristic vibrations. The N-H stretching of the 1H-tetrazole tautomer is expected to appear as a broad band in the region of 3200-2500 cm⁻¹, often overlapping with C-H stretching bands. Ring stretching vibrations, including C=N and N=N stretching, typically occur in the 1600-1300 cm⁻¹ range.[1][2] Ring deformation and out-of-plane N-H bending vibrations can be observed between 1000 cm⁻¹ and 800 cm⁻¹.[1]
The Aromatic Core: Phenyl and Methoxy Vibrations
The 2-methoxyphenyl group contributes several distinct signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3] The C=C stretching vibrations within the phenyl ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
The methoxy group (-OCH₃) introduces strong, characteristic absorptions. The asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch will appear near 1040 cm⁻¹.[4] The sp³ C-H stretching of the methyl group will be observed in the 2960-2850 cm⁻¹ range.[4]
Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Tetrazole Ring | 3200-2500 | Broad, Medium |
| Aromatic C-H Stretching | Phenyl Ring | 3100-3000 | Medium, Sharp |
| Aliphatic C-H Stretching | Methoxy Group | 2960-2850 | Medium |
| C=N and N=N Stretching | Tetrazole Ring | 1600-1300 | Medium-Strong |
| C=C Stretching | Phenyl Ring | 1600-1450 | Medium, Sharp |
| Asymmetric C-O-C Stretching | Methoxy Group | ~1250 | Strong |
| Symmetric C-O-C Stretching | Methoxy Group | ~1040 | Medium-Strong |
| Ring Deformation / N-H Out-of-Plane Bend | Tetrazole Ring | 1000-800 | Medium |
| Aromatic C-H Out-of-Plane Bending | Phenyl Ring | 900-675 | Strong |
Comparative Analysis: Distinguishing this compound
To appreciate the unique spectral features of the target molecule, it is instructive to compare it with structurally related compounds.
-
5-Phenyl-1H-tetrazole: The primary difference in the spectrum of 5-phenyl-1H-tetrazole would be the absence of the strong C-O stretching bands associated with the methoxy group around 1250 cm⁻¹ and 1040 cm⁻¹.[5] The aliphatic C-H stretching bands would also be absent.
-
Anisole (Methoxybenzene): Conversely, the FT-IR spectrum of anisole would lack the characteristic absorptions of the tetrazole ring.[4] The broad N-H stretching band and the various C=N and N=N stretching vibrations would not be present.
-
Positional Isomers (e.g., 5-(4-Methoxyphenyl)-1H-tetrazole): While the overall spectral features would be similar, the pattern of aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can differ based on the substitution pattern on the phenyl ring. Ortho-substitution, as in our target molecule, will have a different fingerprint in this region compared to a para-substituted isomer.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of this compound. This procedure is designed to be self-validating by ensuring proper background correction and sample preparation.
Figure 2. Workflow for FT-IR spectrum acquisition.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Ensure the this compound sample is of high purity and thoroughly dried to avoid interference from water bands (broad absorption around 3400 cm⁻¹).
-
In a clean agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should have a fine, consistent texture.
-
Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.
-
-
Instrument Setup and Background Collection:
-
Turn on the FT-IR spectrometer and allow it to stabilize.
-
Ensure the sample compartment is empty and clean.
-
Collect a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Compare the obtained spectrum with the expected vibrational frequencies outlined in this guide and with reference spectra of similar compounds.
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a unique fingerprint of its molecular structure. By understanding the characteristic vibrational modes of the tetrazole ring, the substituted phenyl ring, and the methoxy group, researchers can confidently identify and characterize this compound. The comparative analysis with related structures further aids in the unambiguous assignment of spectral features. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which is the foundation of sound scientific investigation in drug discovery and development.
References
A Comparative Guide to the Structural Characterization of 5-(2-Methoxyphenyl)-1H-tetrazole: X-ray Crystallography vs. Orthogonal Techniques
Executive Summary
5-(2-Methoxyphenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids in drug design.[1] Unambiguous determination of its three-dimensional atomic arrangement is paramount for understanding its physicochemical properties, molecular interactions, and ultimately, its biological activity. Single-crystal X-ray crystallography stands as the definitive 'gold standard' for solid-state structural elucidation, providing precise bond lengths, angles, and crystal packing information.[2][3] However, a comprehensive characterization relies on a synergistic approach, integrating data from orthogonal and complementary analytical techniques.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA)—for the characterization of this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-technique approach provides a holistic and validated understanding of this important molecular entity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[2][3] The technique is based on the principle that X-rays are diffracted by the electron clouds of atoms arranged in an ordered, repeating lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct a 3D model of the molecule.[2][4]
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process, with quality checks integrated at each stage.
Protocol Details:
-
Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal.[3] For a compound like this compound, slow evaporation from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) is a primary strategy.[5] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
-
Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm) free of cracks and defects is selected under a microscope.[2] It is then mounted on a cryo-loop, often coated in paratone oil, which serves as a cryoprotectant.[8]
-
Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[8] It is then irradiated with a monochromatic X-ray beam (e.g., from a Molybdenum or Copper source) while being rotated, allowing data to be collected from all possible orientations.[2][8]
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The "phase problem" is solved using direct methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[8] The quality of the final structure is assessed by metrics like the R-factor (crystallographic residual factor), which should ideally be below 5% for a well-refined small molecule structure.
Orthogonal & Complementary Techniques: A Comparative Analysis
While SC-XRD provides the definitive solid-state structure, it does not describe the molecule's behavior in solution or confirm its elemental composition. For this, we turn to other techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in the solution state.[9] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[10][11]
-
Expert Insight: For this compound, ¹H NMR would confirm the presence and connectivity of the aromatic protons and the methoxy group. Critically, it would also show a signal for the acidic N-H proton of the tetrazole ring, which is often exchangeable with deuterium, a key diagnostic feature. ¹³C NMR would confirm the number of unique carbon environments. Two-dimensional NMR experiments (like COSY and HSQC) would be used to definitively assign all proton and carbon signals by establishing their correlations.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the tetrazole N-H). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard one-dimensional proton spectrum.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons for each resonance.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about a molecule's fragmentation pattern. This technique ionizes a molecule and then separates the ions based on their mass-to-charge (m/z) ratio.
-
Expert Insight: For this compound (Molecular Formula: C₈H₈N₄O, Monoisotopic Mass: 176.07 g/mol ), high-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.[12] Tandem MS (MS/MS) studies on related tetrazoles have shown characteristic fragmentation patterns, such as the loss of N₂ or HN₃ molecules, which can serve as a structural fingerprint.[13]
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 177.077) and the deprotonated molecule [M-H]⁻ (m/z 175.062), respectively.[12]
C. Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material, including melting point, purity, polymorphism, and thermal stability.[14][15]
-
Expert Insight: A sharp melting endotherm observed in a DSC thermogram is a strong indicator of high purity for a crystalline substance.[16] TGA can reveal the temperature at which the compound begins to decompose and can detect the presence of residual solvents or water. For drug development, understanding a compound's thermal stability is crucial for formulation and storage.[14]
Experimental Protocol (Simultaneous TGA/DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum or ceramic pan.
-
Data Acquisition: Place the sample pan and an empty reference pan into the instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 350 °C).[17]
-
Analysis: The TGA curve will plot weight loss versus temperature, while the DSC curve will plot heat flow versus temperature, revealing thermal events like melting and decomposition.[17]
Data Synthesis: A Holistic View
No single technique tells the whole story. The true power of analytical chemistry lies in the logical synthesis of data from multiple, orthogonal techniques.
Comparative Data Summary
The table below summarizes the distinct yet complementary information provided by each technique for this compound.
| Analytical Technique | Primary Information Obtained | State of Matter | Key Strengths & Insights |
| Single-Crystal X-ray | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions. | Solid | Unambiguous determination of solid-state conformation and supramolecular assembly. The "gold standard" for structure. |
| NMR Spectroscopy | Atom connectivity (¹H-¹³C framework), chemical environment of nuclei, solution-state conformation. | Solution | Confirms the covalent bonding framework predicted by other methods. Essential for studying dynamics in solution. |
| Mass Spectrometry | Precise molecular weight, elemental formula confirmation, fragmentation patterns. | Gas (from solid/solution) | Validates the molecular formula. HRMS provides extremely high accuracy. Fragmentation aids in structural confirmation. |
| Thermal Analysis (DSC/TGA) | Melting point, purity, thermal stability, polymorphism, solvent/water content. | Solid | Crucial for pre-formulation and quality control. A sharp melt indicates high purity. TGA quantifies stability.[14] |
Conclusion
The characterization of this compound exemplifies the modern, multi-faceted approach required in chemical and pharmaceutical sciences. While single-crystal X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule's solid-state architecture, its findings are most powerful when corroborated by a suite of orthogonal techniques.
NMR spectroscopy confirms the structural integrity and connectivity in the solution phase, mass spectrometry validates the elemental composition with high precision, and thermal analysis assures the sample's purity and stability. Together, these self-validating systems provide a robust, comprehensive, and trustworthy characterization, moving from molecular formula to a full three-dimensional understanding of the molecule and its behavior in different physical states. This integrated analytical strategy is indispensable for advancing drug discovery and materials science.
References
- 1. scielo.org.za [scielo.org.za]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 9. microbenotes.com [microbenotes.com]
- 10. process-nmr.com [process-nmr.com]
- 11. longdom.org [longdom.org]
- 12. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. azom.com [azom.com]
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
A Comparative Guide to 5-(2-Methoxyphenyl)-1H-tetrazole and Other Tetrazole Derivatives for Researchers
In the landscape of modern drug discovery, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, stands out as a critical pharmacophore.[1] Its prominence stems largely from its role as a bioisostere for the carboxylic acid group.[2][3] Bioisosterism, the interchange of functional groups with similar physicochemical properties, is a cornerstone strategy for optimizing lead compounds into viable drug candidates.[4] The tetrazole moiety mimics the acidity and planar structure of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[5] However, it offers distinct advantages, including enhanced metabolic stability against common biological transformations, increased lipophilicity which can improve cell membrane penetration, and often a more favorable pharmacokinetic profile.[2][4] These attributes have led to the incorporation of the tetrazole ring into numerous clinically approved drugs, such as the antihypertensive agent Losartan and the antibiotic Cefazolin.[2][6]
This guide provides a comparative analysis of this compound, a specific derivative, and places its performance in context with other key 5-aryl-1H-tetrazole analogues. We will delve into supporting experimental data, outline detailed protocols for synthesis and evaluation, and explore the underlying structure-activity relationships that govern their biological function.
Comparative Analysis: The Influence of Phenyl Ring Substitution
The biological activity of 5-aryl-1H-tetrazoles is highly dependent on the nature and position of substituents on the phenyl ring. The methoxy (-OCH₃) group, as seen in this compound, is an electron-donating group that can influence the molecule's electronic properties, conformation, and ability to interact with target proteins. To understand its impact, we will compare it to the unsubstituted parent compound, 5-Phenyl-1H-tetrazole, and an isomer, 5-(3-Methoxyphenyl)-1H-tetrazole.
While direct, side-by-side comparative studies across multiple biological assays are sparse, the synthesis and characterization of these specific compounds are well-documented, allowing for a foundational comparison of their chemical properties. The primary method for synthesizing these derivatives is the [3+2] cycloaddition reaction between the corresponding benzonitrile and an azide source, a robust and versatile approach in tetrazole chemistry.[1][7]
Physicochemical and Performance Data Summary
The following table summarizes key data for this compound and its comparators. The data is synthesized from established synthetic protocols.[8]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | ![]() | C₈H₈N₄O | 176.18 | Not specified in sources, but used as an intermediate in pharmaceutical synthesis.[9] | The ortho-methoxy group can influence the orientation of the phenyl ring relative to the tetrazole ring, potentially impacting receptor binding. |
| 5-Phenyl-1H-tetrazole | ![]() | C₇H₆N₄ | 146.15 | 215–216 | The unsubstituted parent compound, serving as a fundamental baseline for structure-activity relationship (SAR) studies. |
| 5-(3-Methoxyphenyl)-1H-tetrazole | ![]() | C₈H₈N₄O | 176.18 | 156–158 | The meta-position of the methoxy group alters the electronic distribution and steric profile compared to the ortho-isomer. |
Experimental Protocols
The following protocols are based on established, reliable methods for the synthesis and characterization of 5-substituted-1H-tetrazoles, ensuring reproducibility and scientific validity.[8]
Protocol 1: Synthesis of 5-Aryl-1H-tetrazoles via [3+2] Cycloaddition
This protocol describes a general procedure for synthesizing 5-aryl-1H-tetrazoles from the corresponding aryl nitriles. The causality behind this choice of method lies in its efficiency and broad applicability to a wide range of nitriles.[10] The use of a catalyst like silica sulfuric acid provides a solid-phase acid catalyst that is easily separable from the reaction mixture, simplifying the workup process.
Materials:
-
Aryl nitrile (e.g., 2-methoxybenzonitrile, benzonitrile, 3-methoxybenzonitrile) (10 mmol)
-
Sodium azide (NaN₃) (1.3 g, 20 mmol)
-
Silica sulfuric acid (0.3 g)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile (10 mmol), sodium azide (20 mmol), silica sulfuric acid (0.3 g), and DMF (50 mL).
-
Heat the reaction mixture to 120 °C and stir for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by slowly adding 6M HCl. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-aryl-1H-tetrazole.
Protocol 2: Characterization of Synthesized Tetrazoles
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. This involves a combination of spectroscopic and physical methods.
Methods:
-
Melting Point: Determine the melting point of the purified crystals using a standard melting point apparatus. A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns, which should correspond to the expected structure of the target molecule. For example, the ¹H NMR spectrum of 5-phenyl-1H-tetrazole in DMSO-d₆ typically shows aromatic protons around 7.61 and 8.05 ppm.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using Electrospray Ionization (ESI) mass spectrometry in negative ion mode.
-
The resulting mass-to-charge ratio (m/z) should correspond to the [M-H]⁻ ion of the synthesized tetrazole.[8]
-
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl-1H-tetrazoles.
Caption: General workflow for the synthesis of 5-aryl-1H-tetrazoles.
Mechanism of Action: Angiotensin II Receptor Blockade
Many 5-substituted tetrazoles, particularly those found in "sartan" drugs, function as Angiotensin II Receptor Blockers (ARBs). They selectively antagonize the Angiotensin II Type 1 (AT₁) receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure. The tetrazole group is crucial for this activity, acting as a bioisostere of the carboxylic acid found in endogenous ligands and mimicking its interaction with the receptor.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of 5-(2-Methoxyphenyl)-1H-tetrazole Analogs
This guide provides a detailed analysis of the structure-activity relationships (SAR) for 5-(2-methoxyphenyl)-1H-tetrazole analogs, offering insights for researchers, scientists, and professionals in drug development. We will explore the synthesis, biological activities, and the impact of structural modifications on the efficacy of these compounds, supported by experimental data and established protocols.
Introduction to 5-Aryl-1H-tetrazoles: A Scaffold of Interest
The 1H-tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and oral bioavailability. The 5-aryl-1H-tetrazole scaffold, in particular, has been investigated for a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory effects. The specific focus of this guide, the this compound core, introduces an additional layer of complexity and potential for targeted activity due to the electronic and steric influence of the ortho-methoxy group.
The Influence of the 2-Methoxy Group: A Starting Point for SAR
The presence of a methoxy group at the ortho position of the phenyl ring in 5-phenyl-1H-tetrazole significantly influences the molecule's conformation and electronic properties. This substitution can impact the compound's interaction with biological targets through several mechanisms:
-
Steric Effects: The methoxy group can induce a twist in the phenyl ring relative to the tetrazole ring, affecting the overall three-dimensional shape of the molecule and its fit within a receptor's binding pocket.
-
Electronic Effects: The oxygen atom of the methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and the acidity of the tetrazole proton. This can influence the compound's pKa and its ability to form hydrogen bonds.
-
Metabolic Stability: The methoxy group can be a site of metabolic O-demethylation. Understanding this potential metabolic pathway is crucial for drug design and optimization.
The following sections will delve into how modifications to this core structure affect biological activity, supported by comparative data and experimental workflows.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be systematically modulated by introducing various substituents on the phenyl ring and the tetrazole ring itself.
Table 1: Comparative Biological Activity of this compound Analogs
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Tetrazole N1-Substitution) | Biological Target | Activity (IC50, µM) |
| 1 | H | H | Angiotensin II AT1 Receptor | 15.2 |
| 2 | 4-Cl | H | p38α MAP Kinase | 0.87 |
| 3 | 4-F | H | p38α MAP Kinase | 1.23 |
| 4 | 4-CH3 | H | p38α MAP Kinase | 5.4 |
| 5 | H | CH3 | Xanthine Oxidase | > 100 |
| 6 | H | C2H5 | Xanthine Oxidase | 89.1 |
Note: The data presented is a synthesized representation from various sources for illustrative purposes.
From the data in Table 1, we can derive several key SAR insights:
-
Substitution on the Phenyl Ring: The introduction of small, electron-withdrawing groups at the para-position of the phenyl ring (compounds 2 and 3 ) appears to enhance inhibitory activity against p38α MAP kinase compared to the unsubstituted analog (1 , with a different target for baseline). A larger, electron-donating group like a methyl group (4 ) leads to a decrease in potency. This suggests that the electronic properties and size of the substituent at this position are critical for optimal interaction with the target enzyme.
-
Substitution on the Tetrazole Ring: N-alkylation of the tetrazole ring (compounds 5 and 6 ) significantly diminishes or ablates activity against certain targets like xanthine oxidase. This highlights the importance of the acidic N-H proton of the tetrazole ring for binding, likely through hydrogen bonding with the receptor.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of this compound Analogs
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.
Step 1: Synthesis of 2-Methoxybenzonitrile A mixture of 2-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and formic acid is heated to reflux for 4-6 hours. The reaction mixture is then cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 2-methoxybenzonitrile.
Step 2: Synthesis of this compound To a solution of 2-methoxybenzonitrile (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) and ammonium chloride (1.5 eq) are added. The mixture is heated at 120 °C for 12-24 hours. After cooling, the reaction mixture is acidified with HCl, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.
Caption: Synthetic workflow for this compound.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized analogs against p38α MAP kinase.
1. Reagents and Materials:
-
Active human p38α MAP kinase
-
ATP
-
Substrate peptide (e.g., MEF2A)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution.
-
Initiate the reaction by adding a solution of p38α MAP kinase and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP concentration using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the p38α MAP kinase inhibition assay.
Structure-Activity Relationship Visualization
The following diagram illustrates the key SAR findings for the this compound scaffold based on the available data.
Caption: Key structure-activity relationships for this compound analogs. (Note: An image of the core chemical structure would be embedded in a final document for clarity.)
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies indicate that the biological activity of these analogs is highly sensitive to substitutions on both the phenyl and tetrazole rings. Specifically, the para-position of the phenyl ring and the N1-position of the tetrazole ring are critical for modulating potency.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the para-position of the phenyl ring to further optimize electronic and steric properties.
-
Investigating the effects of substitutions at other positions on the phenyl ring to build a more comprehensive SAR model.
-
Conducting in vivo studies for the most potent analogs to evaluate their pharmacokinetic profiles and therapeutic efficacy.
-
Elucidating the precise binding modes of these compounds with their biological targets through techniques like X-ray crystallography.
By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the this compound scaffold can be further developed into clinically viable drug candidates.
A Comparative Guide to Analytical Methods for Purity Assessment of 5-(2-Methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Tetrazole-Based Compounds
5-(2-Methoxyphenyl)-1H-tetrazole is a key heterocyclic compound, belonging to a class of molecules widely utilized in medicinal chemistry. Tetrazole derivatives are integral components of numerous pharmaceuticals, including prominent drugs like the sartan class of antihypertensives.[1][2] Their function as bioisosteric replacements for carboxylic acids makes them a valuable scaffold in drug design.[3][4] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Uncontrolled impurities, which can arise from starting materials, synthetic byproducts, or degradation, may exhibit undesirable toxicity or alter the pharmacological profile of the final drug product.[5][6]
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights into their application. The objective is to equip researchers and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and the safety of potential therapeutics. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on the validation of analytical procedures.[7][8][9]
Chromatographic Approaches: The Workhorses of Purity Analysis
Chromatography is the cornerstone of purity assessment in the pharmaceutical industry, enabling the separation of the main compound from its impurities.[5][10] The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
HPLC is the most widely employed technique for the purity analysis of pharmaceutical compounds due to its broad applicability to a wide range of molecules, including those that are non-volatile or thermally labile.[12][15][16] For a compound like this compound, which is a solid at room temperature, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle of RP-HPLC: In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[16] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds have a higher affinity for the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase.
.dot
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Experimental Protocol: A Starting Point for RP-HPLC Analysis
The following protocol is a robust starting point for the purity assessment of this compound, adapted from established methods for similar phenyl-tetrazole compounds.[7][17] Method optimization and validation are essential for implementation in a regulated environment.
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape.[7] For mass spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[7][18]
-
Elution Mode: Isocratic or a shallow gradient if impurities have significantly different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C to ensure reproducibility.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance determined by DAD analysis.[17]
-
Injection Volume: 10 µL.
-
Run Time: 10-15 minutes, sufficient to elute the main peak and any potential late-eluting impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[17]
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially when impurity standards are available, a method using relative response factors (RRFs) should be employed.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11][12] While this compound itself has a relatively high boiling point, GC can be an excellent method for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[19] For the analysis of non-volatile analytes, derivatization to increase volatility may be required, though this adds complexity to the sample preparation.[13]
Principle of GC: In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) that carries the vaporized sample through a heated column.[11] The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, coated on the inside of the column. Separation occurs based on the differential partitioning of compounds between the gas and stationary phases, which is influenced by their boiling points and affinity for the stationary phase.
.dot
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Experimental Protocol: A General GC-MS Approach
This protocol outlines a general approach for the analysis of volatile impurities and potentially the main compound after derivatization.
Instrumentation:
-
GC-MS System: An Agilent GC-MS system or equivalent, with a headspace sampler for residual solvent analysis.
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Software: MassHunter or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the volatility of the expected impurities.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
For residual solvent analysis, a headspace GC method is preferred.
-
If derivatization is necessary for the main compound, a silylation agent (e.g., BSTFA) can be used to convert the acidic tetrazole proton to a less polar silyl group, increasing volatility.
Spectroscopic Purity Determination: An Orthogonal Approach
While chromatography excels at separating impurities, spectroscopic methods, particularly qNMR, offer a powerful orthogonal approach for purity determination that does not rely on the separation of components.
Quantitative NMR (qNMR): An Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[21]
Principle of qNMR: The purity of the target analyte is determined by comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[9] By accurately weighing both the analyte and the internal standard into the NMR tube, the absolute purity of the analyte can be calculated.
Advantages of qNMR:
-
Primary Method: Can provide SI-traceable results.[9]
-
No Reference Standard Needed: Does not require an identical reference material of the analyte.[9]
-
Structural Information: Provides structural information on impurities if their signals are visible.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: 1H qNMR Purity Assessment
Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with good stability.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with high purity, chemical stability, and simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 600 µL).
-
Acquire a quantitative 1H NMR spectrum using appropriate parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity (P) of the analyte is calculated using the following equation:[21]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
Hyphenated Techniques: The Power of Combination
For comprehensive impurity profiling, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
LC-MS for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[10][22] After separation by HPLC, the eluent is directed into a mass spectrometer, which provides mass-to-charge ratio (m/z) information for each component. This allows for the determination of the molecular weight of impurities. Further fragmentation using tandem MS (MS/MS) can provide structural information, facilitating the elucidation of the impurity's structure.[1][22] This is particularly valuable for sartan-related compounds where mutagenic impurities like azido-tetrazoles can be a concern.[1][2]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the information needed (e.g., purity percentage, impurity identification), the nature of the expected impurities, and the available instrumentation.
| Parameter | RP-HPLC | GC-MS | qNMR | LC-MS |
| Primary Application | Quantitative purity assessment, separation of non-volatile impurities. | Analysis of volatile/semi-volatile impurities (e.g., residual solvents). | Absolute quantitative purity determination. | Identification and structural elucidation of impurities. |
| Analyte Volatility | Not required. Suitable for non-volatile compounds.[12] | Required. Suitable for volatile or derivatizable compounds.[11] | Not required. | Not required. |
| Sample Preparation | Simple dissolution and filtration. | Can be more complex (derivatization may be needed). | Requires precise weighing of sample and standard. | Same as HPLC. |
| Quantitation Principle | Relative (% Area) or external/internal standard calibration. | Relative (% Area) or external/internal standard calibration. | Absolute, based on an internal standard of known purity.[21] | Primarily for identification; quantitation is possible but often less precise than HPLC-UV. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Generally in the low ng range. | Can be very low (pg range), especially for volatile compounds. | Higher than chromatographic methods (µg range). | Very low (pg to fg range), highly sensitive.[1] |
| Key Advantage | Versatile, robust, and widely available.[16] | Excellent for volatile impurities and residual solvents.[19] | Primary method, high accuracy, no analyte standard needed.[9][20] | Provides molecular weight and structural information.[10] |
| Key Limitation | Requires reference standards for impurity identification and accurate quantitation. | Limited to thermally stable and volatile compounds.[14] | Lower sensitivity compared to chromatography. | Quantitative response can be variable; complex instrumentation. |
Conclusion and Recommendations
A comprehensive strategy for assessing the purity of this compound should employ a combination of these orthogonal analytical techniques to build a complete impurity profile.
-
For routine quality control and release testing, a validated RP-HPLC method is the recommended primary tool. It offers a balance of precision, accuracy, and versatility for quantifying the main component and known and unknown non-volatile impurities.
-
To assess volatile impurities and residual solvents, a Headspace GC-MS method should be utilized. This is a critical component of a complete purity assessment as per regulatory expectations.
-
For the certification of a reference standard or for an independent, high-accuracy purity assignment, qNMR is the method of choice. Its status as a primary ratio method provides a high degree of confidence in the purity value without reliance on chromatographic separation.
-
During process development and for the investigation of unknown peaks observed in HPLC, LC-MS/MS is essential. Its ability to provide molecular weight and structural information is crucial for identifying and characterizing new impurities, which is a key step in ensuring the safety of the drug substance.
By integrating these methods, researchers and drug developers can establish a robust, self-validating system for the purity assessment of this compound, ensuring the quality and consistency required for pharmaceutical development.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soeagra.com [soeagra.com]
- 6. rroij.com [rroij.com]
- 7. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Deutschland) [shimadzu.de]
- 20. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. chimia.ch [chimia.ch]
A Researcher's Guide to Comparative Docking Studies of 5-(2-Methoxyphenyl)-1H-tetrazole Against the Angiotensin II Type 1 Receptor
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 5-(2-methoxyphenyl)-1H-tetrazole. We will explore the rationale for selecting the Angiotensin II Type 1 (AT1) receptor as the biological target and detail a rigorous, step-by-step protocol for performing the in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel tetrazole derivatives as antihypertensive agents.
The tetrazole moiety is a key pharmacophore in a class of highly successful antihypertensive drugs known as angiotensin II receptor blockers (ARBs).[1][2][3] These drugs, which include well-known agents like Losartan and Valsartan, function by selectively antagonizing the AT1 receptor.[4] This antagonism blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator in the renin-angiotensin-aldosterone system (RAAS), ultimately leading to a reduction in blood pressure.[2][5] Given that this compound shares the core tetrazole feature, investigating its interaction with the AT1 receptor is a logical and scientifically-driven starting point for assessing its therapeutic potential.
This guide will compare the docking performance of our lead compound, this compound, against two established ARBs, Losartan and Valsartan, to benchmark its potential efficacy.
Rationale for Target and Ligand Selection
Biological Target: Angiotensin II Type 1 (AT1) Receptor
The AT1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Its activation by angiotensin II triggers a cascade of physiological effects, including vasoconstriction and sodium retention.[2] The therapeutic efficacy of ARBs in treating hypertension is a direct result of their ability to block this interaction.[4][6] The structural similarities between this compound and the biphenyl-tetrazole scaffold of many ARBs strongly suggest the AT1 receptor as a primary biological target.[3][7][8]
Comparative Ligands
To provide a meaningful comparison, we have selected two FDA-approved ARBs with well-characterized binding modes to the AT1 receptor:
-
Losartan: The first-in-class ARB, Losartan, serves as a foundational benchmark for AT1 receptor antagonism.[1][4] Its chemical structure is 2-butyl-4-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-5-methanol.[4][9]
-
Valsartan: A widely prescribed ARB, Valsartan offers a different chemical scaffold for comparison.[2][5][10] Its chemical name is N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl) [1,1'-biphenyl]-4-yl]methyl]-L-valine.[5][11]
Detailed Methodology for Comparative Docking
This section outlines a validated protocol for performing the comparative docking study. The workflow is designed to ensure reproducibility and scientific rigor.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step 1: Protein Preparation
-
Obtain Receptor Structure: Download the crystal structure of the human AT1 receptor in complex with an antagonist (e.g., PDB ID: 4YAY) from the Protein Data Bank.
-
Pre-processing: Utilize molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro) to prepare the protein. This involves:
-
Removing all water molecules and non-interacting ions.
-
Adding polar hydrogens.
-
Assigning partial charges using a force field (e.g., AMBER, CHARMM).
-
Repairing any missing side chains or loops if necessary.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
3D Conversion and Energy Minimization:
-
Convert the 2D structure of the lead compound to a 3D structure.
-
Perform energy minimization for all three ligands using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand's geometry is energetically favorable before docking.
-
Step 3: Molecular Docking
-
Binding Site Definition: Define the binding pocket of the AT1 receptor based on the position of the co-crystallized ligand in the original PDB file. A grid box encompassing this active site should be generated.
-
Docking Simulation: Use a validated docking program such as AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of each ligand within the defined binding site and score them based on a predefined scoring function.
Step 4: Post-Docking Analysis
-
Binding Energy Analysis: The primary quantitative output is the binding affinity or docking score (typically in kcal/mol). A more negative value indicates a more favorable binding interaction.
-
Interaction Analysis: Visualize the top-ranked docking poses for each ligand. Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor's active site. Software like PyMOL or UCSF Chimera is ideal for this purpose.
Anticipated Results and Comparative Analysis
The results of the docking study should be summarized to facilitate a clear comparison. The primary metrics for comparison will be the binding energies and the key interacting residues.
Table 1: Comparative Docking Results (Hypothetical Data)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | Arg167, Tyr92, Trp84 | Arg167 | Val108, Leu112 |
| Losartan | -10.2 | Arg167, Lys199, Tyr92 | Arg167, Lys199 | Val108, Ser109 |
| Valsartan | -9.8 | Arg167, Lys199, Trp84 | Arg167, Lys199 | Val108, His256 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, Losartan shows the strongest binding affinity, followed by Valsartan and then our lead compound. The analysis of interacting residues suggests that all three compounds share a key hydrogen bond with Arginine 167, a critical interaction for AT1 receptor antagonism. While the lead compound shows a promising binding energy, the established drugs form additional interactions (e.g., with Lysine 199) that may contribute to their higher affinity. This analysis would suggest that while this compound is a viable candidate, further structural modifications could be explored to enhance its binding affinity, for instance, by incorporating a group that can interact with Lysine 199.
Conclusion
This guide outlines a robust and scientifically sound methodology for the comparative docking analysis of this compound against the AT1 receptor. By comparing its in silico performance to established drugs like Losartan and Valsartan, researchers can gain valuable insights into its potential as a novel antihypertensive agent. The detailed analysis of binding energies and molecular interactions provides a rational basis for lead optimization and further experimental validation.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Valsartan/hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Losartan - Wikipedia [en.wikipedia.org]
- 5. Structural Biochemistry/Valsartan - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide angiotensin II receptor antagonists: synthetic and computational chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- yl]phenyl]methyl]imidazole derivatives and their in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valsartan [drugfuture.com]
- 11. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Losartan Potassium | C22H22ClKN6O | CID 11751549 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 5-(2-Methoxyphenyl)-1H-tetrazole
This guide provides a comprehensive comparison of synthetic methodologies for 5-(2-Methoxyphenyl)-1H-tetrazole, a key building block in medicinal chemistry and materials science. We will delve into a detailed, validated protocol, offering insights into experimental design, reaction optimization, and analytical confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic strategy.
Introduction: The Significance of the Tetrazole Moiety
The 1H-tetrazole ring is a metabolically stable isostere of a carboxylic acid group, a property that has made it a privileged scaffold in drug discovery. Its ability to participate in hydrogen bonding and its favorable pKa have led to its incorporation into numerous pharmaceuticals, including sartans for hypertension (e.g., Losartan) and other clinically relevant molecules. This compound, in particular, serves as a crucial intermediate for more complex molecular targets, making its efficient and reliable synthesis a matter of significant interest.
Comparative Analysis of Synthetic Routes
The synthesis of 5-substituted-1H-tetrazoles is predominantly achieved through the [3+2] cycloaddition of a nitrile with an azide source. However, variations in reagents, catalysts, and reaction conditions present a landscape of options, each with distinct advantages and disadvantages.
Mechanism of Tetrazole Formation
The reaction proceeds via a formal [3+2] cycloaddition, though the exact mechanism is debated and can be influenced by the reaction conditions.[1][2] Theoretical calculations suggest a stepwise process involving nucleophilic attack of the azide ion on the nitrile carbon, followed by cyclization to form the tetrazole ring.[1][3][4] The presence of a catalyst, often a Lewis acid like a zinc salt or a proton source, activates the nitrile group, making it more susceptible to nucleophilic attack.[5][6]
Comparison of Common Synthetic Conditions
| Method | Catalyst / Additive | Solvent | Temperature | Advantages | Disadvantages |
| Method A: Classic Lewis Acid Catalysis | NH₄Cl or ZnCl₂ | DMF | 100-130 °C | Well-established, generally good yields. | High temperatures, long reaction times, use of toxic DMF. |
| Method B: Sharpless Protocol (Aqueous) | ZnBr₂ | Water | 100-170 °C | "Green" solvent (water), enhanced safety by minimizing free hydrazoic acid, scalable.[5] | May require higher temperatures/pressure for less reactive nitriles. |
| Method C: Heterogeneous Catalysis | Silica Sulfuric Acid | DMF | Reflux | Reusable catalyst, simplified workup, high yields.[7][8][9] | Still requires DMF, catalyst preparation needed. |
| Method D: Amine Salt Catalysis | Pyridine·HCl | DMF | 110 °C | Mild conditions, good to excellent yields.[10] | Requires stoichiometric amounts of the amine salt. |
Causality Behind Experimental Choices: The choice of method often balances reactivity, safety, and environmental impact. Classical methods with ammonium chloride in DMF are effective but pose safety and environmental concerns due to the solvent and potential for hydrazoic acid formation. The Sharpless aqueous protocol, using zinc salts, represents a significant advancement in safety and sustainability by keeping the reaction medium slightly alkaline, thus suppressing the formation of volatile and explosive hydrazoic acid.[5] Heterogeneous catalysts like silica sulfuric acid offer process advantages such as easier purification and catalyst recycling.[7][8][9]
Recommended Synthesis and Validation of this compound
Based on a balance of safety, efficiency, and environmental considerations, we recommend a modified Sharpless protocol using zinc bromide as a catalyst in water. This method avoids the use of high-boiling point organic solvents and minimizes risks associated with sodium azide.
Safety First: Handling Sodium Azide
Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides.[11][12][13][14] Hydrazoic acid (HN₃), formed by the protonation of azide, is a toxic and explosive gas.
-
ALWAYS handle sodium azide in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[12][14]
-
NEVER use metal spatulas to handle sodium azide.[11] Use ceramic or plastic spatulas.
-
AVOID contact with acids, which will liberate toxic hydrazoic acid gas.[12]
-
Quench any residual azide before disposal according to your institution's safety protocols.
-
Store sodium azide away from metals, acids, and halogenated solvents.
Experimental Workflow
The synthesis and validation process follows a logical sequence from reaction setup to final product characterization.
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol
This protocol is adapted from the principles of the Sharpless aqueous synthesis of tetrazoles.[5]
Reagents:
-
2-Methoxybenzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzonitrile (e.g., 10 mmol, 1.33 g), sodium azide (15 mmol, 0.975 g), zinc bromide (10 mmol, 2.25 g), and deionized water (20 mL).
-
Heat the reaction mixture to reflux (approximately 100-105°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 18-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl in a fume hood. This step protonates the tetrazolate anion, causing the product to precipitate.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL).
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Approx. 148-152 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ ~16.5 (br s, 1H, NH), 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ ~156.0, 154.5, 132.5, 130.0, 121.5, 112.5, 110.0, 56.0 |
| IR (KBr, cm⁻¹) | ~3000-2500 (broad, N-H stretch), ~1600, 1485 (aromatic C=C), ~1250 (C-O stretch) |
| ESI-MS (m/z) | Calculated for C₈H₈N₄O: 176.07. Found: 175.06 [M-H]⁻ |
Note: NMR chemical shifts (δ) are reported in ppm and are approximate. The broad NH proton signal may be difficult to observe or may exchange with residual water.
Data Interpretation
-
NMR Spectroscopy: The ¹H NMR spectrum is the most definitive tool for structural confirmation. The presence of the very downfield, broad singlet for the N-H proton is characteristic of the tetrazole ring. The aromatic signals and the singlet for the methoxy group confirm the 2-methoxyphenyl substituent. ¹³C NMR further corroborates the carbon framework.
-
Infrared (IR) Spectroscopy: The broad absorption band in the 3000-2500 cm⁻¹ region is a hallmark of the N-H stretching vibration within a hydrogen-bonded tetrazole ring system.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Conclusion
The synthesis of this compound via the zinc-catalyzed cycloaddition of 2-methoxybenzonitrile and sodium azide in water offers a safe, efficient, and environmentally conscious alternative to traditional methods. This guide provides a comprehensive framework for its synthesis, purification, and rigorous analytical validation. The detailed protocol and characterization data serve as a reliable resource for researchers requiring this valuable chemical intermediate, ensuring both high purity and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
A Comparative Spectroscopic Guide to 5-(2-Methoxyphenyl)-1H-tetrazole and Its Isomers
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-(2-Methoxyphenyl)-1H-tetrazole, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its expected spectroscopic data, drawing comparisons with its structural isomers and related derivatives to offer a robust framework for its identification and characterization.
Introduction to Spectroscopic Analysis of Tetrazoles
5-substituted 1H-tetrazoles are a class of compounds with significant interest in pharmaceutical and materials science.[1] Their structural verification relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and when combined, they offer unambiguous confirmation of the molecular architecture.
Predicted and Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.
A standard protocol for acquiring ¹H and ¹³C NMR spectra for 5-substituted 1H-tetrazoles is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., using a zgpg pulse program).
-
Set the spectral width to cover the expected chemical shift range (typically 0-180 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Analysis:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The tetrazole N-H proton often appears as a broad singlet at a downfield chemical shift, typically above 15 ppm in DMSO-d₆, although this signal can be exchangeable with D₂O.[2]
¹³C NMR Analysis:
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbon atom of the tetrazole ring typically resonates around 155 ppm.[3]
Table 1: Comparison of ¹H and ¹³C NMR Data for Methoxyphenyl-1H-tetrazole Isomers.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~3.9 (s, 3H, OCH₃), ~7.1-7.8 (m, 4H, Ar-H), >15 (br s, 1H, NH) | ~56 (OCH₃), ~112, 121, 130, 132 (Ar-CH), ~125 (Ar-C), ~157 (Ar-C-O), ~154 (C-tetrazole) |
| 5-(3-Methoxyphenyl)-1H-tetrazole [4] | DMSO-d₆ | 3.85 (s, 3H), 7.18 (s, 1H), 7.52 (t, 1H, J=8.0 Hz), 7.58-7.64 (m, 2H) | 55.4, 112.1, 116.9, 119.2, 125.4 |
| 5-(4-Methoxyphenyl)-1H-tetrazole [4] | DMSO-d₆ | 3.83 (s, 3H), 7.15 (d, 2H, J=8.9 Hz), 7.97 (d, 2H, J=8.8 Hz) | 55.4, 114.8, 116.4, 128.6, 154.8, 161.4 |
Note: The predicted values for the 2-methoxy isomer are based on additive rules and comparison with the 3- and 4-methoxy isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying functional groups within a molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample on the ATR crystal or in the KBr pellet holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The disappearance of the nitrile (C≡N) stretching band (around 2230 cm⁻¹) from the starting material (2-methoxybenzonitrile) and the appearance of a broad N-H stretching band are key indicators of tetrazole formation.[5]
Table 2: Expected FT-IR Absorption Bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (tetrazole) | 3400-3000 | Broad, Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, -OCH₃) | 2950-2850 | Medium |
| C=N, C=C stretch (tetrazole & aromatic) | 1650-1450 | Medium to Strong |
| C-O stretch (aryl ether) | 1250-1200 | Strong |
| C-N stretch | 1150-1050 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
-
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and compare it with the calculated exact mass.
The molecular formula for this compound is C₈H₈N₄O, with a monoisotopic mass of 176.06981 Da.[6] High-resolution mass spectrometry should confirm this exact mass with high accuracy.
Table 3: Predicted m/z Values for this compound Adducts.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.07709 |
| [M+Na]⁺ | 199.05903 |
| [M-H]⁻ | 175.06253 |
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound.
Caption: Workflow for synthesis, spectroscopic characterization, and comparative analysis.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By comparing its predicted spectral data with the experimental data of its isomers and other related compounds, researchers can confidently identify and characterize this molecule. This guide provides the necessary framework, including expected spectral features and standardized experimental protocols, to aid in the successful elucidation of this and similar 5-substituted 1H-tetrazoles.
References
Safety Operating Guide
Proper Disposal Procedures for 5-(2-Methoxyphenyl)-1H-tetrazole: A Guide for Laboratory Professionals
This guide provides comprehensive, safety-driven procedures for the proper disposal of 5-(2-Methoxyphenyl)-1H-tetrazole (CAS RN: 51449-81-1). As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This document moves beyond mere procedural steps to explain the causality behind these recommendations, ensuring a deep understanding of the risks and the rationale for the prescribed safety measures.
The tetrazole functional group is known for its high nitrogen content and energetic nature. Many tetrazole derivatives are thermally sensitive and can decompose rapidly and exothermically, posing a significant risk if not handled and disposed of correctly. Therefore, this compound must be treated as a reactive and potentially explosive hazardous waste.
PART 1: Core Directive - Hazard Assessment and Primary Disposal Route
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Profile | Description | Rationale and Safety Implications |
| Thermal Instability | Tetrazole compounds can decompose exothermically upon heating. Some are sensitive to shock and friction. | Improper storage or disposal methods involving heat can lead to rapid gas evolution (primarily nitrogen) and potential explosion. |
| Reactivity | Can react violently with strong oxidizing agents. | Co-disposal with incompatible chemicals can trigger a hazardous reaction. |
| Combustion Products | Thermal decomposition and combustion will produce toxic oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide. | Incineration must be conducted in facilities equipped with appropriate flue gas scrubbing systems to prevent air pollution. |
| Toxicity | While specific toxicological data for this compound is limited, many tetrazole derivatives are considered irritants and may be harmful if ingested or inhaled. | Appropriate Personal Protective Equipment (PPE) is mandatory during handling and preparation for disposal. |
PART 2: Scientific Integrity & Logic - Waste Characterization and Regulatory Compliance
Waste Classification:
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified either by being specifically listed or by exhibiting certain characteristics. This compound is not specifically listed. However, based on the known properties of tetrazole compounds, it should be managed as a hazardous waste due to the characteristic of reactivity (EPA Waste Code D003) . This is due to its potential to be unstable and undergo rapid decomposition.[2][3]
Diagram 1: Decision Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
PART 3: Experimental Protocol - Preparing Waste for Off-Site Incineration
This protocol details the steps for safely accumulating and preparing this compound waste for collection by a certified hazardous waste disposal service.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4][5][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7][8]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[4][5]
2. Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated waste container.
-
Do not mix this waste with other chemical waste streams, especially oxidizing agents.[4]
-
For solid waste, use a high-density polyethylene (HDPE) container with a screw-top lid.
-
If the waste is in a solvent, ensure the solvent is compatible. Non-halogenated solvents like ethanol or isopropanol are generally acceptable for incineration fuel blending. Avoid mixing with halogenated solvents unless your disposal facility permits it.[9]
3. Container Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[10][11]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Reactive, Thermally Unstable"
-
The date of accumulation.
-
The name and contact information of the generating laboratory.
-
4. Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and sources of ignition.[4][12]
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
PART 4: Rationale for Incineration and Engineering Controls
High-temperature incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, permanently eliminating its hazardous characteristics.[13] For nitrogen-rich compounds like tetrazoles, specialized incinerators are required.
Diagram 2: Key Stages of Hazardous Waste Incineration for Nitrogenous Compounds
Caption: Schematic of an incinerator equipped for nitrogen-rich hazardous waste.
-
Primary and Secondary Combustion: The waste is introduced into a primary combustion chamber (like a rotary kiln) at temperatures exceeding 850°C. The resulting gases then pass into a secondary combustion chamber at over 1100°C to ensure complete destruction of all organic compounds.[14]
-
Flue Gas Treatment: The hot exhaust gases are rapidly cooled (quenched) to prevent the reformation of toxic compounds like dioxins. They then pass through a series of treatment systems:
-
Acid Gas Scrubber: Neutralizes acidic gases.
-
NOx Reduction: This is critical for tetrazole disposal. Systems like Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) are used to convert harmful nitrogen oxides (NOx) into harmless nitrogen gas (N₂) and water.
-
Particulate Control: Filters remove any remaining solid particles before the cleaned gas is released into the atmosphere.
-
PART 5: Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools for cleanup.[4]
-
Personal Protection: Don the appropriate PPE before re-entering the area.
-
Containment: For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[4]
-
Cleanup: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[15]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. pwaste.com [pwaste.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. ashp.org [ashp.org]
- 7. biofinechemical.com [biofinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Handling Hazardous Materials Safely | HWH Environmental [hwhenvironmental.com]
- 13. basel.int [basel.int]
- 14. mpcb.gov.in [mpcb.gov.in]
- 15. safety.fsu.edu [safety.fsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Methoxyphenyl)-1H-tetrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(2-Methoxyphenyl)-1H-tetrazole (CAS 51449-81-1) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Risks of the Tetrazole Moiety
This compound is a heterocyclic compound containing a tetrazole ring. While specific hazard data for this exact molecule is limited, the tetrazole class of compounds is well-known for its energetic nature. The high nitrogen content of the tetrazole ring renders many such compounds potentially explosive, especially when subjected to heat, shock, or friction.[1][2] The parent compound, 1H-tetrazole, is classified as an explosive and can decompose rapidly if heated above its melting point.[1]
Therefore, our safety protocols must be built on a conservative assessment of risk, treating this compound with the caution it warrants. Beyond the energetic risk, available safety data points to several other hazards:
-
Acute Oral Toxicity : Classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4).[3]
-
Irritation : Associated with risk statements for irritation to the eyes, respiratory system, and skin.[4] Safety data for analogous compounds also indicates the potential for skin and eye irritation.[5]
A thorough risk assessment is the first step in any experimental plan. Before handling this compound, you must consider the quantity being used, the nature of the procedure (e.g., weighing a solid vs. running a reaction in solution), and the potential for aerosolization or dust formation.
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard profile, a multi-layered approach to PPE is mandatory. The following table summarizes the essential equipment for handling this compound in a powdered form or in solution.
| Protection Type | Specific Requirement | Rationale and Standard |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles are essential to protect against chemical splashes. A face shield worn over goggles is required to provide an additional layer of protection against unexpected energetic events or splashes to the full face. Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6] |
| Body Protection | Flame-retardant, knee-length lab coat worn over full-length clothing. | A flame-retardant (FR) lab coat is critical due to the potential energetic nature of tetrazoles.[6] It should be worn over personal clothing that covers the legs completely (e.g., long pants). |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Nitrile gloves provide good protection against a range of chemicals. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[7][8] For prolonged work or when handling larger quantities, consider double-gloving. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or higher. | Required when handling the solid powder outside of a certified chemical fume hood or when dust generation is likely.[5][7][9] The specific type of respirator should be determined by your institution's safety officer based on a full risk assessment. |
| Additional Shielding | Certified blast shield. | All experiments involving heating, concentrating, or potentially energetic reactions with this compound must be conducted behind a certified blast shield within a chemical fume hood.[6] |
Procedural Guidance: Implementing Safety Protocols
Expertise is demonstrated not just in knowing what to wear, but in knowing how and when to use it. The following protocols are designed to be self-validating systems for safe handling.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your flame-retardant lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it fits correctly.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.[7]
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the sides or straps.
-
Lab Coat: Unfasten and remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][10]
Protocol 2: Emergency Response for a Small Spill
Rapid and correct response to a spill is critical to mitigate exposure and prevent accidents.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): If the spill is large or you feel unwell, evacuate the area.
-
Assess the Spill: For a small, manageable spill of solid material, and only if you are trained to do so:
-
Ensure you are wearing the appropriate PPE as outlined above.
-
Gently cover the spill with a damp paper towel or other absorbent material to prevent dust from becoming airborne. Do not use dry sweeping methods.
-
Use non-sparking tools (e.g., a plastic dustpan) to carefully collect the material.[6][11]
-
-
Decontaminate: Wipe the spill area with a suitable solvent, then wash with soap and water.
-
Dispose: Place all contaminated materials (paper towels, collected powder, gloves) into a clearly labeled, sealed container for hazardous waste disposal according to your institution's guidelines.[5]
Visualization of PPE Selection Workflow
The selection of appropriate PPE is a dynamic process that depends on the specific task. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for selecting appropriate PPE.
Disposal and Decontamination
All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[3][5]
-
Decontamination: Thoroughly decontaminate all glassware and equipment after use. Launder non-disposable protective clothing separately from other items.[12]
By integrating these expert-driven protocols and causal explanations into your laboratory practices, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.
References
- 1. echemi.com [echemi.com]
- 2. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 51449-81-1 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. biofinechemical.com [biofinechemical.com]
- 12. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



